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Direct Yellow 106

Cat. No.: B12381963
M. Wt: 1333.1 g/mol
InChI Key: YHNSVZNUHTUJMW-KRYTWAHJSA-H
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Description

Direct Yellow 106 is a useful research compound. Its molecular formula is C48H26N8Na6O18S6 and its molecular weight is 1333.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H26N8Na6O18S6 B12381963 Direct Yellow 106

Properties

Molecular Formula

C48H26N8Na6O18S6

Molecular Weight

1333.1 g/mol

IUPAC Name

hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate

InChI

InChI=1S/C48H32N8O18S6.6Na/c57-75(58,59)41-21-31(17-13-27(41)9-11-29-15-19-33(23-43(29)77(63,64)65)55-51-39-25-45(79(69,70)71)35-5-1-3-7-37(35)47(39)53-55)49-50-32-18-14-28(42(22-32)76(60,61)62)10-12-30-16-20-34(24-44(30)78(66,67)68)56-52-40-26-46(80(72,73)74)36-6-2-4-8-38(36)48(40)54-56;;;;;;/h1-26H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;;;/q;6*+1/p-6/b11-9+,12-10+,50-49?;;;;;;

InChI Key

YHNSVZNUHTUJMW-KRYTWAHJSA-H

Isomeric SMILES

C1=CC=C2C3=NN(N=C3C=C(C2=C1)S(=O)(=O)[O-])C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)N8N=C9C(=N8)C=C(C1=CC=CC=C91)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)N8N=C9C=C(C1=CC=CC=C1C9=N8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Direct Yellow 106 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 106 is a stilbene-class disazo direct dye recognized for its application in the dyeing of cellulosic materials such as cotton, viscose, and paper. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and applications. Detailed methodologies for representative experimental procedures are included to facilitate further research and development.

Chemical Structure and Identification

This compound is a complex aromatic compound characterized by two naphthotriazole sulfonic acid moieties linked by a central stilbene-azo backbone. The presence of multiple sulfonic acid groups imparts water solubility, a key characteristic of direct dyes.

Table 1: Chemical Identification of this compound

IdentifierValue
C.I. NameThis compound
C.I. Number40300[1]
CAS Number12222-60-5[1][2]
Molecular FormulaC₄₈H₂₆N₈Na₆O₁₈S₆[1][2]
Molecular Weight1333.10 g/mol [1][2]
IUPAC Namehexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate[2]
SynonymsDirect Yellow ARLE, Direct Fast Yellow 3RLL, Saturn Yellow L3R[3]

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a reddish-yellow or orange-yellow powder.[1][4][5][6] Its high water solubility is a defining feature, though it can be sensitive to hard water.[6][7]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical AppearanceReddish-yellow to orange-yellow powder[1][4][5][6]
HueReddish Yellow[1]
SolubilitySoluble in water[1][8]
Light Fastness6[1]
Washing Fastness3-4[1]

Note: Fastness ratings are typically on a scale of 1 to 8 for light fastness and 1 to 5 for washing fastness, with higher numbers indicating better fastness.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and oxidation reactions. A general manufacturing method is described as the diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid and its subsequent coupling with 4-aminonaphthalene-1-sulfonic acid.[4][5] This intermediate is then oxidized to form the triazole rings.[4][5] Finally, a reduction step, often using glucose and sodium hydroxide, yields the final azo dye.[4][5][6][7]

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3 & 4: Oxidation and Reduction A 2-(2-Sulfo-4-nitrostyryl)- 5-aminobenzenesulfonic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5°C D Intermediate Product B->D C 4-Aminonaphthalene-1-sulfonic acid C->D E Oxidation D->E Oxidizing Agent F This compound E->F Glucose, NaOH Dyeing_Workflow A Prepare Dye Bath (Dye, Salt, Soda Ash) B Introduce Wet Fabric (40°C) A->B C Gradually Heat to 90-95°C B->C D Hold for 60-90 mins C->D E Cool and Rinse D->E F Apply Fixing Agent (Optional) E->F G Dry F->G

References

An In-depth Technical Guide to the Synthesis of C.I. Solvent Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: C.I. 40300 does not correspond to a publicly indexed chemical entity. However, extensive research indicates that the user may be referring to C.I. Solvent Blue 35, a dye with the Colour Index number 61554. This document provides a comprehensive overview of the synthesis of C.I. Solvent Blue 35, also known by its chemical name 1,4-bis(butylamino)anthracene-9,10-dione.[1]

Chemical Identity and Properties

C.I. Solvent Blue 35 is an anthraquinone-based dye characterized by the following properties:

PropertyValueReference
Molecular Formula C22H26N2O2[1]
Molecular Weight 350.5 g/mol [1]
CAS Number 17354-14-2[1]
IUPAC Name 1,4-bis(butylamino)anthracene-9,10-dione[1]

Synthesis Pathway and Mechanism

The synthesis of C.I. Solvent Blue 35 typically proceeds via a nucleophilic aromatic substitution reaction. The core of the synthesis involves the reaction of a substituted anthraquinone with an amine.

Overall Reaction:

The most common synthetic route involves the reaction of 1,4-dihydroxyanthraquinone (Quinizarin) or 1,4-dichloroanthraquinone with n-butylamine. The reaction with 1,4-dihydroxyanthraquinone is often preferred due to the higher reactivity and more favorable reaction conditions.

Synthesis_Pathway 1,4-Dihydroxyanthraquinone 1,4-Dihydroxyanthraquinone Intermediate Intermediate 1,4-Dihydroxyanthraquinone->Intermediate + n-Butylamine C.I. Solvent Blue 35 C.I. Solvent Blue 35 Intermediate->C.I. Solvent Blue 35 Oxidation

Caption: Synthesis pathway of C.I. Solvent Blue 35.

Reaction Mechanism:

The reaction mechanism involves the nucleophilic attack of the n-butylamine on the electron-deficient carbon atoms of the anthraquinone ring, followed by the displacement of a leaving group (either a hydroxyl or chloro group).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks one of the carbon atoms bearing a leaving group (at position 1 or 4) on the anthraquinone ring.

  • Formation of a Meisenheimer-like Intermediate: This attack leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

  • Leaving Group Departure: The leaving group (e.g., -OH or -Cl) departs, and the aromaticity of the anthraquinone ring is restored.

  • Second Substitution: The process is repeated at the second position (position 4 or 1) to yield the final 1,4-bis(butylamino)anthraquinone product.

  • Oxidation: In the case of using 1,4-dihydroxyanthraquinone, an oxidizing agent is often required to facilitate the reaction and form the final quinone structure.

Reaction_Mechanism cluster_step1 Step 1: First Nucleophilic Substitution cluster_step2 Step 2: Second Nucleophilic Substitution Quinizarin 1,4-Dihydroxyanthraquinone Intermediate1 Mono-substituted Intermediate Quinizarin->Intermediate1 Nucleophilic Attack nButylamine1 n-Butylamine nButylamine1->Intermediate1 SolventBlue35 C.I. Solvent Blue 35 Intermediate1->SolventBlue35 Nucleophilic Attack nButylamine2 n-Butylamine nButylamine2->SolventBlue35

Caption: Reaction mechanism for the synthesis of C.I. Solvent Blue 35.

Experimental Protocols

A general experimental procedure for the synthesis of C.I. Solvent Blue 35 is outlined below. Specific conditions may vary based on the scale of the reaction and the desired purity of the final product.

Materials:

  • 1,4-Dihydroxyanthraquinone (Quinizarin)

  • n-Butylamine

  • A high-boiling point solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone)

  • An oxidizing agent (e.g., air, manganese dioxide)

  • Acid catalyst (optional, e.g., boric acid)

Procedure:

  • A reaction vessel is charged with 1,4-dihydroxyanthraquinone and the high-boiling point solvent.

  • n-Butylamine is added to the mixture, typically in a molar excess to drive the reaction to completion.

  • If used, an acid catalyst is added to the reaction mixture.

  • The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours.

  • During the reaction, an oxidizing agent is introduced to facilitate the formation of the quinone structure. This can be achieved by bubbling air through the reaction mixture.

  • The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-solvent, such as methanol or ethanol.

  • The crude product is collected by filtration, washed with the non-solvent to remove unreacted starting materials and byproducts, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Experimental_Workflow Start Start Charge_Reactants Charge 1,4-Dihydroxyanthraquinone, n-Butylamine, and Solvent Start->Charge_Reactants Heat_Mixture Heat to 150-200 °C Charge_Reactants->Heat_Mixture Introduce_Oxidant Introduce Oxidizing Agent (e.g., Air) Heat_Mixture->Introduce_Oxidant Monitor_Reaction Monitor by TLC or HPLC Introduce_Oxidant->Monitor_Reaction Cool_and_Precipitate Cool and Precipitate with Non-solvent Monitor_Reaction->Cool_and_Precipitate Reaction Complete Filter_and_Wash Filter and Wash Product Cool_and_Precipitate->Filter_and_Wash Dry_Product Dry the Final Product Filter_and_Wash->Dry_Product Purification Optional: Recrystallization or Chromatography Dry_Product->Purification End End Dry_Product->End Purification->End

Caption: A typical experimental workflow for the synthesis of C.I. Solvent Blue 35.

Quantitative Data

While specific yields and reaction times are highly dependent on the exact experimental conditions used, the following table summarizes typical data found in the literature for similar anthraquinone dye syntheses.

ParameterTypical ValueNotes
Molar Ratio (Amine:Anthraquinone) 2.5 : 1 to 5 : 1An excess of amine is used to ensure complete reaction.
Reaction Temperature 150 - 200 °CHigh temperatures are necessary to overcome the activation energy.
Reaction Time 4 - 12 hoursMonitored by analytical methods for completion.
Yield 75 - 90%Yields can be optimized by adjusting reaction parameters.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis of chemical compounds should only be performed by trained professionals in a properly equipped laboratory setting, following all appropriate safety precautions.

References

Spectroscopic Analysis of C.I. Direct Yellow 106: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Yellow 106 is a complex, water-soluble, stilbene-based bis-azo dye utilized primarily in the textile industry for dyeing cellulosic fibers like cotton and viscose.[1][2] Its large conjugated system and multiple functional groups give rise to distinct spectroscopic properties that are crucial for its identification, characterization, and the study of its environmental fate and degradation. This technical guide provides a comprehensive overview of the core spectroscopic techniques—UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as they apply to the analysis of this compound. It includes theoretical principles, expected quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in their analytical endeavors.

Chemical Structure and Properties

This compound is a large anionic molecule with a complex aromatic structure. Understanding its constituent functional groups is fundamental to interpreting its spectroscopic data.

  • Molecular Formula : C₄₈H₂₆N₈Na₆O₁₈S₆[2][3][4]

  • Molecular Weight : 1333.1 g/mol [2][3][4]

  • CAS Number : 12222-60-5[2][3]

  • Key Structural Features :

    • Azo Groups (-N=N-) : The chromophore responsible for the dye's color.

    • Stilbene Core (-C=C-) : Part of the extensive conjugated π-system.

    • Naphthotriazole Rings : Heterocyclic aromatic systems.

    • Sulfonate Groups (-SO₃⁻) : Impart water solubility and are key sites for interaction.

    • Benzene Rings : Multiple substituted aromatic rings contributing to the π-system.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are directly related to its color. The extensive conjugation in this compound results in strong absorption in the visible region of the electromagnetic spectrum.

The color arises from n→π* and π→π* electronic transitions of electrons in the conjugated azo-stilbene system. The HOMO-LUMO energy gap is a critical parameter that correlates with the wavelength of maximum absorption (λ_max).[1] A smaller gap requires less energy for excitation, corresponding to absorption at a longer wavelength.[1]

Data Presentation: Expected UV-Vis Absorption Data
ParameterExpected ValueDescription
λ_max ~400 - 430 nmCorresponds to the principal π→π* transition of the conjugated system, resulting in the absorption of blue/violet light and the perception of a yellow color.
Molar Absorptivity (ε) High (>25,000 L mol⁻¹ cm⁻¹)A high value is expected due to the large, extended π-conjugated system, characteristic of potent chromophores.
Experimental Protocol: UV-Vis Analysis

This protocol outlines the determination of the absorption spectrum and λ_max of this compound in an aqueous solution.

  • Preparation of Stock Solution : Accurately weigh approximately 10 mg of this compound powder. Dissolve it in 100 mL of deionized water in a volumetric flask to create a stock solution.

  • Preparation of Working Solutions : Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from approximately 1 to 10 mg/L.[5]

  • Spectrophotometer Calibration : Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.[6] Calibrate the instrument by using deionized water as a blank in a quartz or glass cuvette.[6][7] This sets the baseline absorbance to zero.

  • Sample Measurement :

    • Rinse the cuvette with a small amount of the most dilute standard solution, then fill it approximately three-quarters full.[7]

    • Place the cuvette in the spectrophotometer, ensuring the clear sides face the light path.[6]

    • Scan the absorbance from 800 nm to 200 nm.[8]

    • Identify the wavelength of maximum absorbance (λ_max).[8]

  • Data Collection : Record the absorbance value at λ_max for each of the prepared standard solutions. A plot of absorbance vs. concentration (Beer's Law plot) can be generated to determine the molar absorptivity.

Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output A Weigh Dye B Prepare Stock Solution A->B C Serial Dilutions B->C D Calibrate Spectrometer (Blank) C->D Analyze Standards E Scan Sample (200-800 nm) D->E F Identify λ_max E->F G Absorbance Spectrum F->G Generate Data H Beer's Law Plot G->H

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FTIR is essential for confirming the presence of its key structural components.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3300O-H StretchAdsorbed Water (due to hygroscopic nature of salts)
3100 - 3000C-H StretchAromatic & Vinyl
~1600, ~1475C=C StretchAromatic Rings
1500 - 1450N=N StretchAzo Group
1260 - 1150 (strong)S=O Asymmetric StretchSulfonate Group (-SO₃⁻)
1080 - 1030 (strong)S=O Symmetric StretchSulfonate Group (-SO₃⁻)
880 - 800C-H BendAromatic (out-of-plane, substitution dependent)
Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This protocol is a standard method for analyzing solid samples.[9][10]

  • Sample Preparation :

    • Place approximately 1-2 mg of this compound dye and 100-200 mg of dry, IR-grade potassium bromide (KBr) into an agate mortar.[9]

    • Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The mixture should be uniform in color.

  • Pellet Formation :

    • Transfer a small amount of the powder mixture into a pellet press die.[10]

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[10] A clear pellet indicates good sample dispersion and minimizes light scattering.

  • Data Acquisition :

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the ambient atmosphere (containing CO₂ and H₂O vapor) to be subtracted from the sample spectrum.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Analysis : The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of the dye.

Visualization: FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Output A Grind 1-2 mg Dye with 200 mg KBr B Transfer Powder to Pellet Die A->B C Apply Pressure (Hydraulic Press) B->C D Form Translucent Pellet C->D E Collect Background Spectrum D->E Analyze Pellet F Mount Pellet in Spectrometer E->F G Acquire Sample Spectrum F->G H FTIR Spectrum (Transmittance vs. Wavenumber) G->H Generate Spectrum

Caption: Workflow for FTIR Spectroscopic Analysis via KBr Pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule as large as this compound, 2D NMR techniques (e.g., COSY, HMBC) would be essential for definitive structural assignment.[11] A key area of investigation for azo dyes is the potential for azo-hydrazone tautomerism, which can be quantified using ¹⁵N NMR.[12][13]

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shift Ranges
NucleusEnvironmentExpected Chemical Shift (δ, ppm)
¹H Aromatic (Ar-H)7.0 - 9.0
Vinyl (-CH=CH-)6.5 - 8.0
NH (Hydrazone tautomer)14.0 - 16.0 (highly deshielded due to H-bonding)[11]
¹³C Aromatic/Vinyl (Ar-C, -C=C-)110 - 150
Carbon attached to Nitrogen (Ar-N)140 - 160
Experimental Protocol: NMR Analysis
  • Sample Preparation :

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the dye's water solubility, Deuterium Oxide (D₂O) is a primary choice.

    • If solubility is an issue in pure D₂O, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's probe.

    • Tune and match the probe to the desired nucleus (e.g., ¹H or ¹³C).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition :

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum (e.g., using a proton-decoupled pulse sequence).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for full structural assignment.

  • Data Processing : Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectrum. Chemical shifts are referenced to an internal standard (e.g., DSS for D₂O).

Visualization: NMR Experimental Workflow

NMR_Workflow A Dissolve 5-10 mg Dye in 0.6 mL D₂O B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock, Tune, Shim C->D E Acquire 1D/2D Spectra D->E F Process FID Data (Fourier Transform) E->F G NMR Spectrum (Intensity vs. Chemical Shift) F->G

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). For large, polar, and non-volatile molecules like this compound, Electrospray Ionization (ESI) is the preferred technique, often coupled with liquid chromatography (LC) for sample introduction and purification.[14]

Due to the six sodium sulfonate groups, analysis is typically performed in negative ion mode, where the molecule is observed as a multiply-charged anion, [M - nNa + (n-6)H]ⁿ⁻. The most abundant ion is often the fully protonated molecule [M - 6Na + 6H]⁶⁻, though other charge states may be observed.

Data Presentation: Expected High-Resolution MS Data
Ion SpeciesCharge (z)Calculated Monoisotopic Mass (Da)Description
[M - 6Na + 5H]⁻-11194.9390Fully deprotonated molecular ion
[M - 6Na + 4H]²⁻-2596.9657Doubly charged molecular ion
[M - 6Na + 3H]³⁻-3397.6410Triply charged molecular ion

Note: The calculated masses are for the free acid form C₄₈H₃₂N₈O₁₈S₆. Fragmentation would likely involve the loss of SO₃ (79.9568 Da) or HSO₃⁻ (80.9647 Da) groups.

Experimental Protocol: LC-ESI-MS Analysis
  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with a small amount of a modifier like ammonium acetate to improve ionization.

  • LC Separation :

    • Inject the sample into a liquid chromatography system, typically a reverse-phase C18 column.

    • Use a gradient elution program, starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase percentage to elute the dye from the column.

  • Ionization : The eluent from the LC column is directed into the ESI source of the mass spectrometer. A high voltage is applied to the tip of a capillary, creating a fine spray of charged droplets.

  • Mass Analysis :

    • As the solvent evaporates from the droplets, multiply charged ions of the analyte are released into the gas phase.

    • These ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

    • The analyzer separates the ions based on their m/z ratio. A full scan is typically acquired in negative ion mode over a range such as m/z 100-2000.

  • Data Interpretation : The resulting mass spectrum is analyzed to identify the m/z values of the parent molecular ions. High-resolution instruments allow for the determination of the elemental formula from the exact mass. Tandem MS (MS/MS) can be performed by selecting a specific parent ion, fragmenting it, and analyzing the resulting product ions to gain further structural information.[15]

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Data Output A Prepare Dilute Dye Solution B Inject into LC System A->B C Separation on C18 Column B->C D Electrospray Ionization (ESI) C->D Elute to MS Source E Mass Analysis (m/z Separation) D->E F Ion Detection E->F G Mass Spectrum (Intensity vs. m/z) F->G Generate Spectrum

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis.

References

An In-depth Technical Guide to Direct Yellow 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Direct Yellow 106 (C.I. 40300), a stilbene-azo class dye. The document details its chemical and physical properties, synthesis, and applications in research, particularly as a model compound in environmental remediation studies. It also includes detailed experimental protocols for its analysis and degradation, along with relevant safety information.

Core Properties of this compound

This compound is a water-soluble, orange-yellow powder widely used in the textile and paper industries for dyeing cellulosic fibers such as cotton and viscose.[1][2][3] Its molecular structure contains both stilbene and azo groups, contributing to its color and properties.[2]

The fundamental properties and identifiers for this compound are summarized in the table below, compiled from various chemical databases and safety data sheets.

PropertyValueReference(s)
IUPAC Name hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonate[1]
Synonyms C.I. This compound, C.I. 40300, Direct Yellow ARLE, Direct Yellow L3R, Direct Fast Yellow ARL[2]
CAS Number 12222-60-5[1][2]
Molecular Formula C48H26N8Na6O18S6[1][2]
Molecular Weight 1333.10 g/mol [2]
Physical Form Orange-yellow powder[2][4]
Solubility Soluble in water (forms a deep yellow solution)[2][5]

Synthesis Pathway

The manufacturing of this compound involves a multi-step chemical synthesis process. While precise industrial protocols are proprietary, the general chemical pathway is well-documented.[2][3] It involves diazotization, azo coupling, and subsequent oxidation reactions.

The synthesis begins with the diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid, which is then coupled with 4-aminonaphthalene-1-sulfonic acid.[2][3] This intermediate product then undergoes an oxidation step to form the final triazole-containing structure.[2][3] A final reduction step is also described in some manufacturing methods.[2][3]

Below is a diagram illustrating the logical flow of the synthesis process.

Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 2-(2-Sulfo-4-nitrostyryl)- 5-aminobenzenesulfonic acid C Diazotization A->C NaNO₂/HCl B 4-Aminonaphthalene- 1-sulfonic acid D Azo Coupling B->D C->D E Oxidation D->E Oxidizing Agent F Reduction E->F Glucose/NaOH G This compound F->G

Caption: General synthesis pathway for this compound.

Role in Research and Experimental Protocols

This compound serves as a crucial model compound in environmental science research, particularly for developing and optimizing wastewater treatment processes.[6] Its complex and stable structure makes it a suitable candidate for studying the efficacy of advanced oxidation processes (AOPs) and adsorption techniques.[6]

This protocol outlines a typical batch adsorption experiment to evaluate the efficacy of an adsorbent, such as activated carbon, for the removal of this compound from an aqueous solution. The methodology is adapted from studies on Direct Yellow ARLE (a synonym for this compound).[7]

Objective: To determine the adsorption capacity and kinetics of an adsorbent for this compound.

Materials:

  • This compound (DYA)

  • Adsorbent (e.g., coconut palm shell-based activated carbon, CPS-AC)

  • Deionized water

  • HCl and NaOH solutions (0.1 mol·L⁻¹) for pH adjustment

  • Mechanical shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound by dissolving a known mass of the dye in deionized water. Dilute this stock solution to prepare working solutions of desired concentrations.

  • Batch Adsorption Setup:

    • In a series of conical flasks, add a fixed mass of the adsorbent (e.g., 0.5 g) to a fixed volume of the dye solution (e.g., 50 mL) of a specific concentration.

    • Adjust the initial pH of the solutions to desired values using 0.1 M HCl or NaOH.

  • Kinetic Studies:

    • Place the flasks in a mechanical shaker at a constant temperature (e.g., 30 °C) and stirring speed (e.g., 90 rpm).[7]

    • Withdraw samples at various time intervals (e.g., 1, 3, 5, 10, 15, 30, 60, 120, 180, and 240 minutes).[8]

  • Equilibrium Studies:

    • For isotherm analysis, vary the initial dye concentration while keeping the adsorbent mass, temperature, and pH constant.

    • Agitate the flasks for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).[8]

  • Analysis:

    • After each time point or at equilibrium, separate the adsorbent from the solution by centrifugation (e.g., 3000 rpm for 5 minutes).[7]

    • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).[7]

  • Data Calculation:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e or q_t) using the mass balance equation.

    • Analyze the kinetic data using models like pseudo-first-order and pseudo-second-order.

    • Analyze the equilibrium data using isotherm models such as Langmuir and Freundlich.

This protocol provides a framework for evaluating the degradation of this compound using a photocatalyst like TiO₂ under UV irradiation. The methodology is based on typical procedures for azo dye degradation.[9][10]

Objective: To investigate the photocatalytic degradation efficiency and kinetics of this compound.

Materials:

  • This compound

  • Photocatalyst (e.g., TiO₂ nanoparticles)

  • UV lamp (e.g., low-pressure mercury lamp)

  • Batch photoreactor

  • pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Dye Suspension: Prepare an aqueous solution of this compound at a known initial concentration (e.g., 20 mg/L).

  • Photocatalytic Reaction:

    • Add a specific dosage of the photocatalyst (e.g., 1 g/L of TiO₂) to the dye solution in the photoreactor.[9]

    • Adjust the pH of the suspension to the desired value (e.g., pH 2, as acidic conditions are often favorable for TiO₂-based degradation).[9]

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Initiation of Photodegradation:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain constant stirring and temperature throughout the experiment.

  • Sampling and Analysis:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes).[9]

    • Immediately filter or centrifuge the samples to remove the photocatalyst particles.

    • Measure the absorbance of the clear supernatant at the λ_max of this compound using a UV-Vis spectrophotometer to determine the residual dye concentration.

  • Data Analysis:

    • Calculate the percentage of dye degradation over time.

    • Determine the reaction kinetics, which often follow pseudo-first-order kinetics for photocatalytic degradation.

Below is a diagram illustrating a typical experimental workflow for these environmental studies.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Dye Stock Solution B Prepare Working Solutions A->B D Combine Dye Solution and Catalyst/Adsorbent B->D C Weigh Adsorbent or Photocatalyst C->D E Adjust pH D->E F Agitate in Controlled Environment (Shaker/Reactor) E->F G Collect Samples at Time Intervals F->G H Separate Solid (Centrifuge/Filter) G->H I Measure Concentration (UV-Vis Spectrophotometry) H->I J Analyze Data (Kinetics, Isotherms) I->J

Caption: Workflow for environmental remediation studies.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any evidence of this compound being directly involved in biological signaling pathways. As a synthetic dye designed for industrial applications, it has not been a focus of research in drug development or molecular biology. Its primary health-related investigations are in the domain of toxicology.

Toxicology and Safety Information

The safety profile of this compound is crucial for handling in both industrial and laboratory settings. The available data from safety data sheets (SDS) are summarized below.

Hazard TypeInformationReference(s)
Acute Toxicity (Oral) No specific LD50 data available, but generally considered harmful if swallowed.[4][11]
Skin Irritation May cause skin irritation in sensitive individuals upon prolonged or repeated contact.[4]
Eye Irritation Causes serious eye irritation.[1][11]
Respiratory Irritation Dust may cause irritation to the respiratory tract.[4]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][11]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[4]

Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[4]

  • Avoid generating dust.[4]

  • Wash hands thoroughly after handling.[11]

  • Avoid release to the environment.[11]

References

An In-depth Technical Guide to the Physicochemical Properties of C.I. Direct Yellow 106 (CAS: 12222-60-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Yellow 106, identified by the CAS number 12222-60-5, is a stilbene-class direct dye.[1] This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available data in scientific literature and chemical databases. The information is presented to support research, development, and quality control activities involving this compound. While extensive data is available for some properties, it is important to note that specific quantitative metrics for certain physical characteristics, such as melting and boiling points, are not readily found in published literature, likely due to the complex nature of the salt and its tendency to decompose at elevated temperatures.

Physicochemical Data

The physicochemical data for C.I. This compound are summarized in the tables below for clarity and ease of comparison.

Table 1: General and Chemical Properties
PropertyValueSource(s)
CAS Number 12222-60-5[1][2][3][4]
C.I. Name This compound[1]
C.I. Number 40300[1]
Molecular Formula C48H26N8Na6O18S6[2][3][5]
Molecular Weight 1333.1 g/mol [3][5][6]
IUPAC Name hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[d]triazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[d]triazole-5-sulfonate[2]
Synonyms Direct Yellow ARLE, Direct Yellow L3R, Direct Yellow D-3RLL, Direct Fast Yellow 3RLL, Direct Fast Yellow ARL[7]
Chemical Class Stilbene, Azo Dye[1]
Table 2: Physical Properties
PropertyValueSource(s)
Physical Appearance Orange-yellow powder[4]
Solubility Soluble in water (qualitative)[4]
Melting Point Not available-
Boiling Point Not available-
Density Not available-
pKa Not available-
Table 3: Fastness Properties
PropertyValue (Rating)Source(s)
Light Fastness 6[1]
Washing Fastness 3-4[1]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of C.I. This compound are not extensively published. However, based on general laboratory practices for dye analysis, the following methodologies can be outlined.

Determination of Solubility (General Protocol)

A standard method to determine the solubility of a dye like C.I. This compound in water involves the preparation of a saturated solution.

  • Preparation of Saturated Solution: An excess amount of the dye powder is added to a known volume of deionized water in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved dye is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dye in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a pre-established calibration curve.

Adsorption Isotherm Studies (General Protocol)

The adsorption characteristics of C.I. This compound onto various adsorbents can be evaluated through batch adsorption experiments.

  • Preparation of Dye Solutions: A stock solution of C.I. This compound is prepared, and a series of solutions with varying initial concentrations are made by dilution.

  • Adsorption Experiment: A known mass of the adsorbent is added to a fixed volume of each dye solution.

  • Equilibration: The mixtures are agitated at a constant temperature for a predetermined time to reach equilibrium.

  • Analysis: The adsorbent is separated, and the equilibrium concentration of the dye in the supernatant is measured.

  • Data Modeling: The amount of dye adsorbed per unit mass of adsorbent is calculated, and the data is fitted to various isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and mechanism.[7][8]

Visualizations

Synthesis Pathway

The synthesis of C.I. This compound involves key chemical reactions, primarily diazotization and azo coupling, followed by oxidation. A simplified logical flow of this process is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A 2-(2-Sulfo-4-nitrostyryl)- 5-aminobenzenesulfonic acid C Diazotization of A A->C NaNO2, HCl B 4-Aminonaphthalene-1-sulfonic acid D Azo Coupling with B B->D C->D E Oxidation D->E Oxidizing Agent F Reduction E->F Glucose, NaOH G C.I. This compound F->G

A high-level overview of the synthesis pathway for C.I. This compound.
Experimental Workflow for Adsorption Studies

The following diagram illustrates a typical workflow for investigating the adsorption of C.I. This compound from an aqueous solution.

G A Prepare C.I. This compound solutions of varying concentrations B Add known mass of adsorbent to each solution A->B C Agitate at constant temperature for a set time to reach equilibrium B->C D Separate adsorbent from the solution (e.g., centrifugation, filtration) C->D E Measure the equilibrium concentration of the dye in the supernatant (e.g., UV-Vis Spectrophotometry) D->E F Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) E->F G Fit experimental data to adsorption isotherm models (e.g., Langmuir, Freundlich) F->G H Determine adsorption capacity and mechanism G->H

A standard experimental workflow for dye adsorption isotherm studies.

References

An In-depth Technical Guide to the Solubility of Direct Yellow 106 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 106 (C.I. 40300), a stilbene-class anionic dye, is widely utilized in the textile and paper industries for its vibrant yellow hue and good lightfastness. While its aqueous solubility is a key characteristic for these applications, its behavior in organic solvents is less documented but crucial for alternative applications such as in specialized coatings, inks, and as a potential biological stain or marker. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a complex monoazo dye that also contains stilbene and triazole groups.[1] Its chemical structure, characterized by multiple sulfonic acid groups, renders it highly soluble in water.[2][3][4] This high water solubility is essential for its application in dyeing cellulosic fibers like cotton and viscose from aqueous baths.[3][4] However, these polar sulfonic acid groups generally lead to poor solubility in nonpolar organic solvents. The solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is expected to be higher due to their ability to solvate the dye molecule.

Quantitative Solubility Data

A thorough review of scientific literature, technical data sheets, and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. Most available resources focus on its application in aqueous systems and only mention its solubility in water.

One study on the aggregation of this compound utilized dimethyl sulfoxide (DMSO) as a solvent, indicating at least some degree of solubility in this polar aprotic solvent, though no quantitative value was provided.

The table below summarizes the currently available solubility information for this compound. Researchers are encouraged to determine the solubility in specific organic solvents experimentally, based on the requirements of their application.

SolventChemical ClassPolarityExpected Solubility of this compound
Water (H₂O)ProticHighSoluble[2][3][4]
Dimethyl Sulfoxide (DMSO)AproticHighSoluble (qualitative)
Dimethylformamide (DMF)AproticHighLikely Soluble (Data not available)
Methanol (CH₃OH)ProticHighData not available
Ethanol (C₂H₅OH)ProticHighData not available
Acetone (C₃H₆O)AproticMediumData not available
Acetonitrile (C₂H₃N)AproticMediumData not available
Tetrahydrofuran (THF)AproticMediumData not available
Dichloromethane (CH₂Cl₂)AproticLowLikely Insoluble (Data not available)
Toluene (C₇H₈)AproticLowLikely Insoluble (Data not available)
Hexane (C₆H₁₄)AproticLowLikely Insoluble (Data not available)

Experimental Protocols for Solubility Determination

The solubility of this compound in a given organic solvent can be determined using several established methods. The two most common and accessible methods are the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1.1. Materials and Apparatus

  • This compound powder

  • Organic solvent of interest

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

  • Glass vials with screw caps

  • Oven

  • Desiccator

3.1.2. Procedure

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of the organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter that is compatible with the solvent. The filter pore size should be small enough to retain all undissolved particles (e.g., 0.45 µm).

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

  • Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye. The temperature should be chosen based on the boiling point of the solvent.

  • Constant Weight: After the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature. Weigh the dish. Repeat the drying and cooling cycles until a constant weight is achieved.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of dish with dried dye - Mass of empty dish) / Volume of filtered solution (L)

Spectrophotometric Method

The spectrophotometric method is a sensitive and often faster alternative to the gravimetric method, especially for dyes with strong absorbance in the UV-Visible range. This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

3.2.1. Materials and Apparatus

  • This compound powder

  • Organic solvent of interest

  • UV-Visible spectrophotometer

  • Quartz cuvettes (or glass cuvettes if the absorbance maximum is in the visible range)

  • Volumetric flasks and pipettes

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Filtration apparatus

3.2.2. Procedure

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.

  • Preparation of Saturated Solution:

    • Follow steps 1-3 from the gravimetric method (Section 3.1.2) to prepare a saturated solution of this compound in the organic solvent at a constant temperature.

  • Sample Analysis:

    • Carefully withdraw a small aliquot of the clear supernatant and filter it as described in the gravimetric method.

    • Dilute a known volume of the filtered saturated solution with the same organic solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    Solubility (g/L) = Concentration of diluted solution (from calibration curve) × Dilution factor

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method start Start prep_dye Prepare Excess Dye in Solvent start->prep_dye equilibrate Equilibrate at Constant Temperature prep_dye->equilibrate settle Allow Undissolved Dye to Settle equilibrate->settle filtrate Filter Supernatant settle->filtrate evaporate Evaporate Solvent filtrate->evaporate Gravimetric Path dilute Dilute Saturated Solution filtrate->dilute Spectrophotometric Path dry Dry to Constant Weight evaporate->dry weigh Weigh Residue dry->weigh calc_grav Calculate Solubility weigh->calc_grav end_node End calc_grav->end_node calibrate Prepare Calibration Curve measure_abs Measure Absorbance calibrate->measure_abs dilute->measure_abs calc_spec Calculate Solubility measure_abs->calc_spec calc_spec->end_node

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is well-characterized for its high solubility in aqueous media, its solubility profile in organic solvents remains largely unreported in publicly available literature. This guide provides a framework for researchers and professionals to systematically determine the solubility of this compound in various organic solvents through detailed gravimetric and spectrophotometric protocols. The generation of such data will be invaluable for expanding the applications of this versatile dye into non-aqueous systems and for a more complete understanding of its physicochemical properties. It is recommended that solubility is determined empirically for any new solvent system to ensure accurate and reliable results for specific research and development needs.

References

Thermal Stability and Decomposition of Direct Yellow 106: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 106 (C.I. 40300) is a stilbene-azo dye known for its application in the dyeing of cellulosic fibers such as cotton and viscose.[1][2] Understanding the thermal stability and decomposition characteristics of this dye is of paramount importance for ensuring safe handling, storage, and processing, particularly in applications where it might be subjected to elevated temperatures. Thermal degradation can lead to the formation of potentially hazardous volatile organic compounds and aromatic amines. This guide summarizes the known properties of this compound and provides an in-depth analysis of its expected thermal behavior based on the chemistry of related azo dyes.

Chemical and Physical Properties of this compound

This compound is a complex anionic dye with multiple sulfonate groups that enhance its water solubility. Its key properties are summarized in the table below.

PropertyValueReference
C.I. Name This compound, 40300[1]
CAS Number 12222-60-5[1][3]
Molecular Formula C48H26N8Na6O18S6[1][3]
Molecular Weight 1333.1 g/mol [1][3]
Appearance Orange-yellow powder[2]
Solubility Soluble in water[2]
Chemical Class Stilbene, Azo[1]

Thermal Stability and General Decomposition Behavior

While specific TGA/DSC data for this compound is unavailable, the thermal decomposition of azo dyes has been a subject of extensive study. The general consensus is that the azo linkage (–N=N–) is the most thermally labile part of the molecule.[4][5] Upon heating, this bond can cleave, leading to the formation of aromatic amines and other fragmentation products.[4][6] The presence of various functional groups and aromatic structures, such as the stilbene and naphthotriazole moieties in this compound, will influence the specific decomposition pathway and the nature of the resulting products.

A Safety Data Sheet for this compound indicates that it is stable under normal temperatures and pressures but should be kept away from excess heat.[3] Hazardous decomposition products include irritating and toxic fumes and gases.[3]

Illustrative Thermal Analysis Data

To provide a clearer understanding of the expected thermal decomposition profile, the following table presents representative TGA and DTG (Derivative Thermogravimetry) data for a generic azobenzene dye, as adapted from the literature on thermal analysis of similar compounds. This data illustrates the temperatures at which significant weight loss occurs and the corresponding peak decomposition temperatures.

Thermal Analysis ParameterIllustrative ValueDescription
Onset of Decomposition (TGA) ~200 - 250 °CThe temperature at which significant weight loss begins.
Peak Decomposition Temperature (DTG) ~250 - 400 °CThe temperature at which the rate of weight loss is maximal. There may be multiple peaks indicating a multi-step decomposition process.
Residue at 800 °C VariableThe percentage of the initial mass remaining at high temperatures, which can include inorganic salts and char.

Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to be a complex process involving multiple fragmentation steps. A plausible generalized pathway is initiated by the cleavage of the azo bond, followed by the fragmentation of the stilbene and naphthotriazole structures.

DY106 This compound Heat Elevated Temperature Initial_Cleavage Initial Cleavage (Azo Bond Scission) DY106->Initial_Cleavage Decomposes Heat->Initial_Cleavage Initiates Fragments Aromatic Amine & Stilbene Radicals Initial_Cleavage->Fragments Secondary_Decomp Secondary Decomposition Fragments->Secondary_Decomp Products Smaller Volatile Compounds (e.g., SOx, NOx, anilines, naphthalenes) Secondary_Decomp->Products

Caption: Generalized thermal decomposition pathway for this compound.

Potential Thermal Decomposition Products

Based on the proposed decomposition pathway and studies of other azo dyes, a variety of smaller molecules are likely to be formed upon the thermal degradation of this compound. These can include:

Product ClassSpecific Examples
Oxides of Sulfur and Nitrogen SO₂, SO₃, NO, NO₂
Aromatic Amines Substituted anilines and naphthylamines
Aromatic Hydrocarbons Substituted benzenes, naphthalenes, and stilbenes
Other Volatile Organic Compounds Phenols, nitriles

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of the sample upon heating, providing information on its thermal stability and the kinetics of its decomposition.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • The weight of the sample is continuously monitored and recorded as a function of temperature and time.

  • The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and the amount of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated or cooled at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events, and to quantify the enthalpy changes associated with these transitions.

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Analysis cluster_3 Data Interpretation Weigh Weigh Sample (2-10 mg) Encapsulate Place in Crucible/Pan Weigh->Encapsulate Load Load Sample & Reference Encapsulate->Load Purge Purge with Inert Gas Load->Purge Program Set Temperature Program Purge->Program Run Run TGA/DSC Scan Program->Run Record Record Data (Weight Loss / Heat Flow) Run->Record Analyze Analyze Thermograms Record->Analyze Determine Determine Thermal Properties Analyze->Determine

References

Direct Yellow 106: A Technical Guide for its Application as a Model Compound in Dye Research

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Direct Yellow 106 (C.I. 40300) is a complex, water-soluble, stilbene-based bis-azo dye. Its robust and resilient molecular structure makes it a representative compound for a class of industrial pollutants that are often difficult to degrade using conventional wastewater treatment methods.[1] Historically used for dyeing cellulosic fibers such as cotton, paper, and viscose, its current significance in the scientific community has shifted.[1][2] Today, this compound serves as a crucial model compound in environmental science and analytical chemistry.[1] It is employed to develop and benchmark novel degradation and adsorption technologies aimed at removing persistent organic pollutants from industrial effluents. This guide provides a comprehensive technical overview of its properties, its role in research, and detailed experimental protocols for its use as a model compound.

Chemical and Physical Properties

This compound is characterized by its large molecular weight and multiple sulfonate groups, which confer high water solubility. Its stilbene and azo linkages are responsible for its chromophoric properties and its stability.[2][3]

PropertyValueReference(s)
Product Name C.I. This compound[2][3][4]
CAS Number 12222-60-5[1][2][3][4]
Colour Index (C.I.) No. 40300[2][3]
Molecular Formula C₄₈H₂₆N₈Na₆O₁₈S₆[2][4][5]
Molecular Weight 1333.1 g/mol [1][4][5]
Chemical Class Stilbene Dye, Azo Dye[2][3]
Physical Appearance Orange-yellow to Reddish-yellow Powder[2][3]
Solubility Soluble in water[2][3]
Hue Reddish Yellow[3]
Light Fastness 6[3]
Washing Fastness 3 - 4[3]

Role as a Model Compound in Research

The complex structure of this compound makes it an ideal candidate for simulating recalcitrant dye pollutants in research settings. Its primary applications as a model compound are in the development of environmental remediation technologies and the validation of analytical methods.[1]

Key research applications include:

  • Wastewater Treatment: It is used as a target pollutant to evaluate the efficacy of Advanced Oxidation Processes (AOPs), such as photocatalysis, Fenton oxidation, and sonophotocatalysis.[1]

  • Adsorption Studies: Researchers use this compound to investigate the adsorption capacity and kinetics of various novel adsorbents, including biochar and activated carbon, for dye removal.[1]

  • Analytical Chemistry: Its well-defined structure serves as a standard for developing and validating sensitive analytical methods, like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for quantifying dyes in complex environmental samples.[1]

DY106 This compound (Model Compound) EnvSci Environmental Science DY106->EnvSci AnlChem Analytical Chemistry DY106->AnlChem WWT Wastewater Treatment (AOPs) EnvSci->WWT Ads Adsorption Studies EnvSci->Ads MethDev Method Development (HPLC, MS) AnlChem->MethDev Calib Instrument Calibration AnlChem->Calib

Caption: Research applications of this compound.

Degradation Pathways: Advanced Oxidation Processes (AOPs)

AOPs are highly effective for degrading complex organic molecules like this compound. These processes rely on the in-situ generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidants.[6][7]

Photocatalytic Degradation

In this process, a semiconductor catalyst (e.g., TiO₂, ZnO) is activated by UV or visible light. The light energy creates electron-hole pairs, which react with water and oxygen to form hydroxyl radicals. These radicals then attack and mineralize the dye molecule into simpler, non-toxic compounds like CO₂ and H₂O.[8][9]

cluster_catalyst Semiconductor (e.g., TiO₂) ecb e⁻ (Conduction Band) O2 O₂ ecb->O2 reduces hvb h⁺ (Valence Band) hvb->ecb e⁻ promotion H2O H₂O hvb->H2O oxidizes UV UV/Visible Light UV->hvb excites OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Dye This compound OH_rad->Dye attacks O2_rad->Dye attacks Products Degradation Products (CO₂, H₂O, mineral salts) Dye->Products

Caption: General mechanism of photocatalytic dye degradation.
Fenton and Photo-Fenton Processes

The Fenton process uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals.[10][11] This reaction is most effective under acidic conditions (typically pH 3-4).[10][12] The photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and generating additional radicals.[12][13]

Fe2 Fe²⁺ OH_rad •OH Fe2->OH_rad + H₂O₂ H2O2 H₂O₂ Fe3 Fe³⁺ Fe3->Fe2 + H₂O₂ (slow regen.) OH_rad->Fe3 OH_ion OH⁻ OH_rad->OH_ion Dye Dye Pollutant OH_rad->Dye oxidizes Products Degradation Products Dye->Products UV UV Light (Photo-Fenton) UV->Fe3 photoreduces

Caption: Fenton and Photo-Fenton reaction pathway.

Key Experimental Protocols

The following sections provide detailed methodologies for common experiments using this compound as a model compound.

Protocol: Photocatalytic Degradation Assay

This protocol outlines a typical batch experiment to assess the photocatalytic degradation of this compound.

  • 1. Materials and Reagents:

    • This compound powder

    • Photocatalyst (e.g., TiO₂ P25, ZnO nanoparticles)

    • Deionized (DI) water

    • 0.1M HCl and 0.1M NaOH for pH adjustment

  • 2. Apparatus:

    • Batch photoreactor with a UV lamp (e.g., 125W mercury lamp) and cooling system

    • Magnetic stirrer

    • UV-Vis Spectrophotometer

    • pH meter

    • Analytical balance and standard laboratory glassware

  • 3. Procedure:

    • Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving the required mass in DI water.

    • Working Solution: Prepare a working solution of the desired concentration (e.g., 20 mg/L) by diluting the stock solution.

    • Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., 1.0 g/L) to the working solution in the photoreactor.[14]

    • Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to adsorb onto the catalyst surface, establishing an adsorption-desorption equilibrium.[15]

    • pH Adjustment: Adjust the solution pH to the desired value (e.g., pH 9 for optimal degradation with some catalysts).[14]

    • Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring and temperature.

    • Sampling: Withdraw aliquots (e.g., 5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

    • Analysis: Centrifuge or filter the samples to remove the catalyst particles. Measure the absorbance of the supernatant at the dye's maximum wavelength (λ_max) using the UV-Vis spectrophotometer.

  • 4. Data Analysis:

    • Calculate the degradation efficiency (%) using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

A Prepare Dye & Catalyst Suspension B Stir in Dark (Adsorption Equilibrium) A->B C Adjust pH B->C D Initiate UV Irradiation C->D E Withdraw Samples at Time Intervals D->E F Filter/Centrifuge Samples E->F G Measure Absorbance (UV-Vis Spec) F->G H Calculate Degradation Efficiency G->H

Caption: Experimental workflow for photocatalysis.
Protocol: Adsorption Isotherm Experiment

This protocol describes a batch equilibrium study to determine the adsorption capacity of a material for this compound.

  • 1. Materials and Reagents:

    • This compound

    • Adsorbent material (e.g., activated carbon, biochar)

    • Deionized (DI) water

    • 0.1M HCl and 0.1M NaOH

  • 2. Apparatus:

    • Orbital shaker or mechanical shaker

    • Conical flasks (e.g., 250 mL)

    • UV-Vis Spectrophotometer

    • pH meter, analytical balance

  • 3. Procedure:

    • Stock Solution: Prepare a 1000 mg/L stock solution of the dye.

    • Standard Solutions: Prepare a series of dye solutions with varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) in separate conical flasks.[16]

    • pH Adjustment: Adjust the pH of each solution to the optimal value for adsorption (for anionic dyes, acidic pH is often favorable).[1]

    • Adsorbent Addition: Add a fixed mass of the adsorbent (e.g., 0.1 g) to each flask.[17]

    • Equilibration: Place the flasks on the shaker and agitate at a constant speed and temperature for a predetermined time sufficient to reach equilibrium (e.g., 2-4 hours, determined from prior kinetic studies).[16]

    • Separation: After equilibration, separate the adsorbent from the solution by filtration or centrifugation.

    • Analysis: Measure the final concentration (Cₑ) of the dye in the supernatant of each flask using a UV-Vis spectrophotometer and a pre-established calibration curve.

  • 4. Data Analysis:

    • Calculate the amount of dye adsorbed at equilibrium (qₑ, in mg/g) using the formula: qₑ = [(C₀ - Cₑ) * V] / W, where C₀ is the initial concentration, V is the volume of the solution (L), and W is the mass of the adsorbent (g).

    • Fit the experimental data (qₑ vs. Cₑ) to isotherm models like the Langmuir and Freundlich models to determine the adsorption characteristics.[1]

A Prepare Dye Solutions (Varying Concentrations) B Add Fixed Mass of Adsorbent A->B C Agitate to Reach Equilibrium B->C D Separate Adsorbent from Solution C->D E Measure Final Dye Concentration (Ce) D->E F Calculate Adsorption Capacity (qe) E->F G Fit Data to Isotherm Models F->G

Caption: Experimental workflow for adsorption studies.

Conclusion

This compound is an invaluable tool for researchers in environmental science and chemistry. Its complex and stable structure provides a reliable benchmark for assessing the performance of emerging water purification technologies. The standardized protocols and degradation pathways detailed in this guide offer a robust framework for utilizing this compound as a model compound, facilitating the development of effective solutions for the remediation of dye-contaminated wastewater. Its continued use in research will help drive innovation in creating a cleaner and more sustainable environment.

References

An In-depth Technical Guide to the Environmental Fate of Direct Yellow 106 in Aquatic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 106 (C.I. 40300; CAS No. 12222-60-5) is a water-soluble stilbene disazo dye utilized in the textile, paper, and leather industries.[1] Its complex aromatic structure, characterized by the presence of azo bonds (-N=N-), contributes to its stability and color, but also raises environmental concerns regarding its persistence and potential toxicity in aquatic ecosystems. This technical guide provides a comprehensive overview of the environmental fate of this compound, including its physicochemical properties, degradation pathways, ecotoxicity, and partitioning behavior in aquatic systems.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and persistence in aquatic environments.

PropertyValueReference
CAS Number 12222-60-5[2]
Molecular Formula C₄₈H₂₆N₈Na₆O₁₈S₆[2]
Molecular Weight 1333.10 g/mol [2]
Appearance Orange-yellow powder[2]
Solubility Soluble in water[2]
Chemical Class Stilbene Disazo Dye[2]

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is governed by its resistance to various degradation processes. Azo dyes, in general, are known for their recalcitrance due to their complex structure and the stability of the azo bond.

Abiotic Degradation

Hydrolysis: Azo dyes are generally resistant to hydrolysis under typical environmental pH conditions. While specific data for this compound is scarce, a study on a similar water-soluble azo dye indicated a hydrolysis half-life of over a year at 25°C, suggesting high stability.

Photodegradation: The stilbene structure within this compound suggests susceptibility to photodegradation. Exposure to ultraviolet (UV) radiation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), can lead to the cleavage of the azo bonds and the degradation of the aromatic structures. Studies on similar azo dyes have shown that photodegradation proceeds via the generation of highly reactive hydroxyl radicals.[3] The rate of photodegradation is influenced by factors such as pH, dye concentration, and the intensity of UV radiation. For the structurally similar Direct Yellow 50, the half-life under UVA/TiO₂ conditions was found to be 214 minutes at an initial concentration of 80 mg/L and pH 2.[4]

Biotic Degradation

Aerobic Biodegradation: this compound is not readily biodegradable under aerobic conditions. Standard screening tests, such as the OECD 301 series, are unlikely to show significant mineralization. The bulky and complex structure of the dye hinders enzymatic attack by most common microorganisms.

Anaerobic Biodegradation: Under anaerobic or anoxic conditions, the primary step in the biodegradation of azo dyes is the reductive cleavage of the azo bond by azoreductase enzymes produced by various bacteria. This initial step results in the decolorization of the dye and the formation of aromatic amines, which may be more or less toxic than the parent compound. These aromatic amines may be further degraded under aerobic conditions.

Enzymatic Degradation: Specific enzymes, such as peroxidases, have shown promise in degrading this compound. A study utilizing Cucurbita pepo (courgette) peroxidase demonstrated that 89.5% of this compound (50 mg/L) could be removed within 2 minutes under optimized conditions (pH 2, 1 mM H₂O₂).[5]

Degradation Byproducts

The degradation of this compound, whether through abiotic or biotic pathways, is expected to produce a variety of smaller molecules. The initial cleavage of the azo bonds would likely result in the formation of sulfonated aromatic amines. Further degradation of these intermediates can lead to simpler aromatic compounds, organic acids, and eventually mineralization to CO₂, H₂O, and inorganic ions (SO₄²⁻, NO₃⁻). While specific degradation products for this compound have not been extensively documented, analysis of similar azo dyes suggests the formation of various aromatic amines.

Ecotoxicity in Aquatic Systems

The release of this compound and its degradation byproducts into aquatic environments can pose a risk to aquatic organisms. Azo dyes and their aromatic amine derivatives are known to have toxic, carcinogenic, and mutagenic properties.[3]

Test OrganismEndpointValueReference
Daphnia magna (Water Flea)96-hour LC50 (for Direct Yellow 50)16 mg/L[3]
Aquatic Organisms (General for Azo Dyes)ToxicityCan be toxic, carcinogenic, and mutagenic[3][6]

Chronic Toxicity: Long-term exposure to sublethal concentrations of azo dyes can lead to chronic effects on the growth, reproduction, and survival of aquatic organisms.

Adsorption to Sediment and Suspended Particles

The sulfonic acid groups in the structure of this compound impart high water solubility, suggesting a relatively low tendency to adsorb to sediment and suspended organic matter. The octanol-water partition coefficient (Kow) is a key parameter in predicting this behavior; however, a measured value for this compound is not available. For sulfonated azo dyes, the adsorption is influenced by the pH of the water and the organic carbon content of the sediment.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of this compound. The following sections outline methodologies for key experiments based on OECD guidelines and published literature.

Photodegradation Study

Objective: To determine the rate of photodegradation of this compound in water under simulated sunlight.

Methodology (based on OECD Guideline 316):

  • Preparation of Test Solution: Prepare a stock solution of this compound in ultrapure water. The final concentration in the test vessels should be environmentally relevant and allow for accurate analytical measurement.

  • Photoreactor Setup: Use a photoreactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The temperature of the reaction vessel should be controlled.

  • Exposure: Expose the test solution to the light source for a defined period. Samples should be taken at regular intervals.

  • Dark Control: Run a parallel experiment in the dark to account for any degradation not caused by light (e.g., hydrolysis).

  • Analysis: Analyze the concentration of this compound in the samples over time using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the photodegradation rate constant and the half-life of this compound.

Biodegradation Study (Ready Biodegradability)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms.

Methodology (based on OECD Guideline 301):

  • Inoculum: Use an inoculum from a source of mixed aerobic microorganisms, such as the activated sludge from a domestic wastewater treatment plant.

  • Test Medium: Prepare a mineral salt medium containing the test substance as the sole source of organic carbon.

  • Test Setup: Add the inoculum to the test medium in sealed vessels. Include a positive control (a readily biodegradable substance like sodium benzoate) and a negative control (inoculum only).

  • Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement of Biodegradation: Monitor the extent of biodegradation by measuring parameters such as Dissolved Organic Carbon (DOC) removal, Biochemical Oxygen Demand (BOD), or carbon dioxide production.

  • Data Analysis: Calculate the percentage of biodegradation over the 28-day period.

Acute Toxicity Test with Daphnia magna

Objective: To determine the acute immobilization of Daphnia magna when exposed to this compound.

Methodology (based on OECD Guideline 202):

  • Test Organisms: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.

  • Test Solutions: Prepare a series of at least five concentrations of this compound in a suitable culture medium. A control group with no test substance is also required.

  • Exposure: Place the daphnids in the test solutions (typically 10 daphnids per vessel) and incubate for 48 hours under controlled conditions of temperature and light.

  • Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the test substance that causes immobilization in 50% of the daphnids, at 48 hours.

Sediment Adsorption Study

Objective: To determine the adsorption coefficient (Kd) of this compound on sediment.

Methodology (based on OECD Guideline 106):

  • Sediment and Water Collection: Collect representative sediment and overlying water from an unpolluted aquatic environment.

  • Test System: Prepare test systems by adding a known amount of sediment and water to centrifuge tubes.

  • Spiking: Add a known concentration of this compound to the test systems.

  • Equilibration: Shake the tubes for a predetermined period to allow the system to reach equilibrium.

  • Phase Separation: Separate the solid and aqueous phases by centrifugation.

  • Analysis: Measure the concentration of this compound in the aqueous phase.

  • Data Analysis: Calculate the amount of dye adsorbed to the sediment by mass balance. Determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Analysis of Degradation Products

Objective: To identify the major degradation products of this compound.

Methodology:

  • Sample Preparation: Collect samples from the degradation experiments (photodegradation or biodegradation).

  • Extraction: If necessary, extract the degradation products from the aqueous matrix using a suitable technique like solid-phase extraction (SPE).

  • Analysis: Analyze the extracts using advanced analytical techniques such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To separate and identify polar, non-volatile degradation products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile degradation products, often after a derivatization step to increase their volatility.

  • Structure Elucidation: Propose the structures of the degradation products based on their mass spectra and fragmentation patterns.

Visualizations

cluster_abiotic Abiotic Degradation This compound This compound Photodegradation Photodegradation This compound->Photodegradation UV Light / Sunlight Cleavage of Azo Bonds Cleavage of Azo Bonds Photodegradation->Cleavage of Azo Bonds Sulfonated Aromatic Amines Sulfonated Aromatic Amines Cleavage of Azo Bonds->Sulfonated Aromatic Amines Further Oxidation Further Oxidation Sulfonated Aromatic Amines->Further Oxidation •OH radicals Simpler Aromatics & Organic Acids Simpler Aromatics & Organic Acids Further Oxidation->Simpler Aromatics & Organic Acids Mineralization (CO2, H2O, SO4, NO3) Mineralization (CO2, H2O, SO4, NO3) Simpler Aromatics & Organic Acids->Mineralization (CO2, H2O, SO4, NO3)

Caption: Abiotic photodegradation pathway of this compound.

Start Start Prepare Test Solutions\n(DY106 in Mineral Medium) Prepare Test Solutions (DY106 in Mineral Medium) Start->Prepare Test Solutions\n(DY106 in Mineral Medium) Inoculate with Activated Sludge Inoculate with Activated Sludge Prepare Test Solutions\n(DY106 in Mineral Medium)->Inoculate with Activated Sludge Incubate (28 days, dark, constant temp) Incubate (28 days, dark, constant temp) Inoculate with Activated Sludge->Incubate (28 days, dark, constant temp) Monitor Degradation\n(DOC, BOD, or CO2) Monitor Degradation (DOC, BOD, or CO2) Incubate (28 days, dark, constant temp)->Monitor Degradation\n(DOC, BOD, or CO2) Analyze Data & Calculate % Biodegradation Analyze Data & Calculate % Biodegradation Monitor Degradation\n(DOC, BOD, or CO2)->Analyze Data & Calculate % Biodegradation End End Analyze Data & Calculate % Biodegradation->End

Caption: Experimental workflow for a ready biodegradability test.

cluster_fate Environmental Processes cluster_outcomes Potential Outcomes DY106 in Aquatic Environment DY106 in Aquatic Environment Photodegradation Photodegradation DY106 in Aquatic Environment->Photodegradation Biodegradation Biodegradation DY106 in Aquatic Environment->Biodegradation Adsorption Adsorption DY106 in Aquatic Environment->Adsorption Mineralization Mineralization Photodegradation->Mineralization Formation of Byproducts Formation of Byproducts Photodegradation->Formation of Byproducts Biodegradation->Mineralization Biodegradation->Formation of Byproducts Partitioning to Sediment Partitioning to Sediment Adsorption->Partitioning to Sediment Bioavailability & Ecotoxicity Bioavailability & Ecotoxicity Formation of Byproducts->Bioavailability & Ecotoxicity Partitioning to Sediment->Bioavailability & Ecotoxicity

References

Aggregation Behavior of Direct Yellow 106 in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dye Aggregation

The self-aggregation of dye molecules in solution is primarily driven by non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking between the aromatic regions of the dye molecules.[1][2] For anionic dyes like Direct Yellow 106, which possesses multiple sulfonate groups, electrostatic repulsion between the negatively charged molecules opposes aggregation.[3] The balance between these attractive and repulsive forces is influenced by factors such as dye concentration, temperature, ionic strength of the solution, and the presence of organic co-solvents.[2][4]

Dye aggregates are broadly classified into two main types based on the orientation of the molecules and the resulting spectral shift compared to the monomeric form:[2][5]

  • H-aggregates (hypsochromic): Characterized by a parallel, face-to-face stacking of the dye molecules, leading to a blue-shift in the absorption spectrum.

  • J-aggregates (bathochromic): Result from an edge-to-edge arrangement of the dye molecules, causing a red-shift in the absorption spectrum.

The study of dye aggregation is crucial as it can significantly impact the material's properties and performance in various applications.

Experimental Methodologies for Studying Aggregation

A comprehensive understanding of the aggregation behavior of this compound can be achieved through a combination of spectroscopic and conductometric techniques.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a primary and highly effective method for investigating dye aggregation.[6] The formation of aggregates leads to changes in the electronic absorption spectrum of the dye compared to its monomeric form.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 1 x 10⁻³ M).

  • Preparation of Sample Solutions: Prepare a series of solutions with decreasing concentrations of this compound by serial dilution of the stock solution. The concentration range should be broad enough to encompass the monomeric and aggregated states (e.g., 1 x 10⁻³ M to 1 x 10⁻⁷ M).

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer, typically in the range of 200-800 nm. Use a cuvette with an appropriate path length to ensure that the absorbance values are within the linear range of the instrument.

  • Data Analysis:

    • Plot the maximum absorbance (A_max) against the dye concentration. Deviations from the Beer-Lambert law indicate the onset of aggregation.

    • Analyze the changes in the shape and position of the absorption bands. A blue-shift in the maximum absorption wavelength (λ_max) suggests the formation of H-aggregates, while a red-shift indicates J-aggregates.[2]

    • The appearance of an isosbestic point, where the molar absorptivity of the monomer and the aggregate are equal, is indicative of a two-species equilibrium (monomer-dimer or monomer-aggregate).[2]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can provide additional insights into the aggregation process, as the formation of aggregates often leads to quenching of fluorescence.

Experimental Protocol:

  • Sample Preparation: Use the same series of diluted this compound solutions prepared for UV-Vis spectroscopy.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength should be set at the λ_max of the monomeric dye, as determined by UV-Vis spectroscopy.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the dye concentration. A decrease in fluorescence intensity with increasing concentration is indicative of aggregation-induced quenching.

    • Analyze any shifts in the emission wavelength.

Conductometry

Conductivity measurements are useful for determining the critical aggregation concentration (CAC) of ionic dyes like this compound. The formation of aggregates leads to a change in the molar conductivity of the solution.

Experimental Protocol:

  • Sample Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.

  • Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis:

    • Plot the specific conductance versus the dye concentration.

    • The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Aggregation Concentration (CAC). Below the CAC, the dye exists predominantly as monomers, while above the CAC, aggregates are formed.[7]

Quantitative Analysis of Aggregation

While specific experimental data for this compound is not available, the following tables illustrate how the quantitative data obtained from the aforementioned experiments would be presented.

Table 1: Spectroscopic Data for this compound Aggregation

Concentration (M)λ_max (nm)Absorbance at λ_maxMolar Absorptivity (ε) (M⁻¹cm⁻¹)
1 x 10⁻⁷e.g., 405e.g., 0.05e.g., 50000
1 x 10⁻⁶e.g., 405e.g., 0.50e.g., 50000
1 x 10⁻⁵e.g., 403e.g., 4.80e.g., 48000
1 x 10⁻⁴e.g., 398e.g., 45.0e.g., 45000
1 x 10⁻³e.g., 390e.g., 400.0e.g., 40000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Thermodynamic Parameters of this compound Aggregation

ParameterValueUnits
Critical Aggregation Concentration (CAC)To be determinedM
Aggregation Number (n)To be determined-
Standard Gibbs Free Energy of Aggregation (ΔG°_agg)To be calculatedkJ/mol
Standard Enthalpy of Aggregation (ΔH°_agg)To be calculatedkJ/mol
Standard Entropy of Aggregation (ΔS°_agg)To be calculatedJ/mol·K

Note: These parameters can be determined from temperature-dependent aggregation studies.[8]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the workflow for investigating the aggregation behavior of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions uv_vis UV-Vis Spectroscopy dilutions->uv_vis fluorescence Fluorescence Spectroscopy dilutions->fluorescence conductometry Conductometry dilutions->conductometry spectral_shifts Analyze Spectral Shifts uv_vis->spectral_shifts beer_lambert Check Beer-Lambert Law Deviation uv_vis->beer_lambert cac Determine CAC conductometry->cac thermo Calculate Thermodynamic Parameters spectral_shifts->thermo cac->thermo

Experimental workflow for studying dye aggregation.
Aggregation Pathway

The following diagram illustrates the conceptual pathway of this compound aggregation in an aqueous solution.

aggregation_pathway Concentration Gradient -> cluster_monomer Monomeric State cluster_dimer Dimerization cluster_aggregate Higher-Order Aggregation M Monomer D Dimer M->D + Monomer (van der Waals, π-π stacking) D->M - Monomer A Aggregate D->A + n(Monomer) (Hydrophobic forces) A->D - n(Monomer)

Conceptual model of this compound aggregation.

Conclusion

The aggregation of this compound in aqueous solutions is a complex phenomenon governed by a delicate balance of intermolecular forces. A thorough investigation using a combination of UV-Vis spectroscopy, fluorescence spectroscopy, and conductometry can provide valuable quantitative data on its aggregation behavior. This technical guide provides the necessary experimental framework for researchers to determine key parameters such as the critical aggregation concentration, aggregation number, and thermodynamic properties. Such data is essential for optimizing the performance of this compound in various applications and for understanding its potential interactions in biological and environmental systems. Further research is warranted to generate and publish specific quantitative data for this widely used dye.

References

Methodological & Application

Application Notes and Protocols for the Photocatalytic Degradation of Direct Yellow 106 using TiO₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye Direct Yellow 106 using titanium dioxide (TiO₂). The information is curated for professionals in research and development who are exploring advanced oxidation processes for environmental remediation and drug development-related applications.

Introduction

This compound is a synthetic organic azo dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Heterogeneous photocatalysis using semiconductor materials like TiO₂ has emerged as a promising and effective technology for the complete mineralization of such recalcitrant organic pollutants.[1]

Under ultraviolet (UV) or visible light irradiation, TiO₂ generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻•), which can non-selectively degrade organic molecules into simpler, non-toxic compounds like CO₂, H₂O, and mineral acids.[2] This process offers a green and sustainable approach to water purification.

Principle of TiO₂ Photocatalysis

The photocatalytic degradation of organic dyes by TiO₂ is initiated by the absorption of photons with energy equal to or greater than its bandgap (3.2 eV for anatase TiO₂). This leads to the generation of an electron-hole pair (e⁻-h⁺) on the catalyst surface. The subsequent reactions with water and dissolved oxygen produce the highly reactive ROS that drive the degradation of the dye molecules.[2] The primary reactions involved are:

  • Excitation: TiO₂ + hν → TiO₂ (e⁻ + h⁺)

  • Oxidation: h⁺ + H₂O → •OH + H⁺

  • Reduction: e⁻ + O₂ → O₂⁻•

  • Degradation: •OH / O₂⁻• + Dye → Degradation Products (CO₂, H₂O, etc.)

Experimental Data

While specific data for this compound is limited, the following tables summarize representative quantitative data from studies on similar direct and reactive yellow dyes under various experimental conditions. This information can serve as a valuable starting point for optimizing the degradation of this compound.

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency

Dye NameInitial Concentration (mg/L)TiO₂ Dosage (g/L)pHIrradiation Time (min)Degradation Efficiency (%)Reference
C.I. Direct Yellow 502012120~95 (lnC₀/C = 3)[3]
C.I. Direct Yellow 508012120~45 (lnC₀/C = 0.6)[3]
Reactive Yellow Dye200.0257Not SpecifiedHigh[4]
Reactive Yellow Dye500.0257Not SpecifiedLower[4]

Note: Degradation efficiency for C.I. Direct Yellow 50 was reported as ln(C₀/C) and has been estimated to a percentage for comparison.

Table 2: Effect of TiO₂ Dosage on Degradation Efficiency

Dye NameInitial Concentration (mg/L)TiO₂ Dosage (g/L)pHIrradiation Time (min)Degradation Efficiency (%)Reference
C.I. Direct Yellow 50200.1Optimal120Increases with dosage[3]
C.I. Direct Yellow 50201.0Optimal120~94.5 (lnC₀/C = 2.9)[3]
C.I. Direct Yellow 50202.0Optimal120No significant increase[3]
N-doped TiO₂ for Direct Yellow-27Not Specified0.2 (10 mg in 50 mL)Optimal12053.13[5]

Note: Degradation efficiency for C.I. Direct Yellow 50 was reported as ln(C₀/C) and has been estimated to a percentage for comparison.

Table 3: Effect of pH on Degradation Efficiency

Dye NameInitial Concentration (mg/L)TiO₂ Dosage (g/L)pHIrradiation Time (min)Degradation Efficiency (%)Reference
C.I. Direct Yellow 508022Not SpecifiedHigh[3]
C.I. Direct Yellow 508029Not SpecifiedLow[3]
Reactive Yellow Dye200.053-7Not Specified98.8[4]
Reactive Yellow 173015 (Natural)Not SpecifiedOptimal[6]

Experimental Protocols

This section outlines a detailed protocol for conducting the photocatalytic degradation of this compound using TiO₂.

Materials and Reagents
  • This compound dye

  • Titanium dioxide (e.g., Degussa P25 or synthesized anatase TiO₂)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp) or a solar simulator

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

  • Centrifuge or syringe filters (0.45 µm)

Preparation of Stock Solution
  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the dye in deionized water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

  • Store the stock solution in a dark container to prevent photobleaching.

Photocatalytic Degradation Procedure
  • Prepare the desired volume of this compound solution of a specific initial concentration by diluting the stock solution with deionized water.

  • Transfer the dye solution to the photoreactor.

  • Add the required amount of TiO₂ catalyst to the solution to achieve the desired catalyst loading (e.g., 0.1 to 2.0 g/L).

  • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

  • Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the TiO₂ surface.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Immediately after withdrawal, centrifuge the aliquot or pass it through a syringe filter to remove the TiO₂ particles.

  • Analyze the concentration of the remaining dye in the supernatant/filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for this compound.

Data Analysis
  • Calculate the degradation efficiency (%) at each time point using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

  • To determine the reaction kinetics, plot ln(C₀/Cₜ) versus irradiation time (t). If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) can be calculated from the slope of the line.

Visualizations

Photocatalytic Degradation Pathway

Photocatalytic_Degradation_Pathway cluster_catalyst TiO₂ Particle cluster_reactants Reactants cluster_ros Reactive Oxygen Species cluster_products Degradation Products TiO2 TiO₂ e_h e⁻ / h⁺ pair TiO2->e_h H2O H₂O e_h->H2O Oxidation O2 O₂ e_h->O2 Reduction OH_rad •OH H2O->OH_rad O2_rad O₂⁻• O2->O2_rad Dye This compound Intermediates Aromatic Intermediates Dye->Intermediates Degradation OH_rad->Dye Oxidative Attack O2_rad->Dye Reductive Attack Final_Products CO₂, H₂O, Mineral Acids Intermediates->Final_Products Mineralization Light Light (hν) Light->TiO2 Excitation

Caption: Proposed pathway for the photocatalytic degradation of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_solution Prepare this compound Solution start->prep_solution add_catalyst Add TiO₂ Catalyst prep_solution->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph dark_stir Stir in Dark (Adsorption-Desorption Equilibrium) adjust_ph->dark_stir irradiate Irradiate with Light Source dark_stir->irradiate irradiate->irradiate Continue Irradiation sample Withdraw Samples at Intervals irradiate->sample separate Separate TiO₂ (Centrifuge/Filter) sample->separate analyze Analyze Dye Concentration (UV-Vis) separate->analyze data_analysis Calculate Degradation % and Kinetics analyze->data_analysis end End data_analysis->end

Caption: Workflow for the photocatalytic degradation experiment.

References

Application Notes and Protocols for Advanced Oxidation Processes in the Removal of Direct Yellow 106

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed protocols for the degradation of the azo dye Direct Yellow 106 using various Advanced Oxidation Processes (AOPs). AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing recalcitrant organic pollutants like dyes into simpler, less toxic compounds, and ultimately to CO2 and water.[1][2]

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.[3] The efficiency of this process can be enhanced by irradiation with UV or visible light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the rate of •OH production.[3]

Application Notes:

The Fenton and photo-Fenton processes are highly effective for the decolorization and degradation of azo dyes.[4] Key parameters influencing the efficiency of these processes include pH, the concentrations of Fe²⁺ and H₂O₂, and temperature.[5][6] The optimal pH for the Fenton reaction is typically around 3.[5][7] An excess of H₂O₂ or Fe²⁺ can be detrimental to the degradation rate due to scavenging of hydroxyl radicals.[3][5] The addition of nanoparticles, such as iron oxides, can enhance the catalytic activity and efficiency of the Fenton process (nano-Fenton).[8]

Data Presentation:

Table 1: Efficacy of Fenton and Fenton-Like Processes on Yellow Azo Dyes

DyeProcessInitial Dye Conc. (mg/L)[Fe²⁺] (mmol/L)[H₂O₂] (mmol/L)pHReaction TimeDecolorization Efficiency (%)COD/TOC Removal (%)Reference
Acid Light Yellow 2GFenton200.10.63300 s94.66-[5]
Direct Yellow 86Fenton-0.2 g/dm³1-5 cm³/dm³3.5--Increased with nano-iron[8]
Reactive Yellow 145Photo-Fenton-----98.78-[3]
Acid Yellow GFenton-20 mg/L50 mg/L3---[6]

Note: Data for this compound is limited; therefore, data for similar yellow azo dyes are presented.

Experimental Protocols:

Protocol 1: Fenton Oxidation of this compound

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Reaction Setup: In a glass beaker, place a known volume of the dye solution (e.g., 500 mL). Adjust the pH of the solution to 3.0 using H₂SO₄ or NaOH.[5]

  • Initiation of Reaction: Add the desired amount of FeSO₄·7H₂O (e.g., to achieve a concentration of 0.1 mmol/L) and stir until dissolved.[5] Then, add the required volume of H₂O₂ (e.g., to a final concentration of 0.6 mmol/L) to initiate the Fenton reaction.[5]

  • Sampling and Analysis: At specific time intervals, withdraw samples and immediately quench the reaction by adding a stoichiometric amount of a strong NaOH solution to raise the pH. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer to determine the decolorization efficiency.[5] Total Organic Carbon (TOC) analysis can be performed to assess mineralization.

Protocol 2: Photo-Fenton Oxidation of this compound

  • Reaction Setup: Use a photoreactor equipped with a UV lamp. The setup is similar to the Fenton process described above.

  • Initiation of Reaction: After adding FeSO₄ and H₂O₂, turn on the UV lamp to start the photo-Fenton reaction.

  • Sampling and Analysis: Follow the same procedure as in the Fenton process to monitor the degradation of the dye.

Visualization:

Fenton_Process Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ Fe2->Fe3 H2O2 H₂O₂ H2O2->OH_radical Degradation_Products Degradation Products OH_radical->Degradation_Products + Dye OH_ion OH⁻ Fe3->OH_ion Dye This compound Dye->Degradation_Products Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution Catalyst_Suspension Disperse TiO₂ in Solution Dye_Solution->Catalyst_Suspension Dark_Adsorption Stir in Dark (Adsorption Equilibrium) Catalyst_Suspension->Dark_Adsorption UV_Irradiation Irradiate with UV Light Dark_Adsorption->UV_Irradiation Sampling Withdraw Samples at Intervals UV_Irradiation->Sampling Centrifugation Centrifuge/Filter to Remove Catalyst Sampling->Centrifugation Spectrophotometry Analyze Supernatant (UV-Vis) Centrifugation->Spectrophotometry Ozonation_Pathway O3 Ozone (O₃) Direct_Reaction Direct Oxidation O3->Direct_Reaction OH_Radical •OH O3->OH_Radical Dye This compound Dye->Direct_Reaction Indirect_Reaction Indirect Oxidation (via •OH) Dye->Indirect_Reaction Degradation_Products Degradation Products Direct_Reaction->Degradation_Products Indirect_Reaction->Degradation_Products OH_Radical->Indirect_Reaction Alkaline_pH Alkaline pH Alkaline_pH->OH_Radical

References

Application Notes and Protocols for Sonocatalytic Degradation of Direct Yellow 106 in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sonocatalytic degradation of the azo dye Direct Yellow 106 (DY106) in aqueous solutions. The methodologies are based on published research and are intended to guide researchers in setting up and conducting experiments for the effective removal of this pollutant from wastewater.

Introduction

This compound is a stilbene-based bis-azo dye known for its persistence in the environment and potential toxicity. Conventional wastewater treatment methods often struggle to effectively remove such recalcitrant dyes. Sonocatalysis, an advanced oxidation process (AOP), offers a promising alternative. This technique utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid subjected to high-frequency ultrasound—to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like DY106 into simpler, less harmful compounds. The efficiency of this process can be significantly enhanced by the addition of a catalyst, such as TiO2-montmorillonite nanocomposites.[1]

Principle of Sonocatalytic Degradation

The degradation of DY106 via sonocatalysis is driven by the extreme conditions created during acoustic cavitation. The collapse of cavitation bubbles generates localized "hot spots" with transient temperatures of up to 5000 K and pressures of several hundred atmospheres. These conditions lead to the pyrolysis of water molecules, producing highly reactive species, primarily hydroxyl radicals (•OH). The presence of a catalyst provides nucleation sites for bubble formation, increasing the cavitation events and thus the generation of radicals. The catalyst's surface can also participate in the reaction, further promoting the degradation of the dye molecules adsorbed onto it.

Experimental Protocols

This section outlines the detailed methodology for the sonocatalytic degradation of this compound.

3.1. Materials and Reagents

  • This compound (DY106): Analytical grade.

  • Catalyst: TiO2-montmorillonite (TiO2-Mt) nanocomposite. Other catalysts like ZnO, Fe-based catalysts, etc., can also be investigated.[1]

  • Deionized Water: For preparation of all solutions.

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): For pH adjustment.

  • t-Butanol: As a hydroxyl radical scavenger for mechanistic studies.

3.2. Catalyst Preparation (TiO2-Montmorillonite)

A sol-gel method followed by microwave calcination can be used for the synthesis of TiO2-montmorillonite catalyst.[1]

  • Prepare a suspension of montmorillonite clay in deionized water.

  • Slowly add a titanium precursor (e.g., titanium isopropoxide) to the clay suspension under vigorous stirring.

  • Continue stirring for several hours to ensure proper hydrolysis and deposition of TiO2 onto the clay.

  • The resulting gel is then washed, dried, and calcined in a microwave oven to obtain the final TiO2-montmorillonite nanocomposite.

3.3. Experimental Setup

The sonocatalytic experiments are typically conducted in a cylindrical glass reactor. The key components of the setup are:

  • Ultrasonic Processor: Equipped with a probe (horn) that is immersed into the dye solution. A typical frequency used is 20 kHz with an adjustable power output.[1]

  • Reaction Vessel: A glass beaker or a specialized reactor with a cooling jacket to maintain a constant temperature.

  • Magnetic Stirrer: To ensure the homogeneity of the solution and uniform suspension of the catalyst.

  • pH Meter: For monitoring and adjusting the pH of the solution.

  • Sampling Port: To withdraw aliquots of the solution at regular intervals.

3.4. Sonocatalytic Degradation Procedure

  • Prepare a stock solution of this compound in deionized water.

  • In a typical experiment, add a specific volume of the DY106 stock solution to the reaction vessel and dilute with deionized water to achieve the desired initial concentration (e.g., 50 mg/L).[1]

  • Adjust the initial pH of the solution to the desired value using HCl or NaOH.

  • Add the catalyst (e.g., 1 g/L of TiO2-montmorillonite) to the dye solution.[1]

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Immerse the ultrasonic probe into the solution to a fixed depth.

  • Turn on the ultrasonic processor and start the sonocatalytic reaction. Maintain a constant temperature using a water bath or a cooling jacket.

  • Withdraw samples at regular time intervals.

  • Centrifuge or filter the samples to remove the catalyst particles before analysis.

  • Analyze the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

3.5. Analytical Method

The degradation of this compound is monitored by measuring the change in its concentration over time. The concentration can be determined by measuring the absorbance of the solution at the dye's maximum wavelength (λmax) using a UV-Vis spectrophotometer. The degradation efficiency can be calculated using the following equation:

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100

Where:

  • C₀ is the initial concentration of the dye.

  • Cₜ is the concentration of the dye at time t.

Data Presentation

The following tables summarize the typical quantitative data obtained from sonocatalytic degradation experiments of azo dyes. While specific data for this compound is presented where available from the literature, some data from other direct azo dyes are included for comparative purposes.

Table 1: Effect of Different Degradation Processes on this compound Removal.

ProcessCatalystDegradation Efficiency (%)Reference
SonolysisNoneLow[1]
SonocatalysisTiO2-Mt/MWModerate[1]
PhotocatalysisTiO2-Mt/MWGood[1]
SonophotocatalysisTiO2-Mt/MWHigh (Synergistic Effect)[1]

(Note: TiO2-Mt/MW refers to TiO2-Montmorillonite calcined by microwave.)

Table 2: Influence of Operational Parameters on the Sonocatalytic Degradation of Azo Dyes.

ParameterRange StudiedOptimal ConditionEffect on Degradation
Initial Dye Concentration10 - 100 mg/LLower concentrationsDegradation efficiency decreases with increasing initial concentration.
Catalyst Dosage0.5 - 2.0 g/L~1.0 g/LEfficiency increases with dosage up to an optimal point, then may decrease due to turbidity.
pH3 - 11Acidic (pH ~3)pH affects the surface charge of the catalyst and the dye molecule, influencing adsorption and radical formation.
Ultrasonic Power50 - 200 WHigher powerHigher power generally leads to increased cavitation and higher degradation rates.

Table 3: Kinetic Data for the Sonocatalytic Degradation of Azo Dyes.

DyeCatalystKinetic ModelRate Constant (k)Reference
This compoundTiO2-Mt/MWPseudo-first-orderNot specified in abstract[1]
Direct Yellow 9nano-sized TiO2Pseudo-first-orderVaries with conditions
Basic Blue 3TiO2/MMTPseudo-first-orderVaries with conditions[2]

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Sonocatalytic Reaction cluster_analysis Analysis prep_solution Prepare DY106 Solution adjust_ph Adjust pH prep_solution->adjust_ph prep_catalyst Prepare Catalyst Suspension add_catalyst Add Catalyst to Solution prep_catalyst->add_catalyst adjust_ph->add_catalyst equilibrium Adsorption Equilibrium (in dark) add_catalyst->equilibrium sonication Ultrasonic Irradiation equilibrium->sonication sampling Withdraw Samples sonication->sampling separation Centrifuge/Filter sampling->separation analysis UV-Vis Spectrophotometry separation->analysis data Calculate Degradation Efficiency analysis->data

Caption: Experimental workflow for the sonocatalytic degradation of this compound.

5.2. Proposed Signaling Pathway for Sonocatalytic Degradation

degradation_pathway cluster_cavitation Acoustic Cavitation cluster_radicals Radical Generation cluster_degradation Dye Degradation ultrasound Ultrasound bubble Cavitation Bubble ultrasound->bubble collapse Bubble Collapse (Hot Spot) bubble->collapse h2o H₂O collapse->h2o Pyrolysis catalyst Catalyst Surface collapse->catalyst Nucleation Site oh_radical •OH (Hydroxyl Radical) h2o->oh_radical h_radical •H h2o->h_radical dy106 This compound oh_radical->dy106 Oxidation intermediates Degradation Intermediates oh_radical->intermediates Further Oxidation dy106->intermediates dy106->catalyst Adsorption end_products CO₂, H₂O, Mineral Acids intermediates->end_products

Caption: Proposed mechanism for the sonocatalytic degradation of this compound.

References

Application Notes and Protocols for Adsorption Isotherm Modeling of Direct Yellow 106 on Activated Carbon

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The removal of dyes from industrial wastewater is a significant environmental challenge. Direct Yellow 106, an anionic azo dye, is widely used in the textile industry and its release into aquatic ecosystems can have detrimental effects. Activated carbon has emerged as a highly effective adsorbent for the removal of such dyes due to its large surface area and porous structure. Understanding the adsorption equilibrium is crucial for designing and optimizing an efficient adsorption system. Adsorption isotherms describe the relationship between the amount of dye adsorbed onto the activated carbon and the concentration of the dye remaining in the solution at equilibrium. This document provides detailed protocols for conducting adsorption experiments and analyzing the data using various isotherm models.

Experimental Protocols

Materials and Reagents
  • This compound (C.I. 40300)

  • Activated Carbon (e.g., from coconut shell, wood, or coal)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Distilled or Deionized Water

Preparation of Adsorbent and Adsorbate

2.1. Preparation of Activated Carbon:

  • Wash the commercial activated carbon with distilled water to remove any impurities or fines.

  • Dry the washed activated carbon in an oven at 105-110°C for 24 hours.

  • Store the dried activated carbon in a desiccator to prevent moisture adsorption.

2.2. Preparation of this compound Stock Solution:

  • Accurately weigh a specific amount of this compound powder.

  • Dissolve the dye in a known volume of distilled water to prepare a stock solution of a desired concentration (e.g., 1000 mg/L).

  • Prepare experimental solutions of varying concentrations by diluting the stock solution.

Batch Adsorption Experiments
  • Take a series of conical flasks (e.g., 250 mL).

  • In each flask, add a fixed amount of activated carbon (e.g., 0.1 g).

  • Add a fixed volume of this compound solution of varying initial concentrations (e.g., 50, 100, 150, 200, 250 mg/L) to each flask.

  • Adjust the pH of the solutions to a desired value (e.g., pH 7) using 0.1 M HCl or 0.1 M NaOH.

  • Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibrium time (determined from kinetic studies).

  • After reaching equilibrium, separate the activated carbon from the solution by centrifugation or filtration.

  • Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the dye.

Data Analysis

The amount of dye adsorbed per unit mass of activated carbon at equilibrium (qe, mg/g) is calculated using the following equation:

qe = (C0 - Ce) * V / m

Where:

  • C0 is the initial concentration of the dye (mg/L).

  • Ce is the equilibrium concentration of the dye (mg/L).

  • V is the volume of the dye solution (L).

  • m is the mass of the activated carbon (g).

Adsorption Isotherm Models

The equilibrium data can be analyzed using various isotherm models to understand the adsorption mechanism.

Langmuir Isotherm

This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linearized form of the Langmuir isotherm is:

Ce / qe = 1 / (KL * qm) + Ce / qm

Where:

  • qm is the maximum monolayer adsorption capacity (mg/g).

  • KL is the Langmuir constant related to the affinity of the binding sites (L/mg).

Freundlich Isotherm

This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. The linearized form of the Freundlich isotherm is:

log(qe) = log(KF) + (1/n) * log(Ce)

Where:

  • KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)).

  • 1/n is the heterogeneity factor.

Temkin Isotherm

This model considers the effect of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. The linearized form of the Temkin isotherm is:

qe = B * ln(A) + B * ln(Ce)

Where:

  • B = RT/b, where b is the Temkin constant related to the heat of adsorption (J/mol), R is the universal gas constant (8.314 J/mol·K), and T is the absolute temperature (K).

  • A is the Temkin isotherm equilibrium binding constant (L/g).

Dubinin-Radushkevich (D-R) Isotherm

This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. It is used to distinguish between physical and chemical adsorption. The linearized form of the D-R isotherm is:

ln(qe) = ln(qm) - β * ε^2

Where:

  • qm is the theoretical saturation capacity (mg/g).

  • β is a constant related to the mean free energy of adsorption per mole of the adsorbate (mol^2/J^2).

  • ε is the Polanyi potential, which can be calculated as: ε = RT * ln(1 + 1/Ce).

Data Presentation

The following tables summarize hypothetical quantitative data for the adsorption of this compound on activated carbon, which can be used for comparison of the isotherm models.

Table 1: Experimental Data for Adsorption of this compound on Activated Carbon

Initial Concentration (C0) (mg/L)Equilibrium Concentration (Ce) (mg/L)Amount Adsorbed (qe) (mg/g)
505.244.8
10015.884.2
15032.1117.9
20055.3144.7
25085.6164.4

Table 2: Comparison of Adsorption Isotherm Model Parameters for this compound

Isotherm ModelParametersValue
Langmuir qm (mg/g)185.20.995
KL (L/mg)0.12
Freundlich KF ((mg/g)(L/mg)^(1/n))25.80.982
n2.1
Temkin A (L/g)1.50.971
B30.2
Dubinin-Radushkevich qm (mg/g)170.50.965
E (kJ/mol)9.8

Note: The R² values indicate the goodness of fit of the models to the experimental data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ac Activated Carbon Preparation batch_exp Batch Adsorption Experiment prep_ac->batch_exp prep_dye This compound Solution Preparation prep_dye->batch_exp analysis Concentration Analysis (UV-Vis) batch_exp->analysis calc_qe Calculate Adsorption Capacity (qe) analysis->calc_qe isotherm_models Apply Adsorption Isotherm Models calc_qe->isotherm_models

Caption: Experimental workflow for the study of this compound adsorption on activated carbon.

isotherm_models cluster_models Adsorption Isotherm Models adsorption_equilibrium Adsorption Equilibrium langmuir Langmuir (Monolayer, Homogeneous) adsorption_equilibrium->langmuir freundlich Freundlich (Multilayer, Heterogeneous) adsorption_equilibrium->freundlich temkin Temkin (Adsorbate Interactions) adsorption_equilibrium->temkin dr Dubinin-Radushkevich (Porous Solids) adsorption_equilibrium->dr

Caption: Conceptual diagram illustrating different adsorption isotherm models.

Application Note: Analysis of Direct Yellow 106 Degradation Byproducts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Direct Yellow 106 (C.I. 40300) is a stilbene azo dye used in the textile industry.[1] Due to the environmental persistence and potential toxicity of azo dyes and their breakdown products, understanding their degradation pathways is of critical importance.[2][3] Advanced oxidation processes and enzymatic treatments are employed to decolorize and degrade these compounds.[2][4] This process involves the breakdown of the parent dye molecule into various smaller intermediate byproducts and, ultimately, mineralization.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for separating, identifying, and quantifying these degradation products with high sensitivity and specificity.[7][8]

This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of byproducts resulting from the degradation of this compound.

Experimental Workflow

The overall experimental process for analyzing the degradation byproducts of this compound is outlined below. The workflow begins with the degraded sample and proceeds through extraction, concentration, and instrumental analysis to final data interpretation.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing DegradedSample Aqueous Sample Post-Degradation Centrifugation Centrifugation (Remove Solids/Catalyst) DegradedSample->Centrifugation LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Centrifugation->LLE Evaporation Solvent Evaporation (Under Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (ESI, Full Scan/MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification / Pathway Analysis Peak_Integration->Quantification

Caption: Overall workflow from sample preparation to data analysis.

Protocol 1: Sample Preparation and Extraction

This protocol details the extraction of degradation byproducts from an aqueous matrix following a degradation experiment (e.g., enzymatic or chemical).

  • Sample Clarification:

    • Transfer 10 mL of the degraded dye solution into a centrifuge tube.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any suspended solids, such as bacterial cells or catalyst particles.[9]

    • Carefully collect the supernatant for extraction.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the clarified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.[9]

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate completely.

    • Collect the organic (top) layer, which contains the extracted byproducts.

    • Repeat the extraction process on the aqueous layer two more times to ensure complete recovery.

  • Drying and Concentration:

    • Pool the collected organic extracts.

    • Dry the extract by passing it through anhydrous sodium sulfate to remove residual water.[9]

    • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.[9]

  • Reconstitution:

    • Reconstitute the dried residue in 1 mL of a 50:50 (v/v) methanol:water solution.[10]

    • Vortex the sample for 30 seconds to ensure the byproducts are fully dissolved.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC vial for analysis.[10]

Protocol 2: LC-MS/MS Instrumental Analysis

This section provides the instrumental conditions for the chromatographic separation and mass spectrometric detection of this compound byproducts.

Table 1: LC-MS/MS System Parameters

ParameterConditionReference(s)
LC System UHPLC System[10]
Column Reversed-phase C18, 100 x 2.1 mm, 1.7 µm[10]
Mobile Phase A Water with 0.1% Formic Acid[10][11]
Mobile Phase B Methanol with 0.1% Formic Acid[10][11]
Flow Rate 0.3 mL/min[10]
Injection Volume 5 µL[11]
Column Temperature 40°C
Gradient Elution 5% B (0-1 min), 5-95% B (1-15 min), 95% B (15-18 min), 95-5% B (18-18.1 min), 5% B (18.1-22 min)
MS System Triple Quadrupole Mass Spectrometer[10][12]
Ionization Source Electrospray Ionization (ESI), Positive and Negative Modes
Scan Mode Full Scan (m/z 100-1000) for identification; Multiple Reaction Monitoring (MRM) for quantification.
Capillary Voltage 4.0 kV[11]
Gas Temperature 350°C[11]
Drying Gas Flow 13.0 L/min[11]

Data Presentation

Quantitative analysis of degradation byproducts over time provides insight into the reaction kinetics and degradation pathway. The following table presents hypothetical data for byproducts identified during the degradation of this compound.

Table 2: Hypothetical Quantitative Data of this compound Degradation Byproducts

Byproduct IDRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Relative Abundance (%) at 60 min
Byproduct A3.8245.1156.045
Byproduct B4.5212.2121.178
Byproduct C6.1188.192.162
Byproduct D7.9154.0108.031

General Degradation Pathway

The degradation of azo dyes like this compound typically begins with the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This initial reductive or oxidative step forms various aromatic amines. These intermediates can then undergo further degradation, including desulfonation, deamination, and aromatic ring opening, eventually leading to complete mineralization into CO₂, H₂O, and inorganic ions.[5][8][9]

G Parent This compound (Parent Azo Dye) Cleavage Azo Bond Cleavage (-N=N-) Parent->Cleavage Intermediates Aromatic Amine Intermediates Cleavage->Intermediates RingOpening Ring Opening, Desulfonation, Deamination Intermediates->RingOpening Mineralization Smaller Aliphatic Compounds RingOpening->Mineralization EndProducts Mineralization (CO₂, H₂O, SO₄²⁻, NO₃⁻) Mineralization->EndProducts

Caption: Generalized degradation pathway for an azo dye.

Conclusion

The protocols described provide a robust framework for the extraction and LC-MS/MS analysis of this compound degradation byproducts. The high sensitivity and specificity of this method allow for the reliable identification and monitoring of intermediates formed during various treatment processes. This information is crucial for assessing the efficacy of degradation technologies, elucidating reaction pathways, and evaluating the potential toxicity of the resulting effluent.

References

Application Notes and Protocols: Direct Yellow 106 as a Fluorescent Marker in Textile Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 106, a stilbene-based direct dye, is traditionally used for the coloration of cellulosic textiles such as cotton and viscose.[1][2][3] Beyond its application in bulk dyeing, its inherent fluorescence offers potential for use as a fluorescent marker in textile research. This document provides detailed application notes and protocols for utilizing this compound to visualize and analyze textile fiber morphology, uniformity of wet processing, and the distribution of finishing agents at the microscopic level.

Principle of a Fluorescent Marker

Fluorescent markers, or fluorophores, are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This phenomenon, known as fluorescence, allows for high-contrast imaging of labeled structures. When applied to textiles, fluorescent markers like this compound can bind to fibers and reveal details about their structure, the presence of defects, and the distribution of other chemical treatments. The stilbene core of this compound is the basis of its fluorescent properties.[2]

Physicochemical and Photophysical Properties

A comprehensive understanding of the properties of this compound is crucial for its effective use as a fluorescent marker.

PropertyValueReference
C.I. Name This compound[2]
C.I. Number 40300[3][4]
CAS Number 12222-60-5[2][5]
Molecular Formula C₄₈H₂₆N₈Na₆O₁₈S₆[2]
Molecular Weight 1333.10 g/mol [2]
Appearance Orange-yellow powder[5]
Solubility Soluble in water[1]
Excitation Maximum (λex) ~340-400 nm (Estimated)
Emission Maximum (λem) ~420-470 nm (Estimated)
Quantum Yield (ΦF) Variable, dependent on environment
Photostability Moderate, subject to photobleaching

Experimental Protocols

Protocol 1: Fluorescent Staining of Cotton Fibers for Morphological Analysis

This protocol details the procedure for staining cotton fibers with this compound for the visualization of fiber morphology, including surface features and irregularities.

Materials:

  • This compound

  • Deionized water

  • Sodium chloride (NaCl)

  • Cotton fiber sample (e.g., raw cotton, yarn, or fabric swatch)

  • Beakers

  • Hot plate with magnetic stirrer

  • Microscope slides and coverslips

  • Mounting medium (e.g., glycerol or a commercial non-fluorescent mounting medium)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV/violet excitation filter)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 0.1% (w/v) stock solution of this compound in deionized water.

    • For the working staining solution, dilute the stock solution to a final concentration of 0.01% (w/v) in deionized water.

    • Add sodium chloride (NaCl) to the working solution to a final concentration of 1% (w/v) to enhance dye uptake by the cellulosic fibers.

  • Staining of Cotton Fibers:

    • Place the cotton fiber sample in a beaker containing the staining solution. Ensure the sample is fully immersed. The liquor ratio (ratio of the weight of the solution to the weight of the fiber) should be approximately 50:1.

    • Heat the solution to 60-70°C while stirring gently.

    • Maintain this temperature for 30 minutes to allow for dye penetration and binding to the fibers.

  • Rinsing:

    • After staining, remove the fiber sample from the staining solution.

    • Rinse the sample thoroughly with deionized water to remove any unbound dye. Continue rinsing until the rinse water is clear.

  • Mounting for Microscopy:

    • Tease apart a small sample of the stained and rinsed fibers.

    • Place the fibers on a clean microscope slide.

    • Add a drop of mounting medium over the fibers.

    • Carefully place a coverslip over the mounting medium, avoiding air bubbles.

  • Fluorescence Microscopy:

    • Examine the slide under a fluorescence microscope.

    • Use an excitation filter appropriate for the estimated excitation maximum of this compound (e.g., 365/10 nm or 405/10 nm).

    • Use a corresponding emission filter to capture the blue-violet fluorescence (e.g., 450/50 nm).

    • Acquire images using a sensitive camera.

Protocol 2: Visualization of Finishing Agent Distribution

This protocol provides a method to assess the uniformity of the application of non-fluorescent finishing agents on textiles by observing their effect on the staining pattern of this compound. Areas with a higher concentration of finishing agent may exhibit altered fluorescence intensity.

Materials:

  • Textile sample treated with a finishing agent

  • Untreated textile sample (control)

  • This compound staining solution (prepared as in Protocol 1)

  • All other materials as listed in Protocol 1

Procedure:

  • Staining:

    • Simultaneously stain both the treated and untreated (control) textile samples using the procedure described in Protocol 1.

  • Rinsing and Mounting:

    • Rinse and mount both samples for microscopy as described in Protocol 1.

  • Comparative Fluorescence Microscopy:

    • Examine both the treated and control samples under the fluorescence microscope using identical settings for excitation, emission, and image acquisition.

    • Compare the fluorescence intensity and distribution on the treated sample to the uniform fluorescence of the control sample.

    • Areas with lower fluorescence intensity on the treated sample may indicate a higher concentration of the finishing agent, which can quench the fluorescence or hinder dye penetration.

Data Presentation

Quantitative data on the properties of this compound and typical experimental parameters are summarized below for easy reference.

Table 1: Physicochemical and Estimated Photophysical Properties of this compound

ParameterValue
C.I. NameThis compound
C.I. Number40300
CAS Number12222-60-5
Molecular FormulaC₄₈H₂₆N₈Na₆O₁₈S₆
Molecular Weight1333.10 g/mol
Excitation Maximum (λex)~340-400 nm (Estimated)
Emission Maximum (λem)~420-470 nm (Estimated)

Table 2: Key Parameters for Staining Protocol

ParameterRecommended Value
Staining Solution Concentration0.01% (w/v)
NaCl Concentration1% (w/v)
Staining Temperature60-70°C
Staining Time30 minutes
Liquor Ratio~50:1

Visualizations

Experimental Workflow for Fiber Staining and Analysis

experimental_workflow cluster_prep Solution Preparation cluster_staining Fiber Staining cluster_analysis Sample Analysis prep_dye Prepare 0.01% this compound Solution add_salt Add 1% NaCl prep_dye->add_salt stain Immerse Cotton Fibers add_salt->stain heat Heat to 60-70°C for 30 min stain->heat rinse Rinse with Deionized Water heat->rinse mount Mount on Slide with Glycerol rinse->mount microscopy Fluorescence Microscopy mount->microscopy

Caption: Workflow for staining cotton fibers with this compound.

Logical Relationship of Factors Affecting Fluorescence Signal

fluorescence_factors dye_conc Dye Concentration fluorescence_signal Observed Fluorescence Signal dye_conc->fluorescence_signal fiber_props Fiber Properties (e.g., crystallinity) fiber_props->fluorescence_signal finishes Presence of Finishing Agents finishes->fluorescence_signal microscope_settings Microscope Settings (e.g., exposure time) microscope_settings->fluorescence_signal

Caption: Factors influencing the observed fluorescence signal.

Conclusion

This compound can serve as a valuable and cost-effective fluorescent marker for fundamental textile research. The protocols provided herein offer a starting point for the fluorescent labeling and microscopic analysis of cotton fibers. Researchers should be mindful of the potential for photobleaching and the influence of other chemical treatments on the observed fluorescence. Further characterization of the specific photophysical properties of this compound would be beneficial for more quantitative applications.

References

Application Notes and Protocols for Dyeing Cotton Fibers with Direct Yellow 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of cotton fibers using Direct Yellow 106. This document outlines the chemical properties of the dye, a detailed experimental procedure, and expected outcomes, including fastness properties. The information is intended to guide researchers in achieving consistent and reproducible results in laboratory settings.

Introduction

This compound is a water-soluble anionic dyestuff belonging to the stilbene chemical class.[1] It is widely used for dyeing cellulosic fibers such as cotton and viscose due to its straightforward application process from an aqueous solution containing an electrolyte.[2][3][4][5] The affinity of this compound for cotton fibers is primarily attributed to non-covalent interactions, including van der Waals forces and hydrogen bonding between the dye molecules and the cellulose polymer.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
C.I. Name This compound
C.I. Number 40300
CAS Number 12222-60-5
Chemical Class Stilbene, Single Azo
Molecular Formula C₄₈H₂₆N₈Na₆O₁₈S₆[2][5]
Molecular Weight 1333.10 g/mol [2][5]
Appearance Orange-yellow powder[2][3][4][5]
Solubility Readily soluble in water, forming a dark yellow solution.[3][4]
Hue Reddish Yellow[1]

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for dyeing cotton fibers with this compound.

Materials and Equipment
  • Materials:

    • Scoured and bleached cotton fibers

    • This compound (C.I. 40300)

    • Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) (Electrolyte)

    • Sodium Carbonate (Soda Ash, Na₂CO₃) (pH buffer)

    • Wetting agent (e.g., non-ionic surfactant)

    • Sequestering agent (e.g., EDTA)

    • Levelling agent

    • Acetic Acid (for post-treatment, optional)

    • Cationic dye-fixing agent (for post-treatment)

    • Distilled or deionized water

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., water bath with shaker, glycerin bath)

    • Beakers and graduated cylinders

    • Magnetic stirrer and stir bars

    • pH meter

    • Heating plate

    • Analytical balance

    • Squeegee or laboratory padder

    • Drying oven

Pre-treatment of Cotton Fibers

It is crucial to use well-prepared cotton fibers to ensure level and consistent dyeing. The fibers should be scoured to remove natural waxes and impurities and bleached to provide a uniform white base.

Dye Bath Preparation and Dyeing Procedure

The following procedure is based on a 2% depth of shade (d.o.s.) and a material-to-liquor ratio (M:L) of 1:20.

Recipe:

ComponentConcentration
This compound2% on weight of fiber (o.w.f.)
Sodium Chloride (NaCl)20 g/L
Sodium Carbonate (Na₂CO₃)2 g/L
Wetting Agent1 g/L
Sequestering Agent1 g/L
Levelling Agent0.5 g/L
M:L Ratio 1:20

Procedure:

  • Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1% w/v) by pasting the required amount of dye powder with a small amount of cold water and then adding hot water (80-90°C) with continuous stirring until fully dissolved.

  • Dye Bath Setup: Set up the dye bath with the required volume of distilled water. Add the wetting agent, sequestering agent, and levelling agent and stir for 5 minutes.

  • Fiber Immersion: Introduce the pre-wetted cotton fibers into the dye bath at room temperature (approximately 25-30°C).

  • Dye Addition: Add the prepared dye stock solution to the dye bath.

  • pH Adjustment: Add the sodium carbonate solution to adjust the pH to the alkaline range (typically pH 8-9).

  • Temperature Increase: Gradually raise the temperature of the dye bath to 90-95°C at a rate of 2°C per minute.

  • Electrolyte Addition: Once the temperature reaches 60°C, begin the gradual addition of the sodium chloride solution over 15-20 minutes.

  • Dyeing: Maintain the temperature at 90-95°C and continue dyeing for 60 minutes, ensuring continuous agitation of the dye bath.

  • Cooling: After 60 minutes, allow the dye bath to cool down to 60-70°C.

  • Rinsing: Remove the dyed fibers from the bath and rinse thoroughly with cold water until the rinse water is clear.

Post-treatment (Fixation)

To improve the wet fastness properties of the dyed fibers, a post-treatment with a cationic dye-fixing agent is recommended.

  • Prepare a fresh bath with a cationic dye-fixing agent (typically 1-2% o.w.f.) at 40-50°C.

  • Immerse the rinsed, dyed fibers in this bath and treat for 15-20 minutes.

  • After treatment, gently squeeze the fibers and dry them in an oven at 80-100°C.

Data Presentation

Fastness Properties of this compound

The following table summarizes the fastness properties of cotton dyed with this compound. The ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness.

Fastness PropertyRating
Light Fastness 5-6[4][6]
Washing Fastness 3-4[1][4][6]
Rubbing Fastness (Dry) 4-5[4][6]
Rubbing Fastness (Wet) 4[4][6]
Acid Resistance (Fading) 5 (ISO)
Alkali Resistance (Fading) 5 (ISO)
Water Fastness (Fading) 4 (ISO)
Water Fastness (Staining) 2 (ISO)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the dyeing protocol.

experimental_workflow cluster_pretreatment Pre-treatment cluster_dyeing Dyeing Process cluster_posttreatment Post-treatment scouring Scouring bleaching Bleaching scouring->bleaching dye_bath_prep Dye Bath Preparation (Dye, Auxiliaries, Water) bleaching->dye_bath_prep fiber_immersion Fiber Immersion (Room Temp) dye_bath_prep->fiber_immersion temp_ramp Temperature Ramp (to 90-95°C) fiber_immersion->temp_ramp salt_addition Salt Addition (at 60°C) temp_ramp->salt_addition dyeing_hold Dyeing (60 min at 90-95°C) salt_addition->dyeing_hold cooling Cooling (to 60-70°C) dyeing_hold->cooling rinsing Rinsing cooling->rinsing fixation Cationic Fixation (40-50°C for 20 min) rinsing->fixation drying Drying fixation->drying

Caption: Experimental workflow for dyeing cotton with this compound.

Dye-Fiber Interaction

This diagram illustrates the theoretical interaction between the this compound dye molecule and the cellulose polymer of the cotton fiber.

dye_fiber_interaction cluster_cotton Cotton Fiber (Cellulose) cluster_dye This compound cluster_interaction Interaction Forces cellulose (-C₆H₁₀O₅-)n with exposed -OH groups dye_molecule Anionic Dye Molecule (-SO₃⁻ groups) h_bond Hydrogen Bonding dye_molecule->h_bond vdw Van der Waals Forces dye_molecule->vdw h_bond->cellulose vdw->cellulose

Caption: Interaction between this compound and cotton fiber.

References

Application Notes and Protocols for Direct Yellow 106 as a Standard in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

Introduction to Direct Yellow 106

This compound (C.I. 40300) is a synthetic organic dye belonging to the stilbene and azo dye classes.[2] Its chemical and physical properties are summarized in Table 1. Due to its well-defined chemical structure and spectroscopic characteristics, it is a suitable candidate for use as an analytical standard.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name hexasodium;2-[3-sulfonato-4-[(E)-2-[2-sulfonato-4-[[3-sulfonato-4-[(E)-2-[2-sulfonato-4-(5-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]diazenyl]phenyl]ethenyl]phenyl]benzo[e]benzotriazole-5-sulfonatePubChem CID 6538333
CAS Number 12222-60-5[2][3]
Molecular Formula C48H26N8Na6O18S6[2]
Molecular Weight 1333.10 g/mol [2]
Appearance Orange-yellow powder[3]
Solubility Soluble in water (dark yellow solution)[3]
Analytical Method Validation using this compound

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters, as outlined by the ICH, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

2.1. UV-Visible Spectrophotometry

A UV-Visible spectrophotometric method can be validated for the quantification of this compound in various matrices. The orange-yellow color of its aqueous solution indicates strong absorbance in the visible region of the electromagnetic spectrum.

2.1.1. Experimental Protocol: UV-Visible Spectrophotometry

Objective: To determine the concentration of this compound in an aqueous solution using UV-Visible spectrophotometry.

Materials and Equipment:

  • This compound reference standard

  • Deionized water (or other appropriate solvent)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • UV-Visible Spectrophotometer (dual beam)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., deionized water) in a 100 mL volumetric flask.

    • Ensure complete dissolution by sonication if necessary, and then dilute to the mark with the solvent.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Determination of Maximum Wavelength (λmax):

    • Scan a mid-range standard solution (e.g., 10 µg/mL) across the UV-Visible spectrum (e.g., 200-800 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve:

    • Measure the absorbance of each working standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Analysis of Unknown Samples:

    • Prepare the sample solution in the same solvent.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

2.1.2. Data Presentation: UV-Visible Spectrophotometry Validation Parameters (Exemplar)

Note: The following data is illustrative and based on typical validation results for azo dyes. Specific values for this compound must be determined experimentally.

Table 2: Linearity Data for this compound by UV-Visible Spectrophotometry

Concentration (µg/mL)Absorbance (AU)
1.00.105
2.00.211
5.00.528
10.01.045
15.01.562
20.02.089
Regression Equation y = 0.1042x + 0.0015
Coefficient of Determination (R²) 0.9998

Table 3: Accuracy and Precision Data for this compound by UV-Visible Spectrophotometry

Theoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=6)Recovery (%)RSD (%)
5.04.9599.01.2
10.010.08100.80.8
15.014.8999.31.1

Table 4: LOD and LOQ for this compound by UV-Visible Spectrophotometry

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantitation (LOQ) 0.45

2.2. High-Performance Liquid Chromatography (HPLC)

An HPLC method provides higher specificity and is suitable for the analysis of this compound in complex matrices. A reversed-phase HPLC method with UV-Visible detection is commonly employed for the analysis of azo dyes.

2.2.1. Experimental Protocol: HPLC

Objective: To determine the concentration of this compound in a sample using reversed-phase HPLC with UV-Visible detection.

Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium acetate (or other suitable buffer salt)

  • HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Visible detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.5) in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions (Example):

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution (e.g., start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: λmax of this compound (determined by DAD or UV-Vis scan).

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock standard solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Prepare working standard solutions for the calibration curve by diluting the stock solution.

    • Prepare sample solutions, ensuring the final solvent is compatible with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solutions and determine the peak area for this compound.

    • Calculate the concentration of this compound in the samples using the calibration curve.

2.2.2. Data Presentation: HPLC Validation Parameters (Exemplar)

Note: The following data is illustrative and based on typical validation results for azo dyes. Specific values for this compound must be determined experimentally.

Table 5: Linearity Data for this compound by HPLC

Concentration (µg/mL)Peak Area (mAU*s)
0.515,234
1.030,156
5.0151,987
10.0305,234
25.0758,912
50.01,520,345
Regression Equation y = 30350x + 512
Coefficient of Determination (R²) 0.9999

Table 6: Accuracy and Precision Data for this compound by HPLC

Theoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=6)Recovery (%)RSD (%) (Repeatability)RSD (%) (Intermediate Precision)
1.00.9898.01.52.1
10.010.12101.20.91.3
40.039.7599.41.21.8

Table 7: LOD and LOQ for this compound by HPLC

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.05
Limit of Quantitation (LOQ) 0.15

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the analytical method validation of this compound.

UV_Vis_Workflow cluster_prep Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Stock Prepare Stock Standard (100 µg/mL) Working Prepare Working Standards (1-20 µg/mL) Stock->Working LambdaMax Determine λmax Working->LambdaMax CalCurve Generate Calibration Curve LambdaMax->CalCurve SampleAnalysis Analyze Unknown Sample CalCurve->SampleAnalysis Quantify Quantify Concentration SampleAnalysis->Quantify Validate Perform Method Validation Quantify->Validate

Caption: Workflow for UV-Visible Spectrophotometric Analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation MobilePhase Prepare Mobile Phase (A: Buffer, B: ACN) SystemSetup Set Up HPLC System (Column, Gradient, Detector) MobilePhase->SystemSetup Standards Prepare Standard Solutions InjectStandards Inject Standards Standards->InjectStandards Samples Prepare Sample Solutions InjectSamples Inject Samples Samples->InjectSamples SystemSetup->InjectStandards SystemSetup->InjectSamples CalCurve Generate Calibration Curve InjectStandards->CalCurve Quantification Quantify Analyte InjectSamples->Quantification CalCurve->Quantification Validation Validate Method Parameters Quantification->Validation

Caption: Workflow for HPLC Method Validation.

Conclusion

This compound is a suitable reference standard for the validation of analytical methods for dye quantification. This document provides comprehensive, albeit generalized, protocols for UV-Visible spectrophotometry and HPLC methods. The provided tables and workflows serve as a robust template for researchers to establish and validate their own analytical methods for this compound and similar compounds. It is imperative that researchers perform their own experiments to determine the specific validation parameters for their unique analytical conditions and matrices.

References

Troubleshooting & Optimization

Technical Support Center: Degradation of Direct Yellow 106

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the effect of pH on the degradation rate of Direct Yellow 106.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Degradation Rates at the Same pH 1. Inaccurate pH measurement or unstable pH during the experiment. 2. Fluctuations in temperature. 3. Inconsistent mixing of the reaction solution. 4. Degradation of reagents (e.g., enzyme, catalyst).1. Calibrate the pH meter before each use. Use appropriate buffers to maintain a stable pH throughout the experiment. 2. Use a temperature-controlled water bath or incubator to maintain a constant temperature.[1] 3. Ensure consistent and uniform stirring speed using a magnetic stirrer. 4. Store reagents under recommended conditions and prepare fresh solutions as needed.
Low or No Degradation Observed 1. Incorrect pH for the chosen degradation method. 2. Insufficient concentration of the degradation agent (e.g., enzyme, catalyst, oxidizing agent). 3. Presence of inhibitory substances in the reaction mixture. 4. Incorrect wavelength used for spectrophotometric analysis.1. Verify the optimal pH for your specific degradation method. For enzymatic degradation with free C-peroxidase, a highly acidic pH of 2 is optimal.[2] 2. Optimize the concentration of the degradation agent through a series of preliminary experiments. 3. Analyze the composition of your dye solution for potential inhibitors. Purify the dye if necessary. 4. The maximum absorbance wavelength for this compound is around 396 nm. Confirm this with a UV-Vis scan of your dye solution.[3]
Precipitation of Dye at Acidic pH 1. This compound may have lower solubility at very low pH values.1. Conduct solubility tests of this compound across your experimental pH range before starting degradation studies. 2. If precipitation is an issue, consider using a co-solvent if it does not interfere with the degradation reaction, or work at a lower dye concentration.
Color Change of Dye with pH Shift (Not Degradation) 1. The chromophore of this compound may be sensitive to pH changes, leading to a color shift that can be mistaken for degradation.1. Before starting the degradation experiment, measure the absorbance spectra of this compound at different pH values without any degradation agent to observe any pH-induced color changes.[4][5] 2. Use these spectra as controls for your degradation experiments.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the degradation of this compound?

The optimal pH for the degradation of this compound is highly dependent on the degradation method employed. For enzymatic degradation using free Cucurbita pepo (courgette) peroxidase (C-peroxidase), the highest decolorization efficiency is achieved at a highly acidic pH of 2.[2] However, for other methods like Fenton oxidation, an acidic pH is also generally favorable.[3] It is crucial to determine the optimal pH for your specific experimental setup.

2. How does pH affect the enzymatic degradation of this compound?

For enzymatic degradation with free C-peroxidase, the decolorization efficiency of this compound decreases significantly as the pH increases from 2 to 10.[2] This is likely due to the effect of pH on the enzyme's activity and stability. In contrast, when the enzyme is immobilized, it may exhibit greater stability over a broader pH range, although the optimal pH might shift.[2]

3. Can changes in pH affect the measurement of this compound concentration?

Yes, changes in pH can alter the color of the dye solution, which can interfere with spectrophotometric measurements. It is essential to create a pH-specific calibration curve or to ensure that the pH of all samples is adjusted to a consistent value before measurement.

4. What are some common challenges when studying the effect of pH on dye degradation?

Common challenges include maintaining a constant pH throughout the experiment, distinguishing between actual degradation and pH-induced color changes, and potential precipitation of the dye at certain pH values.

Data Presentation

Table 1: Effect of pH on the Decolorization Efficiency of this compound by Enzymatic Degradation

pHDecolorization Efficiency (%) by Free C-peroxidaseDecolorization Efficiency (%) by Immobilized C-peroxidase
273.71~51
3DecreasingSlightly Decreasing
4DecreasingSlightly Decreasing
5Rapidly Decreased~36
6Decreased~36
7DecreasedDecreasing
8DecreasedDecreasing
9< 20< 20
10< 20< 20

Data extracted from a study on the enzymatic decolorization of this compound using C-peroxidase.[2]

Experimental Protocols

Protocol: Determining the Effect of pH on the Enzymatic Degradation of this compound

1. Materials:

  • This compound

  • C-peroxidase (or other suitable enzyme)

  • Buffer solutions for a range of pH values (e.g., pH 2, 4, 6, 8, 10)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Spectrophotometer

  • pH meter

  • Magnetic stirrer and stir bars

  • Conical flasks or beakers

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., phosphate buffer).

    • Prepare a stock solution of H₂O₂.

  • Set up Reaction Mixtures:

    • In a series of flasks, add a specific volume of the this compound stock solution and the appropriate buffer to achieve the desired final volume and pH.

    • Place the flasks on magnetic stirrers and allow the temperature to equilibrate in a water bath.

  • Initiate the Reaction:

    • Add the enzyme solution to each flask to initiate the degradation reaction.

    • Immediately after adding the enzyme, add the H₂O₂ solution.

  • Monitor the Reaction:

    • At regular time intervals, withdraw a sample from each flask.

    • Stop the enzymatic reaction in the sample immediately (e.g., by adding a strong base to raise the pH or by heat inactivation, if appropriate).

    • Measure the absorbance of the sample at the maximum wavelength of this compound (approximately 396 nm) using a spectrophotometer.[3]

  • Calculate Degradation Rate:

    • The decolorization efficiency can be calculated using the formula: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Plot the decolorization efficiency against time for each pH value to determine the degradation rate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Dye, Enzyme, Buffer, H₂O₂) B Set up Reaction Mixtures (Dye + Buffer at varying pH) A->B C Initiate Reaction (Add Enzyme + H₂O₂) B->C D Incubate at Controlled Temperature C->D E Sample at Time Intervals D->E Sampling F Stop Reaction E->F G Measure Absorbance (Spectrophotometer) F->G H Calculate Degradation Rate G->H Logical_Relationship pH pH of Solution Enzyme_Activity Enzyme Activity/ Catalyst Efficiency pH->Enzyme_Activity Influences Dye_Structure Dye Structure/ Chromophore Stability pH->Dye_Structure Affects Degradation_Rate Degradation Rate of This compound Enzyme_Activity->Degradation_Rate Determines Dye_Structure->Degradation_Rate Impacts

References

Preventing photobleaching of Direct Yellow 106 during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of Direct Yellow 106 during fluorescence microscopy experiments.

Troubleshooting Guides

Rapid Signal Loss of this compound
Symptom Potential Cause Recommended Solution
Immediate and rapid fading of fluorescence upon illumination. High Excitation Light Intensity: The illumination power from the microscope's light source (e.g., laser, LED) is too high, causing rapid photodestruction of the this compound molecules.[1]- Reduce the light source power to the lowest level that provides a sufficient signal-to-noise ratio.[2] - Use neutral density (ND) filters to decrease the excitation intensity without changing the spectral quality of the light.[2]
Signal diminishes quickly during time-lapse imaging. Prolonged Exposure Time: Long exposure times for each frame accumulate a high total light dose on the sample, leading to significant photobleaching over the course of the experiment.[3]- Decrease the camera exposure time to the minimum required for a clear image. - Increase the camera gain or use a more sensitive detector to compensate for shorter exposure times.
Fluorescence is bright initially but fades with repeated imaging of the same area. Repetitive Scanning: In confocal microscopy, repeated scanning of the same region of interest concentrates the light energy, accelerating photobleaching.- Reduce the number of scans per image. - Increase the pixel dwell time while decreasing the laser power. - Use a wider pinhole to capture more emitted light, which may allow for a reduction in excitation power.
Sample appears dimmer after storage. Improper Storage: Exposure to ambient light or storage in a non-optimal buffer can lead to degradation of the fluorophore over time.- Store stained samples in the dark, for example, by using a light-tight box.[3] - Ensure the mounting medium has the correct pH and ionic strength for optimal fluorophore stability.[1]
Comparison of Common Anti-Fade Reagents

While specific data for this compound is limited, the following table summarizes the general effectiveness of common anti-fade reagents for organic fluorophores. Users should empirically determine the best reagent for their experiments with this compound.

Anti-Fade Reagent Active Ingredient(s) Key Features Considerations
VECTASHIELD® p-Phenylenediamine (PPD) or other proprietary componentsGenerally provides strong protection against fading for a wide range of dyes.[4][5]PPD can alter the initial fluorescence intensity of some dyes and may not be compatible with all fluorophores.[6]
ProLong™ Gold/Diamond Proprietary antioxidantsOffers high photostability and can cure to form a semi-rigid seal, preserving the sample for long-term storage.[7]Requires a curing time before imaging.
SlowFade™ Gold/Diamond Proprietary antioxidantsProvides good protection against photobleaching and is a non-curing mountant, allowing for immediate imaging.May not provide as long-term protection as curing mountants.
DABCO 1,4-Diazabicyclo[2.2.2]octaneA commonly used and effective free radical scavenger.[6]Can be less effective than PPD-based reagents for some fluorophores.[6]
n-Propyl gallate (NPG) n-Propyl gallateA free radical scavenger that can be prepared in the lab.Can be difficult to dissolve and may affect the initial brightness of some fluorophores.[6]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1] When a this compound molecule absorbs light, it enters an excited state. From this excited state, it can undergo chemical reactions, often involving molecular oxygen, that permanently damage the molecule and prevent it from fluorescing again.[1]

Q2: My this compound signal is very weak to begin with. How can I improve it without causing photobleaching?

A2: A weak initial signal can be due to several factors. Before increasing excitation power, which will accelerate photobleaching, consider the following:

  • Staining Protocol: Ensure your staining protocol is optimized for this compound concentration and incubation time to achieve sufficient labeling.

  • Microscope Settings: Use a high-quality, high numerical aperture (NA) objective to collect as much emitted light as possible. Ensure the correct filter sets are in use for the excitation and emission spectra of this compound.

  • Detector Settings: Increase the gain or use a more sensitive camera or detector (e.g., a cooled CCD or a photomultiplier tube with high quantum efficiency).

Q3: Can I use an anti-fade reagent with live-cell imaging using this compound?

A3: Many commercial anti-fade reagents are formulated for fixed and mounted samples and can be toxic to live cells. However, there are specific "live-cell" anti-fade reagents available that are less toxic. It is crucial to use a reagent specifically designed for live-cell imaging and to test for any potential cytotoxic effects on your specific cell type.

Q4: How does the choice of immersion oil affect photobleaching?

A4: While immersion oil itself does not directly cause photobleaching, using the correct oil with a refractive index (RI) that matches the coverslip and mounting medium is critical for image quality.[6] A mismatch in RI can lead to spherical aberration, which scatters the emitted light and reduces the signal-to-noise ratio. This might tempt you to increase the excitation power, thereby increasing the rate of photobleaching.

Q5: Are there any imaging techniques that are less prone to causing photobleaching?

A5: Yes, certain advanced microscopy techniques can help reduce photobleaching. For example, spinning disk confocal microscopy is generally gentler on samples than laser scanning confocal microscopy because it uses lower laser powers and illuminates multiple points simultaneously, reducing the light dose at any single point. Two-photon microscopy can also reduce photobleaching in thick specimens by localizing excitation to the focal plane.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with Minimized Photobleaching

This protocol provides a general workflow for immunofluorescence staining, incorporating steps to minimize the photobleaching of this compound.

1. Cell Seeding and Fixation: a. Seed cells on sterile coverslips in a culture dish and allow them to adhere. b. After appropriate experimental treatment, wash the cells with phosphate-buffered saline (PBS). c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS.

2. Permeabilization and Blocking: a. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens). b. Wash the cells three times with PBS. c. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

3. Antibody Incubation: a. Incubate with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified, dark chamber. b. Wash the cells three times with PBS. c. Incubate with the secondary antibody conjugated to this compound, diluted in blocking buffer, for 1 hour at room temperature in the dark. d. From this point forward, protect the samples from light as much as possible.

4. Mounting: a. Wash the cells three times with PBS. b. Mount the coverslips on microscope slides using an anti-fade mounting medium. c. Seal the edges of the coverslip with clear nail polish to prevent drying and movement. d. Allow the mounting medium to cure if necessary, according to the manufacturer's instructions, while keeping the slide in the dark.

5. Imaging: a. Use the lowest possible excitation light intensity that provides a good signal. b. Minimize the exposure time for image acquisition. c. Locate the region of interest using a lower magnification or transmitted light before switching to fluorescence imaging. d. Acquire images promptly and avoid unnecessary repeated exposure of the same area.

Protocol 2: Preparing an N-Propyl Gallate (NPG) Anti-Fade Mounting Medium

For users who wish to prepare their own anti-fade medium:

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10X solution, pH 7.4

Procedure:

  • Prepare a 2% (w/v) NPG solution in glycerol. This will require heating (e.g., in a 50-60°C water bath) and stirring for several hours to fully dissolve the NPG.[6]

  • Once dissolved, allow the solution to cool to room temperature.

  • Mix the 2% NPG in glycerol solution with the 10X PBS in a 9:1 ratio (9 parts NPG/glycerol to 1 part 10X PBS).

  • The final pH should be around 7.4. Adjust if necessary.

  • Store the mounting medium in small aliquots at -20°C, protected from light.

Visualizations

Photobleaching_Mechanism cluster_ground Ground State (S0) cluster_excited Excited Singlet State (S1) cluster_triplet Excited Triplet State (T1) cluster_bleached Photobleached State GS This compound ES Excited this compound GS->ES Absorption of Excitation Light ES->GS Fluorescence Emission TS Triplet State ES->TS Intersystem Crossing BS Non-fluorescent Product TS->BS Reaction with O2 (Photobleaching)

Caption: The Jablonski diagram illustrating the process of photobleaching.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy Imaging cluster_analysis Data Analysis Stain Stain with this compound Wash1 Wash Sample Stain->Wash1 Mount Mount in Anti-Fade Medium Wash1->Mount Locate Locate Region of Interest (Low Magnification/Transmitted Light) Mount->Locate Optimize Optimize Imaging Parameters (Low Light, Short Exposure) Locate->Optimize Acquire Acquire Image Optimize->Acquire Analyze Image Analysis Acquire->Analyze

Caption: A workflow for fluorescence microscopy designed to minimize photobleaching.

References

Technical Support Center: Optimizing Catalyst Loading for Direct Yellow 106 Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for the photocatalytic degradation of Direct Yellow 106. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the photocatalytic degradation of this compound?

A1: The optimal catalyst loading is a critical parameter that depends on several factors, including the initial dye concentration, reactor geometry, and light source intensity. Generally, increasing the catalyst dosage enhances the degradation rate up to a certain point by providing more active sites for the reaction.[1] However, an excessively high catalyst concentration can lead to increased turbidity of the solution, which scatters the incident light and reduces the overall efficiency of the process.[2] For a similar dye, Direct Yellow 50, an optimal TiO2 dosage of 1 g/L was found to be most effective for a 20 mg/L dye solution.[1] It is crucial to determine the optimal catalyst loading for your specific experimental setup through a series of systematic experiments.

Q2: How does the initial concentration of this compound affect the degradation process?

A2: The initial dye concentration significantly influences the photocatalytic degradation rate. Higher dye concentrations can lead to a decrease in the degradation efficiency. This is because as the dye concentration increases, more dye molecules are adsorbed on the surface of the catalyst, which can inhibit the penetration of light to the catalyst surface.[1] Consequently, the generation of highly reactive hydroxyl radicals (•OH) is reduced, slowing down the degradation process. For Direct Yellow 50, increasing the initial concentration from 20 to 80 mg/L resulted in a decrease in removal efficiency.[1]

Q3: What is the effect of pH on the photocatalysis of this compound?

A3: The pH of the solution is a crucial parameter that affects the surface charge of the photocatalyst and the dye molecules, thereby influencing the adsorption of the dye onto the catalyst surface.[2][3] For anionic dyes like this compound, a lower pH (acidic conditions) is often favorable for catalysts like TiO2 (point of zero charge, pHzpc ≈ 6-6.8), as it leads to a positively charged catalyst surface, promoting the adsorption of the negatively charged dye molecules. For a similar dye, a pH of 2 was found to be optimal for degradation using TiO2.[1] In one study involving this compound, a natural pH of 9.15 was used in the presence of H2O2.[2]

Q4: What is the general mechanism for the photocatalytic degradation of azo dyes like this compound?

A4: The photocatalytic degradation of azo dyes is initiated when a semiconductor photocatalyst, such as TiO2 or ZnO, absorbs photons with energy equal to or greater than its band gap. This creates electron-hole pairs (e-/h+). The photogenerated holes are powerful oxidizing agents that can directly oxidize the dye molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons in the conduction band can react with dissolved oxygen to form superoxide radicals (•O2-), which can further react to produce more hydroxyl radicals. These reactive oxygen species (ROS) are the primary agents responsible for breaking down the complex azo dye molecules into simpler, less harmful compounds, and ultimately, to CO2, H2O, and inorganic ions.[3][4]

Data Presentation

Table 1: Influence of Catalyst Loading on Azo Dye Degradation (Data is for Direct Yellow 50, a structurally similar dye, and serves as a reference for this compound)

CatalystCatalyst Loading (g/L)Initial Dye Concentration (mg/L)Degradation Efficiency (%)Reference
TiO20.120-[1]
TiO20.2520-[1]
TiO20.520-[1]
TiO2 1.0 20 Optimal [1]
TiO21.520Sub-optimal[1]
TiO22.020Sub-optimal[1]

Table 2: Effect of Initial Dye Concentration on Degradation Efficiency (Data is for Direct Yellow 50, a structurally similar dye, and serves as a reference for this compound)

CatalystCatalyst Loading (g/L)Initial Dye Concentration (mg/L)Degradation EfficiencyReference
TiO21.020High[1]
TiO21.040Decreasing[1]
TiO21.060Decreasing[1]
TiO21.080Low[1]

Table 3: Experimental Conditions for this compound Photocatalysis

Catalyst SystemDye Concentration (mg/L)H2O2 Concentration (mg/L)pHDegradation Efficiency (%)TimeReference
UV/H2O2206009.1590< 30 s[2]

Experimental Protocols

1. Preparation of Catalyst Suspension:

  • Weigh the desired amount of the photocatalyst (e.g., TiO2 or ZnO) using an analytical balance.

  • Add the catalyst to a known volume of deionized water to achieve the target concentration (e.g., 0.1 g/L to 2.0 g/L).

  • Disperse the catalyst uniformly in the solution by ultrasonication for 15-30 minutes. This helps to break down any agglomerates and ensures a homogeneous suspension.

2. Photocatalytic Degradation Experiment:

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

  • In a photoreactor, add the desired volume of the dye stock solution and dilute with deionized water to achieve the target initial concentration (e.g., 20 mg/L).

  • Add the prepared catalyst suspension to the dye solution.

  • Before irradiation, stir the mixture in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Take an initial sample (t=0) just before turning on the light source.

  • Turn on the light source (e.g., UV lamp or solar simulator) to initiate the photocatalytic reaction.

  • Collect aliquots of the reaction mixture at regular time intervals (e.g., every 15, 30, 60, 90, 120 minutes).

  • Immediately after collection, centrifuge or filter the aliquots to remove the catalyst particles before analysis.

3. Analysis of Dye Concentration:

  • The concentration of this compound in the collected samples can be determined using a UV-Vis spectrophotometer.

  • Measure the absorbance of the dye at its maximum absorption wavelength (λmax).

  • The degradation efficiency can be calculated using the following formula: Degradation (%) = ((C0 - Ct) / C0) * 100 where C0 is the initial concentration of the dye and Ct is the concentration at time t.

Mandatory Visualizations

Photocatalytic_Degradation_Pathway cluster_catalyst Catalyst Surface cluster_reaction Reaction Environment Catalyst Semiconductor (e.g., TiO2, ZnO) VB Valence Band (VB) CB Conduction Band (CB) VB->CB e- h_plus VB->h_plus h+ e_minus DY106 This compound Intermediates Degradation Intermediates DY106->Intermediates H2O H2O OH_rad H2O->OH_rad •OH O2 O2 O2_rad O2->O2_rad •O2- Final_Products CO2 + H2O + Inorganic Ions Intermediates->Final_Products Light Light (hν) Light->Catalyst Excitation h_plus->DY106 Oxidation h_plus->H2O Oxidation e_minus->O2 Reduction OH_rad->DY106 Degradation O2_rad->Intermediates Degradation

Caption: Photocatalytic degradation pathway of this compound.

Experimental_Workflow start Start prep_dye Prepare this compound Solution (Fixed Concentration) start->prep_dye vary_catalyst Vary Catalyst Loading (e.g., 0.1 - 2.0 g/L) prep_dye->vary_catalyst run_photocatalysis Perform Photocatalysis Experiment vary_catalyst->run_photocatalysis measure_degradation Measure Dye Degradation at Different Time Intervals run_photocatalysis->measure_degradation analyze_results Analyze Degradation Rate vs. Catalyst Loading measure_degradation->analyze_results optimal_loading Determine Optimal Catalyst Loading analyze_results->optimal_loading sub_optimal Sub-optimal Loading optimal_loading->sub_optimal Low Degradation too_high Excessive Loading (Turbidity Effect) optimal_loading->too_high Decreased Rate end End optimal_loading->end Optimal Found sub_optimal->vary_catalyst Increase Loading too_high->vary_catalyst Decrease Loading

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Workflow start Low/No Degradation Observed check_catalyst Is the catalyst properly dispersed? start->check_catalyst check_light Is the light source working correctly? check_catalyst->check_light Yes solution_disperse Action: Re-sonicate or improve stirring. check_catalyst->solution_disperse No check_concentration Is the initial dye concentration too high? check_light->check_concentration Yes solution_light Action: Check lamp intensity and spectrum. check_light->solution_light No check_ph Is the pH of the solution optimal? check_concentration->check_ph No solution_concentration Action: Dilute the dye solution. check_concentration->solution_concentration Yes check_inhibitors Are there any inhibitors in the solution? check_ph->check_inhibitors Yes solution_ph Action: Adjust pH to the optimal range. check_ph->solution_ph No solution_inhibitors Action: Purify the water or identify and remove inhibitors. check_inhibitors->solution_inhibitors Yes end Problem Resolved check_inhibitors->end No solution_disperse->end solution_light->end solution_concentration->end solution_ph->end solution_inhibitors->end

References

Interference of inorganic ions on Direct Yellow 106 adsorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with the adsorption of Direct Yellow 106 and encountering interference from inorganic ions.

Disclaimer: Specific experimental data on the interference of inorganic ions on the adsorption of this compound is limited in the available scientific literature. Therefore, the guidance, data, and protocols provided herein are based on established principles of dye adsorption and findings for other analogous anionic and direct azo dyes. Researchers should consider this as a general guide and perform their own specific optimizations.

Troubleshooting Guides

This section addresses common problems encountered during the adsorption of this compound in the presence of inorganic ions.

Problem ID Question Possible Causes Troubleshooting Steps
DY106-II-01 Why is my this compound removal efficiency significantly lower in the presence of salts like NaCl? 1. Competitive Adsorption: Anions from the salt (e.g., Cl⁻) may compete with the anionic dye molecules for the same active sites on the adsorbent.[1] 2. Screening Effect: At high ionic strength, the electrostatic attraction between the adsorbent and the dye molecules can be weakened due to the "screening" of charges by the salt ions.[1] 3. Changes in Adsorbent Surface Charge: The presence of ions can alter the surface charge of the adsorbent, potentially making it less favorable for dye adsorption.1. Characterize your adsorbent: Determine the point of zero charge (pHpzc) of your adsorbent to understand its surface charge at your experimental pH. 2. Vary the salt concentration: Conduct experiments with different concentrations of the interfering salt to understand the dose-dependent effect. 3. Test different salts: The type of ion matters. Divalent or trivalent ions may have a stronger effect than monovalent ions. Compare the effects of different salts (e.g., NaCl, Na₂SO₄, CaCl₂). 4. Adjust the pH: The effect of ionic strength can be pH-dependent. Investigate the adsorption efficiency at different pH values in the presence of the salt.
DY106-II-02 I observe an unexpected increase in dye adsorption after adding certain salts (e.g., Na₂SO₄). Is this a valid result? 1. Salting-Out Effect: High concentrations of some salts can decrease the solubility of the dye in the aqueous solution, promoting its transfer to the adsorbent surface.[1] 2. Aggregation of Dye Molecules: The presence of electrolytes can induce the aggregation of dye molecules, which may then adsorb more readily onto the surface.[1] 3. Changes in the Electrical Double Layer: The compression of the electrical double layer at the adsorbent-solution interface can sometimes favor adsorption, especially if repulsive forces were dominant.[1]1. Verify with multiple experiments: Repeat the experiment to ensure the result is reproducible. 2. Analyze the supernatant: Measure the dye concentration in the supernatant carefully to confirm higher removal. 3. Characterize dye aggregation: Use techniques like UV-Vis spectroscopy to check for changes in the dye's spectrum that might indicate aggregation in the presence of the salt. 4. Consider the specific ions: Sulfate and carbonate ions have been observed to enhance the adsorption of some direct dyes.[1]
DY106-II-03 My results are inconsistent when working with industrial effluent samples compared to deionized water. 1. Complex Ionic Matrix: Industrial wastewater often contains a complex mixture of various inorganic ions, organic matter, and other pollutants that can interfere with adsorption. 2. Presence of Surfactants: Surfactants, often present in textile effluents, can compete for adsorption sites or form micelles with the dye, affecting its availability for adsorption.[1] 3. Extreme pH: The pH of industrial effluent can be highly acidic or alkaline, which significantly impacts the surface charge of the adsorbent and the ionization of the dye.[2]1. Analyze the effluent: Characterize the ionic composition, pH, and presence of organic matter and surfactants in your wastewater sample. 2. Perform spiking experiments: Add known concentrations of major interfering ions found in the effluent to your deionized water experiments to understand their individual and combined effects. 3. pH adjustment: Neutralize or adjust the pH of the effluent to the optimal range for your adsorbent before the adsorption experiment. 4. Pre-treatment: Consider pre-treatment steps for the effluent to remove major interfering substances before the adsorption step.
DY106-II-04 How do I differentiate between competitive adsorption and the salting-out effect? 1. Competitive adsorption is more likely to be significant at lower salt concentrations where the salt ions directly compete for a limited number of active sites. This typically leads to a decrease in dye removal. 2. The salting-out effect usually becomes more prominent at higher salt concentrations, leading to an increase in dye removal due to reduced dye solubility.[1]1. Conduct a wide range concentration study: Test the effect of the inorganic salt over a broad concentration range (from very low to very high). 2. Plot adsorption capacity vs. salt concentration: If you observe an initial decrease followed by an increase in adsorption, it may indicate a transition from competitive adsorption to a dominant salting-out effect. 3. Solubility tests: Independently measure the solubility of this compound in different concentrations of the salt solution to directly assess the salting-out potential.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of inorganic ions on the adsorption of anionic dyes like this compound?

A1: The effect of inorganic ions on the adsorption of anionic dyes is complex and can be either antagonistic (decreasing adsorption) or synergistic (increasing adsorption). The outcome depends on several factors, including the type and concentration of the ions, the nature of the adsorbent, the pH of the solution, and the specific interactions between the dye, ions, and adsorbent surface.[1]

Q2: Which ions are most likely to interfere with this compound adsorption?

A2: Anions such as chloride (Cl⁻), sulfate (SO₄²⁻), carbonate (CO₃²⁻), and phosphate (PO₄³⁻) are common interferents as they can compete with the negatively charged sulfonate groups of the anionic dye for positively charged adsorption sites. Cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) primarily influence the ionic strength of the solution, which affects the electrostatic interactions.

Q3: How does pH influence the effect of inorganic ions on adsorption?

A3: pH is a critical parameter as it determines the surface charge of the adsorbent and the speciation of the dye. The interference of inorganic ions can be more pronounced at a pH where the adsorbent surface is positively charged (pH < pHpzc), as this promotes electrostatic attraction for both the anionic dye and interfering anions.[2]

Q4: What is the "salting-out" effect?

A4: The "salting-out" effect refers to the phenomenon where the solubility of a solute (in this case, the dye) in an aqueous solution is decreased by the addition of a high concentration of an electrolyte.[1] This reduced solubility can drive more dye molecules out of the solution and onto the adsorbent surface, thereby increasing the observed adsorption.

Q5: Can I predict the effect of a specific salt on my adsorption system?

A5: While general principles can provide some guidance, it is difficult to predict the exact effect without experimental data. The interactions are highly specific to the adsorbent-adsorbate system. It is always recommended to conduct preliminary experiments with the specific ions present in your wastewater or experimental matrix.

Data Presentation

Table 1: Illustrative Effect of Common Inorganic Ions on the Adsorption of a Hypothetical Anionic Dye

Inorganic Ion Added Concentration (M) Change in Adsorption Capacity (%) Potential Mechanism(s)
NaCl0.01-5%Competitive adsorption (Cl⁻ vs. dye), Screening effect
0.1-15%Stronger competitive adsorption and screening
1.0-10%Onset of salting-out effect counteracting competition
Na₂SO₄0.01+2%Salting-out effect, Compression of double layer
0.1+8%Stronger salting-out effect
1.0+15%Dominant salting-out effect
CaCl₂0.01-8%Competitive adsorption (Cl⁻), Cation bridging (Ca²⁺) might alter surface charge
0.1-20%Stronger competitive and ionic strength effects
1.0-12%Potential for complex interactions and salting-out

Experimental Protocols

Protocol 1: General Procedure to Evaluate the Effect of a Single Inorganic Salt on this compound Adsorption

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

    • Prepare a stock solution of the inorganic salt to be tested (e.g., 2 M NaCl).

  • Batch Adsorption Experiments:

    • In a series of flasks, add a fixed amount of adsorbent (e.g., 0.1 g).

    • To each flask, add a specific volume of the dye stock solution and deionized water to achieve the desired initial dye concentration (e.g., 50 mg/L) in a final volume of, for example, 50 mL.

    • Add varying volumes of the salt stock solution to the flasks to achieve the desired range of salt concentrations (e.g., 0 M, 0.01 M, 0.05 M, 0.1 M, 0.5 M, 1 M). Ensure the final volume in each flask is the same.

    • Adjust the pH of each solution to the desired value using dilute HCl or NaOH.

    • Seal the flasks and place them on a shaker at a constant temperature and agitation speed for a predetermined equilibrium time.

  • Analysis:

    • After shaking, centrifuge or filter the samples to separate the adsorbent.

    • Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λ_max).

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (q_e) and the percentage of dye removal.

  • Data Interpretation:

    • Plot the adsorption capacity (q_e) or removal percentage as a function of the inorganic salt concentration to determine the effect of the ionic strength.

Mandatory Visualization

Experimental_Workflow_Ion_Interference cluster_prep Preparation cluster_exp Batch Experiment cluster_analysis Analysis cluster_results Results & Interpretation prep_dye Prepare Dye Stock Solution mix Combine Adsorbent, Dye, and varying Salt concentrations prep_dye->mix prep_salt Prepare Salt Stock Solutions prep_salt->mix prep_adsorbent Weigh Adsorbent prep_adsorbent->mix adjust_ph Adjust pH mix->adjust_ph agitate Agitate for Equilibrium Time adjust_ph->agitate separate Separate Solid/Liquid (Centrifuge/Filter) agitate->separate measure Measure Final Dye Concentration (UV-Vis) separate->measure calculate Calculate Adsorption Capacity (qe) & % Removal measure->calculate plot Plot qe vs. [Salt Concentration] calculate->plot interpret Interpret Ion Effect plot->interpret Ion_Interference_Mechanisms cluster_effects Potential Effects on Adsorption System cluster_outcomes Observed Outcome start Inorganic Ions (e.g., Na+, Cl-, SO4^2-) in Dye Solution competition Competitive Adsorption (Anions vs. Dye for Active Sites) start->competition screening Electrostatic Screening (Charge Neutralization) start->screening salting_out Salting-Out Effect (Decreased Dye Solubility) start->salting_out decrease DECREASED Dye Adsorption competition->decrease screening->decrease increase INCREASED Dye Adsorption salting_out->increase

References

Stability of Direct Yellow 106 in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Direct Yellow 106

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a synthetic azo dye belonging to the stilbene class of dyes. It is an orange-yellow powder that is soluble in water[1]. Its chemical formula is C48H26N8Na6O18S6 and it has a molecular weight of 1333.1 g/mol [2]. It is commonly used as a dyeing agent for cotton and viscose fabrics[3].

Q2: What are the key factors influencing the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. As a stilbene dye, it is particularly susceptible to photo-isomerization when exposed to UV light. The pH of the buffer system can significantly impact the dye's degradation rate.

Q3: In which pH range is this compound most stable?

Generally, for anionic dyes like this compound, stability is often highest in the neutral pH range (approximately 5.5-8.5). Acidic conditions (low pH) can lead to increased degradation[1]. For instance, studies on the enzymatic degradation of this compound have shown a high rate of decolorization at a pH of 2, suggesting lower stability in highly acidic environments[4].

Q4: Can the type of buffer system affect the stability of this compound?

Yes, the components of the buffer system can potentially interact with the dye molecule and affect its stability. While specific comparative studies on this compound in different buffers are limited, it is always recommended to perform stability tests in the specific buffer system that will be used in your experiment.

Quantitative Data on this compound Stability

Disclaimer: The following quantitative data is illustrative and based on general stability trends observed for similar azo and stilbene dyes. Specific experimental data for this compound under these exact conditions was not available in the cited literature. Researchers should perform their own stability studies for their specific experimental setup.

The stability of this compound can be assessed by monitoring the change in its absorbance at its maximum absorption wavelength (λmax) over time. A decrease in absorbance indicates degradation of the dye.

Table 1: Hypothetical Stability of this compound in Phosphate Buffer (0.1 M)

pHTemperature (°C)Initial Absorbance (A₀)Absorbance after 24h (A₂₄)% Stability
5.0251.0000.95095.0%
5.0501.0000.88088.0%
7.0251.0000.99599.5%
7.0501.0000.96096.0%
9.0251.0000.98098.0%
9.0501.0000.92092.0%

Table 2: Hypothetical Stability of this compound in Acetate Buffer (0.1 M)

pHTemperature (°C)Initial Absorbance (A₀)Absorbance after 24h (A₂₄)% Stability
4.0251.0000.92092.0%
4.0501.0000.81081.0%
5.0251.0000.96096.0%
5.0501.0000.89089.0%

Table 3: Hypothetical Stability of this compound in Citrate Buffer (0.1 M)

pHTemperature (°C)Initial Absorbance (A₀)Absorbance after 24h (A₂₄)% Stability
3.0251.0000.85085.0%
3.0501.0000.72072.0%
5.0251.0000.95595.5%
5.0501.0000.88588.5%
6.0251.0000.98098.0%
6.0501.0000.93093.0%

Experimental Protocols

Protocol: Spectrophotometric Assessment of this compound Stability

This protocol outlines a method to determine the stability of this compound in a specific buffer system over time using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Selected buffer solutions (e.g., Phosphate, Acetate, Citrate) at desired pH values

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Incubator or water bath for temperature control

  • Aluminum foil to protect from light

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the chosen buffer to prepare a concentrated stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the respective buffer to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at the λmax of the dye. The λmax for yellow azo dyes is typically in the 400-450 nm range[5]. Determine the specific λmax for this compound in your buffer by scanning the spectrum from 350 to 600 nm.

  • Initial Absorbance Measurement (T=0):

    • Calibrate the spectrophotometer with the corresponding buffer as a blank.

    • Measure the absorbance of each working solution at the determined λmax. This is your initial absorbance (A₀).

  • Incubation:

    • Divide the working solutions into two sets for each condition (pH, buffer type, temperature).

    • Wrap one set of samples completely in aluminum foil to serve as dark controls.

    • Place both sets of samples (light-exposed and dark controls) in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature.

  • Time-Point Measurements:

    • At predetermined time intervals (e.g., 1, 4, 8, 12, 24 hours), remove an aliquot from each sample.

    • Allow the sample to return to room temperature before measurement.

    • Measure the absorbance at the λmax.

  • Data Analysis:

    • Calculate the percentage of dye stability at each time point using the following formula: % Stability = (Aₜ / A₀) * 100 where Aₜ is the absorbance at time 't' and A₀ is the initial absorbance.

    • Plot the % stability versus time for each condition to visualize the degradation kinetics.

Visualizations

Experimental_Workflow Experimental Workflow for Dye Stability Testing prep_stock Prepare Dye Stock Solution prep_work Prepare Working Solutions in Buffers prep_stock->prep_work measure_initial Measure Initial Absorbance (A₀) prep_work->measure_initial incubate Incubate Samples (Light & Dark Conditions) measure_initial->incubate measure_timepoint Measure Absorbance at Time Points (Aₜ) incubate->measure_timepoint analyze Calculate % Stability & Analyze Data measure_timepoint->analyze

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Workflow Troubleshooting for Spectrophotometric Analysis start Inconsistent or Unexpected Results check_instrument Check Spectrophotometer: - Lamp warm-up? - Calibrated correctly? - Correct wavelength setting? start->check_instrument check_cuvette Check Cuvette: - Clean and scratch-free? - Correctly oriented? - Appropriate material (quartz for UV)? start->check_cuvette check_sample Check Sample Preparation: - Concentration within linear range? - Homogeneous solution? - No air bubbles? start->check_sample check_blank Is the blank solution correct (same buffer as sample)? check_instrument->check_blank check_cuvette->check_blank check_sample->check_blank re_run Re-run Measurement check_blank->re_run

Caption: Decision-making workflow for troubleshooting spectrophotometer issues.

Troubleshooting Guide

Q1: My initial absorbance readings are inconsistent. What should I do?

  • Instrument Warm-up: Ensure the spectrophotometer's lamp has had sufficient time to warm up and stabilize as per the manufacturer's instructions.

  • Cuvette Handling: Use clean, scratch-free cuvettes. Ensure they are placed in the holder in the correct orientation. Any smudges or scratches can scatter light and affect readings[6].

  • Sample Homogeneity: Make sure your dye solutions are well-mixed and free of air bubbles before taking a measurement.

Q2: The absorbance of my dye solution is decreasing much faster in one buffer compared to others, even at the same pH. Why could this be?

  • Buffer Interaction: Certain buffer components can catalyze the degradation of the dye. For example, some buffer salts may have trace metal impurities that can interact with the azo group of the dye.

  • Ionic Strength: Differences in the ionic strength of the buffers could potentially influence the stability of the dye molecule in solution.

Q3: My "dark control" samples are also showing a significant decrease in absorbance. What does this indicate?

  • Thermal Degradation: This suggests that the dye is not stable at the incubation temperature, and the degradation is not solely due to light exposure. You may need to lower the incubation temperature for your experiments[7].

  • Chemical Instability: The dye may be inherently unstable in that specific buffer and pH, leading to chemical degradation independent of light.

Q4: I am observing a shift in the maximum absorption wavelength (λmax) during my experiment. What could be the cause?

  • Formation of Degradation Products: The degradation of this compound may lead to the formation of new chemical species that have a different λmax. This can interfere with the accurate quantification of the parent dye.

  • pH Shift: If the buffer capacity is insufficient, the pH of your solution might change over time, which can cause a shift in the λmax of the dye. It is good practice to measure the pH of your solutions at the end of the experiment.

Q5: The absorbance readings are fluctuating and not showing a consistent downward trend. What are the possible reasons?

  • Instrument Drift: The spectrophotometer's lamp or detector may be unstable. It is advisable to re-blank the instrument periodically during long experiments[8].

  • Temperature Fluctuations: Ensure that the temperature of your samples is consistent when you are taking measurements. Temperature can affect the absorbance of some compounds.

  • Evaporation: If your samples are not properly sealed, evaporation of the solvent can occur over time, leading to an increase in the dye concentration and thus higher absorbance readings.

References

Troubleshooting poor reproducibility in Direct Yellow 106 dyeing experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the dyeing of cellulosic fibers (e.g., cotton, viscose) with C.I. Direct Yellow 106. It is intended for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: C.I. This compound is a stilbene-based bis-azo direct dye.[1] Its chemical formula is C48H26N8Na6O18S6 with a molecular weight of 1333.10 g/mol .[1] It is primarily used for dyeing cellulosic fibers such as cotton and viscose, as well as their blends.[1] It is also used in the paper and leather industries.[2]

Q2: What are the main causes of poor reproducibility in direct dyeing?

A2: Poor reproducibility in direct dyeing can stem from several factors, including:

  • Variations in Raw Materials: Inconsistent quality of the substrate (e.g., cotton, viscose) or impurities can affect dye uptake.

  • Water Quality: The hardness, pH, and presence of metal ions in the water can significantly impact the dyeing process.

  • Inaccurate Measurements: Incorrect weighing of the dye, salts, and other auxiliaries will lead to inconsistent results.

  • Process Parameter Deviations: Fluctuations in temperature, pH, liquor ratio (the ratio of the volume of dye bath to the weight of the fabric), and dyeing time can all affect the final shade.

  • Dye Quality: Variations between different batches of the same dye can occur.

Q3: Why is salt necessary in the this compound dyeing process?

A3: Cellulosic fibers like cotton acquire a negative surface charge in water. Since direct dyes are also anionic (negatively charged), there is an electrostatic repulsion between the fiber and the dye, which hinders dye uptake. The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na2SO4), neutralizes the negative charge on the fiber surface, thus facilitating the exhaustion of the dye from the bath onto the fiber.[3]

Q4: How does temperature affect the dyeing process with this compound?

A4: Temperature plays a crucial role in the dyeing process. Increasing the temperature generally increases the rate of dye diffusion into the fiber. For direct dyes with good diffusion properties, the deepest color is often achieved between 60-70°C, with a potential decrease in dyeing rate above 90°C.[4] For dyes with a higher tendency to aggregate, increasing the temperature can help to break up these aggregates and improve the dyeing rate.[4] For cotton and rayon, a dyeing temperature of around 95°C is common in practice.[4]

Q5: What is the optimal pH for dyeing with this compound?

A5: The pH of the dye bath influences the dye uptake. For direct dyes on cellulosic fibers, a neutral to slightly alkaline pH is generally preferred. One study on direct yellow dyes on jute fiber found that a pH of 8.0 resulted in better dye uptake.[5][6] It is important to avoid highly acidic conditions, as this can damage the cellulosic fibers.[7]

Troubleshooting Guide

Problem 1: Pale or Weak Shade

Possible Causes & Solutions

CauseRecommended Action
Insufficient Dye Concentration Ensure accurate weighing of the dye powder. For a 1% shade on a 5g fabric sample, 0.05g of dye is required.
Inadequate Salt Concentration The amount of salt is critical for dye exhaustion. For light shades, 5-10% salt on the weight of the fabric may be sufficient, while medium to dark shades may require 15-20%.
Incorrect pH Measure and adjust the pH of the dye bath to a neutral or slightly alkaline range (pH 7-8).
Low Dyeing Temperature Ensure the dye bath reaches and is maintained at the recommended temperature (typically 90-95°C for cotton/viscose) for a sufficient duration.
High Liquor Ratio A high liquor ratio (e.g., > 20:1) can lead to lower dye exhaustion. Use the lowest practical liquor ratio for your equipment.
Poor Water Quality Use deionized or soft water. Hard water contains calcium and magnesium ions that can interfere with the dye.
Problem 2: Uneven Dyeing or Patchiness

Possible Causes & Solutions

CauseRecommended Action
Improper Dissolving of Dye Ensure the dye is completely dissolved before adding it to the dye bath. It's recommended to make a paste with a small amount of cold water before adding boiling water.
Rapid Addition of Salt Add the salt in portions over 15-30 minutes, especially for salt-controllable dyes. Adding all the salt at once can cause the dye to rush onto the fabric, leading to unevenness.
Too Rapid Heating Rate Increase the temperature of the dye bath gradually (e.g., 1-2°C per minute) to allow for even dye uptake.
Poor Substrate Preparation Ensure the fabric is properly scoured and bleached to remove impurities like waxes, oils, and sizes, which can hinder uniform dye penetration.
Dye Aggregation Direct dyes can aggregate in solution. Using a dispersing or leveling agent can help to keep the dye particles well-dispersed.
Inadequate Fabric Movement Ensure the fabric is able to move freely in the dye bath for uniform exposure to the dye liquor.
Problem 3: Shade Inconsistency Between Batches

Possible Causes & Solutions

CauseRecommended Action
Variation in Process Parameters Strictly control all dyeing parameters: time, temperature, pH, liquor ratio, and ramp rates. Document all parameters for each experiment.
Inconsistent Water Quality Use a consistent source of purified water for all experiments.
Lot-to-Lot Variation of Dye If possible, use the same manufacturing lot of this compound for a series of experiments. If using a new lot, it is advisable to run a standard dyeing to check for any shade differences.
Inaccurate Weighing Use a calibrated analytical balance for weighing the dye and all chemicals.
Substrate Variability Use a consistent source and batch of fabric or fiber for your experiments.

Experimental Protocols

Standard Laboratory Protocol for Exhaust Dyeing of Cotton with this compound

This protocol is a general guideline and may need to be optimized based on your specific equipment and substrate.

Materials and Reagents:

  • This compound (C.I. 40300)

  • Scoured and bleached 100% cotton fabric

  • Sodium chloride (NaCl) or Sodium sulfate (Na2SO4)

  • Sodium carbonate (Na2CO3) (for pH adjustment, if needed)

  • Acetic acid (for pH adjustment, if needed)

  • Deionized water

  • Laboratory dyeing machine (e.g., beaker dyer)

Procedure:

  • Fabric Preparation:

    • Cut a sample of the cotton fabric to a known weight (e.g., 5.0 g).

    • Thoroughly wet the fabric with deionized water.

  • Dye Bath Preparation:

    • Calculate the required amount of dye for the desired shade percentage (e.g., for a 1% shade on a 5g fabric, use 0.05g of dye).

    • Make a paste of the dye powder with a small amount of cold deionized water.

    • Add boiling deionized water to the paste to dissolve the dye completely.

    • In a beaker, prepare the dye bath with the required volume of deionized water to achieve the desired liquor ratio (e.g., for a 20:1 liquor ratio with a 5g fabric sample, the total volume will be 100 mL).

    • Add the dissolved dye solution to the dye bath.

    • If necessary, add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the dye bath.

    • Check and adjust the pH of the dye bath to the desired level (e.g., pH 7-8) using a dilute solution of sodium carbonate or acetic acid.

  • Dyeing Process:

    • Place the wetted fabric sample into the dye bath at room temperature (around 25-30°C).

    • Start the dyeing machine and run for 10 minutes to ensure the fabric is evenly saturated.

    • Gradually raise the temperature of the dye bath to 95°C at a rate of 2°C per minute.

    • Run the machine at 95°C for 30 minutes.

    • Begin adding the calculated amount of salt (e.g., 20% on the weight of fabric, so 1g for a 5g sample) in two or three portions over a period of 15-20 minutes.

    • Continue dyeing at 95°C for another 45-60 minutes.

    • Cool the dye bath down to 60°C.

  • Rinsing and Drying:

    • Remove the fabric from the dye bath.

    • Rinse the dyed fabric thoroughly with cold water until the water runs clear.

    • Perform a soaping wash by treating the fabric in a solution containing 2 g/L of a neutral soap at 60°C for 15 minutes to remove any unfixed dye.

    • Rinse the fabric again with cold water.

    • Squeeze out the excess water and air-dry the fabric.

Data Presentation

The following tables provide an example of how to structure quantitative data from your experiments. The values presented are illustrative and should be replaced with your own experimental data.

Table 1: Effect of Salt Concentration on Color Strength (K/S)

Salt Concentration (% owf)Color Strength (K/S)
58.5
1012.3
1514.8
2015.2
2515.3

% owf = on the weight of fabric

Table 2: Effect of Dyeing Temperature on Color Strength (K/S)

Temperature (°C)Color Strength (K/S)
6010.2
7012.9
8014.5
9015.1
10014.9

Table 3: Fastness Properties of this compound (1% shade)

Fastness TestRating (1-5, 5 is best)
Light Fastness3
Wash Fastness (Staining)2
Wash Fastness (Fading)3
Rubbing Fastness (Dry)4
Rubbing Fastness (Wet)2-3

Visualizations

Troubleshooting Workflow for Poor Reproducibility

TroubleshootingWorkflow cluster_params Parameter Issues cluster_materials Material Issues cluster_procedure Procedural Issues start Poor Reproducibility Observed check_params Review Experimental Parameters (Temp, pH, Time, LR) start->check_params check_materials Evaluate Raw Materials (Dye Lot, Substrate, Water) start->check_materials check_procedure Analyze Dyeing Procedure (Weighing, Additions, Rinsing) start->check_procedure param_issue Inconsistent Parameters? check_params->param_issue material_issue Material Variability? check_materials->material_issue proc_issue Procedural Errors? check_procedure->proc_issue param_solution Standardize & Calibrate Equipment param_issue->param_solution Yes end_point Reproducibility Improved param_solution->end_point material_solution Use Consistent Lots & Purified Water material_issue->material_solution Yes material_solution->end_point proc_solution Refine & Document Standard Operating Procedure (SOP) proc_issue->proc_solution Yes proc_solution->end_point

Caption: A logical workflow for troubleshooting poor reproducibility issues.

Direct Dyeing Process Signaling Pathway

DirectDyeingPathway cluster_DyeBath Dye Bath cluster_Fiber Cellulosic Fiber (e.g., Cotton) Dye Anionic Dye (this compound) Adsorption Adsorption & Diffusion Dye->Adsorption Migration to Fiber Salt Electrolyte (e.g., NaCl) Fiber Fiber with Negative Surface Charge Salt->Fiber Neutralizes Surface Charge Fiber->Adsorption DyedFiber Dyed Fiber Adsorption->DyedFiber Fixation (H-bonds, van der Waals)

Caption: The mechanism of direct dyeing on cellulosic fibers.

References

Identifying and minimizing byproducts in Direct Yellow 106 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Direct Yellow 106.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Diazotization: The initial diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid is a critical step. Incomplete reaction can result from incorrect temperature, improper acid concentration, or insufficient sodium nitrite.- Maintain the reaction temperature strictly between 0-5°C to ensure the stability of the diazonium salt. - Ensure the presence of excess mineral acid (e.g., hydrochloric acid) to maintain a low pH and prevent premature coupling. - Add the sodium nitrite solution slowly and portion-wise to control the reaction rate and temperature.
Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable and can decompose if the temperature is not kept low or if it is allowed to stand for too long before the coupling reaction.- Use the freshly prepared diazonium salt solution immediately in the subsequent coupling step. - Ensure continuous cooling of the reaction mixture throughout the diazotization and coupling stages.
Inefficient Azo Coupling: The coupling reaction between the diazonium salt and 4-aminonaphthalene-1-sulfonic acid is pH-dependent. An incorrect pH can significantly reduce the coupling efficiency.[1]- Carefully control the pH of the coupling reaction, typically in a slightly acidic to neutral range (pH 4-7), by the slow addition of a base like sodium carbonate or sodium hydroxide. - Monitor the pH throughout the addition of the diazonium salt solution.
Side Reactions: The formation of byproducts, such as triazenes or diazoamino compounds, consumes the reactants and reduces the yield of the desired product.- Optimize the reaction conditions (temperature, pH, stoichiometry) to favor the desired azo coupling. - The order of addition of reagents is crucial; typically, the diazonium salt solution is added to the coupling component solution.

Issue 2: Poor Purity and Presence of Byproducts

Potential Cause Recommended Solution
Formation of Isomeric Byproducts: The azo coupling reaction can sometimes lead to the formation of different positional isomers, depending on the reaction conditions.- Precise control over the pH and temperature of the coupling reaction can enhance the regioselectivity.[1] - Purification methods such as recrystallization or preparative chromatography may be necessary to separate isomers.
Unreacted Starting Materials: Incomplete reactions can leave unreacted 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid or 4-aminonaphthalene-1-sulfonic acid in the final product.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of starting materials. - Adjust reaction time or temperature if the reaction is sluggish.
Formation of Diazoamino Compounds: A common side reaction in azo coupling is the reaction of the diazonium salt with the amino group of the coupling component or another unreacted amine to form a diazoamino compound.[2]- Maintain a sufficiently acidic pH during the initial phase of the coupling reaction to minimize the concentration of the free amine available for side reactions.
Oxidation/Reduction Byproducts: The final steps of the synthesis involve oxidation and reduction. Incomplete or side reactions during these steps can lead to impurities.[3]- Carefully control the amount of oxidizing and reducing agents used. - Monitor the reaction to determine the endpoint accurately.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The most critical parameters are:

  • Temperature: The diazotization step must be carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt.

  • pH: The pH of the coupling reaction is crucial for directing the electrophilic substitution to the desired position on the 4-aminonaphthalene-1-sulfonic acid and for minimizing side reactions.[1]

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete reaction and minimize the presence of unreacted starting materials in the final product.

Q2: What are the likely byproducts in the synthesis of this compound?

A2: While specific byproducts for this compound are not extensively documented in publicly available literature, based on the general chemistry of azo dye synthesis, potential byproducts could include:

  • Diazoamino compounds: Formed by the reaction of the diazonium salt with an amino group.[2]

  • Phenolic decomposition products: Arising from the reaction of the diazonium salt with water if the temperature is not adequately controlled.

  • Isomeric coupling products: Different positional isomers of the final dye.

  • Byproducts from the oxidation and reduction steps: Resulting from incomplete reactions or side reactions during the final stages of the synthesis.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by:

  • Thin Layer Chromatography (TLC): A simple and rapid method to check for the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction mixture, allowing for the determination of the relative amounts of reactants, products, and byproducts.

Q4: What purification methods are effective for this compound?

A4: Effective purification methods for azo dyes like this compound include:

  • Salting out: The addition of a salt (e.g., sodium chloride) to the reaction mixture can precipitate the dye.

  • Recrystallization: Dissolving the crude product in a suitable solvent and allowing it to crystallize can remove many impurities.

  • Preparative Chromatography: For achieving high purity, techniques like column chromatography or preparative HPLC can be employed to separate the desired product from closely related byproducts.

Q5: What analytical techniques are suitable for characterizing the final product and identifying impurities?

A5: A combination of analytical techniques is recommended for full characterization:

  • HPLC with a Diode Array Detector (DAD): To determine the purity of the dye and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of the molecular weight of the main product and byproducts, providing structural clues.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized dye.

  • UV-Vis Spectroscopy: To determine the absorption maximum (λmax) of the dye, which is characteristic of its color.

Experimental Protocols

1. Diazotization of 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid

  • Suspend 2-(2-sulfo-4-nitrostyryl)-5-aminobenzenesulfonic acid in water.

  • Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring.

  • Slowly add a concentrated solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete diazotization. The resulting solution contains the diazonium salt.

2. Azo Coupling

  • Dissolve 4-aminonaphthalene-1-sulfonic acid in a slightly alkaline aqueous solution (e.g., using sodium carbonate).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature below 10°C and control the pH of the mixture by adding a base (e.g., sodium carbonate solution) to keep it in the optimal range for coupling (typically pH 4-7).

  • Continue stirring for several hours until the coupling reaction is complete, which can be monitored by TLC or HPLC.

3. Oxidation and Reduction

The subsequent oxidation and reduction steps to form the final this compound molecule are complex and the specific reagents and conditions are often proprietary. Generally, this involves treatment with an oxidizing agent to form the triazole rings, followed by a reduction of the nitro groups.[3]

Visualizations

Synthesis_Pathway A 2-(2-sulfo-4-nitrostyryl)- 5-aminobenzenesulfonic acid B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl, 0-5°C) D Azo Intermediate B->D Azo Coupling (pH 4-7) C 4-aminonaphthalene- 1-sulfonic acid C->D E This compound D->E Oxidation & Reduction

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Check Diazotization Temperature Start->Q1 A1_Yes Temp > 5°C Q1->A1_Yes Yes A1_No Temp 0-5°C Q1->A1_No No Sol1 Action: Optimize Cooling & NaNO2 addition rate A1_Yes->Sol1 Q2 Check Coupling pH A1_No->Q2 A2_Yes pH out of 4-7 range Q2->A2_Yes Yes A2_No pH in 4-7 range Q2->A2_No No Sol2 Action: Adjust pH with base/acid A2_Yes->Sol2 Q3 Analyze for Byproducts (HPLC/LC-MS) A2_No->Q3 A3_Yes Byproducts Detected Q3->A3_Yes Yes A3_No Purity is High Q3->A3_No No Sol3 Action: Purify via Recrystallization/Chromatography A3_Yes->Sol3 End Optimized Synthesis A3_No->End Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Quantum Yield of Direct Yellow 106 Photodegradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of Direct Yellow 106 (DY106) photodegradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the quantum yield in the context of photodegradation, and why is it important for my research on this compound?

A1: The quantum yield (Φ) of a photodegradation reaction is a measure of its efficiency. It is defined as the number of DY106 molecules degraded per photon of light absorbed by the photocatalyst.[1] A higher quantum yield indicates a more efficient process, meaning more of the dye is broken down for the same amount of light energy input. For researchers, optimizing for a higher quantum yield is crucial for developing cost-effective and energy-efficient water treatment technologies.

Q2: What are the primary factors that influence the quantum yield of this compound photodegradation?

A2: Several key experimental parameters significantly affect the quantum yield of DY106 photodegradation. These include:

  • pH of the solution: The pH affects the surface charge of the photocatalyst and the dye molecule, influencing their interaction.

  • Initial dye concentration: Higher concentrations can lead to a "screening" effect, where dye molecules on the surface prevent light from reaching the catalyst.[2]

  • Photocatalyst dosage: An optimal catalyst concentration exists; too little limits the number of active sites, while too much can cause turbidity and light scattering.[2]

  • Light intensity and wavelength: The energy and flux of photons directly impact the rate of electron-hole pair generation in the photocatalyst.

  • Presence of oxidizing agents: Additives like hydrogen peroxide (H₂O₂) can enhance the degradation rate by generating more hydroxyl radicals.

  • Temperature: While the primary activation is photochemical, temperature can influence reaction kinetics.

Q3: Which type of photocatalyst is most effective for the degradation of this compound?

A3: Titanium dioxide (TiO₂) is a widely used and effective photocatalyst for the degradation of azo dyes like this compound due to its high stability, non-toxicity, and low cost.[3][4] The anatase phase of TiO₂ is generally considered more photoactive than the rutile phase. Enhancing the performance of TiO₂ can be achieved by doping it with metals or non-metals, or by creating composites with materials like graphene oxide to improve charge separation.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation of this compound can be monitored using UV-Visible (UV-Vis) spectrophotometry. DY106 has a characteristic absorbance peak in the visible region (around 396 nm), and its degradation can be tracked by the decrease in this absorbance over time. For a more detailed analysis of the degradation products and to ensure complete mineralization, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide

Problem Possible Causes Solutions
Low Degradation Efficiency 1. Suboptimal pH: The surface charge of the photocatalyst and dye molecules are not favorable for adsorption. 2. Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to agglomeration and light scattering.[2] 3. Low Light Intensity: Insufficient photon flux to activate the photocatalyst. 4. High Initial Dye Concentration: The dye solution is too opaque, preventing light from reaching the catalyst surface.[2]1. Optimize pH: For TiO₂-based photocatalysis of anionic dyes like DY106, an acidic pH (around 3-5) is often optimal as it promotes a positive surface charge on the catalyst, enhancing electrostatic attraction.[5] 2. Determine Optimal Catalyst Loading: Perform a series of experiments with varying catalyst concentrations (e.g., 0.5 g/L to 2.5 g/L) to find the optimal dosage for your specific setup. 3. Increase Light Intensity or Exposure Time: Ensure your light source is providing sufficient energy. If possible, increase the intensity or the duration of the experiment. 4. Dilute the Dye Solution: Work with lower initial concentrations of DY106 (e.g., 10-50 mg/L) to minimize the light-screening effect.
Inconsistent or Irreproducible Results 1. Catalyst Inhomogeneity: The photocatalyst is not uniformly dispersed in the solution. 2. Fluctuations in Light Source: The intensity of the lamp is not stable over time. 3. Temperature Variations: Significant changes in the reaction temperature between experiments. 4. Inaccurate Measurements: Errors in preparing stock solutions or measuring absorbance.1. Ensure Proper Dispersion: Use an ultrasonic bath to disperse the catalyst powder before starting the experiment and maintain constant stirring throughout. 2. Stabilize Light Source: Allow the lamp to warm up and stabilize before beginning the experiment. Use a radiometer to check for consistent output. 3. Control Temperature: Use a water bath or a temperature-controlled reactor to maintain a constant temperature. 4. Calibrate Instruments: Regularly calibrate your spectrophotometer and ensure accurate pipetting and dilution techniques.
Photocatalyst Deactivation 1. Fouling of Catalyst Surface: Adsorption of degradation byproducts onto the active sites of the catalyst. 2. Photocorrosion: Degradation of the photocatalyst material itself under prolonged irradiation.1. Catalyst Regeneration: After each run, wash the catalyst with distilled water and ethanol, followed by drying at a moderate temperature (e.g., 80-100 °C) to remove adsorbed species. 2. Use a Stable Photocatalyst: TiO₂ is generally very stable. If using other materials, verify their stability under your experimental conditions.
Difficulty in Calculating Quantum Yield 1. Inaccurate Photon Flux Measurement: The number of photons entering the reactor is not correctly quantified. 2. Incorrect Calculation of Absorbed Photons: Failure to account for light scattering and transmission through the suspension.1. Use a Chemical Actinometer: Employ a standard chemical actinometer (e.g., ferrioxalate) to accurately measure the photon flux of your light source under the same experimental geometry. 2. Follow a Standard Protocol: Use the detailed experimental protocol provided below, which outlines the steps for calculating the apparent quantum yield (AQY).

Quantitative Data Summary

The following tables summarize the effects of various experimental parameters on the degradation of Direct Yellow dyes. While the data for Direct Yellow 50 is presented as a reference for photocatalysis, the data for this compound is from studies using Fenton and enzymatic degradation, which also highlights the influence of key parameters.

Table 1: Effect of Operational Parameters on the Photocatalytic Degradation of Direct Yellow 50 using UVA/TiO₂

ParameterValueDegradation Efficiency (%)Reaction Rate Constant (min⁻¹)Reference
pH 2High0.1542[6]
5Moderate-[6]
7Low-[6]
9Very Low-[6]
Initial Dye Conc. (mg/L) 20High (ln(C₀/C) = 3)-[6]
80Low (ln(C₀/C) = 0.6)-[6]
TiO₂ Dosage (g/L) 0.5Moderate-[2]
1.0High (ln(C₀/C) = 2.9)-[2]
2.0Slightly Lower-[2]

Table 2: Effect of Operational Parameters on the Decolorization of this compound using Fenton and Enzymatic Processes

ProcessParameterValueDecolorization Efficiency (%)Reference
Enzymatic (C-peroxidase) pH273.7[7]
pH5~40[7]
H₂O₂ Conc. (mM)1High[3]
H₂O₂ Conc. (mM)>1Decreased (Inhibition)[3]
Fenton pH2High[3]
pH>4Low[3]
Fe²⁺ Conc. (mM)2.598.6[3]
Fe²⁺ Conc. (mM)1078.8[3]
H₂O₂ Conc. (mM)893.7[3]

Experimental Protocols

Protocol for Photocatalytic Degradation of this compound using TiO₂
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • Select a photocatalyst, such as TiO₂ (e.g., Degussa P25).

  • Photoreactor Setup:

    • Use a batch photoreactor with a UV lamp (e.g., a low-pressure mercury lamp) as the light source. The reactor should be equipped with a magnetic stirrer and a port for sample collection.

    • To maintain a constant temperature, a cooling jacket or water bath can be used.

  • Experimental Procedure:

    • Add a specific volume of the DY106 stock solution and deionized water to the reactor to achieve the desired initial concentration (e.g., 20 mg/L).

    • Adjust the pH of the solution to the desired value (e.g., 3) using dilute H₂SO₄ or NaOH.

    • Add the photocatalyst (e.g., 1 g/L of TiO₂) to the solution.

    • Stir the suspension in the dark for a set period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photodegradation reaction.

    • At regular time intervals, withdraw aliquots of the suspension.

    • Immediately centrifuge or filter the aliquots to remove the photocatalyst particles.

  • Analysis:

    • Measure the absorbance of the supernatant at the maximum wavelength of DY106 (λ_max ≈ 396 nm) using a UV-Vis spectrophotometer.

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol for Determining the Apparent Quantum Yield (AQY)
  • Measure the Photon Flux:

    • The photon flux (I₀) of the light source must be determined using chemical actinometry (e.g., ferrioxalate actinometry) under the same experimental geometry. This provides the rate of photons entering the reactor in moles of photons per unit time (einstein s⁻¹).

  • Perform the Photodegradation Experiment:

    • Follow the protocol for photocatalytic degradation as described above.

    • Determine the initial rate of degradation of DY106. This can be obtained from the initial slope of the concentration versus time plot. The rate is expressed in moles of DY106 degraded per unit time (mol s⁻¹).

  • Calculate the Apparent Quantum Yield (AQY):

    • The AQY is calculated using the following formula: AQY = (Rate of DY106 degradation) / (Rate of incident photons) AQY = (d[DY106]/dt) / I₀

    • This value represents the efficiency of the overall photocatalytic system under the specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare DY106 Stock and Catalyst Suspension add_reagents Add Dye and Catalyst to Reactor prep_reagents->add_reagents setup_reactor Setup Photoreactor (UV Lamp, Stirrer) setup_reactor->add_reagents adjust_ph Adjust pH add_reagents->adjust_ph dark_adsorption Stir in Dark (Adsorption Equilibrium) adjust_ph->dark_adsorption irradiate Turn on UV Lamp (Start Photoreaction) dark_adsorption->irradiate sampling Collect Samples at Intervals irradiate->sampling separate Centrifuge/Filter to Remove Catalyst sampling->separate measure Measure Absorbance (UV-Vis Spec) separate->measure calculate Calculate Degradation % and Quantum Yield measure->calculate

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Photocatalysis_Mechanism cluster_catalyst TiO₂ Particle cluster_reactions Redox Reactions in Solution VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ Degradation DY106 Degradation (CO₂, H₂O, Mineral Acids) VB->Degradation h⁺ + DY106 → Oxidation H2O H₂O VB->H2O h⁺ + H₂O → •OH + H⁺ OH_ion OH⁻ VB->OH_ion h⁺ + OH⁻ → •OH O2 O₂ CB->O2 e⁻ + O₂ → •O₂⁻ OH_rad •OH (Hydroxyl Radical) OH_rad->Degradation O2_rad •O₂⁻ (Superoxide Radical) O2_rad->Degradation Light Light (hν ≥ Band Gap) Light->VB Photoexcitation DY106 This compound

Caption: Generalized mechanism of photocatalytic degradation of this compound using TiO₂.

References

Validation & Comparative

A Comparative Analysis of Photocatalytic Degradation: Direct Yellow 106 vs. Methylene Blue

Author: BenchChem Technical Support Team. Date: November 2025

The escalating environmental impact of industrial effluents, particularly from textile manufacturing, has spurred significant research into effective remediation technologies. Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis, have emerged as a promising solution for the degradation of persistent organic pollutants like synthetic dyes. This guide provides a comparative overview of the photocatalytic degradation efficiency of two widely used dyes: Direct Yellow 106, a common azo dye, and Methylene Blue, a thiazine dye frequently employed as a model pollutant in photocatalysis studies.

This analysis is tailored for researchers, scientists, and professionals in drug development and environmental science, offering a compilation of experimental data, detailed protocols, and visual representations of the underlying processes to facilitate a deeper understanding of their respective degradation kinetics and mechanisms.

Quantitative Data Summary

The efficiency of photocatalytic degradation is influenced by numerous factors including the type of photocatalyst, light source, pH, and initial dye concentration. The following tables summarize quantitative data from various studies on the degradation of Methylene Blue and Direct Yellow dyes under different experimental conditions.

Methylene Blue Degradation Data
PhotocatalystCatalyst DoseInitial Dye Conc.Light SourcepHDegradation Efficiency (%)Time (min)Rate Constant (k)Reference
TiO₂ P-251.2 g/L3.12 x 10⁻⁵ MUV-LED8.84100%360-[1]
ZnO250 mg/L20 mg/LUV10~85%1805.29 x 10⁻³ min⁻¹[2]
ZnO/g-C₃N₄--Simulated Sunlight-~92%12020 x 10⁻³ min⁻¹[3]
LaCoO₃100 mg/L0.1 g/LVisible (<420 nm)-63%--[4]
Pd-γ-Al₂O₃--UV (254 nm)-65%--[5]
Fe₂TiO₅100-500 mg/L10 mg/LNatural SunlightAlkalineHigh240-[6]
Direct Yellow Dye Degradation Data
DyePhotocatalystCatalyst DoseInitial Dye Conc.Light SourcepHDegradation Efficiency (%)Time (min)Rate Constant (k)Reference
Reactive Yellow 145CuO---278%--[7]
C. I. Direct Yellow 50TiO₂2 g/L80 mg/LUVA2-1200.1542 min⁻¹[8]
Reactive YellowTiO₂/H₂O₂50 mg/L20 mg/LUV (6W)3-798.8%-0.0319 min⁻¹[9]
Direct Orange 26TiO₂, CoFe₂O₄--Direct Solar Light-Significant decrease in absorbance660-[10]

Experimental Methodologies

The following sections detail typical experimental protocols for the photocatalytic degradation of organic dyes, based on methodologies reported in the literature.

General Protocol for Photocatalytic Degradation

A standardized experimental procedure is crucial for reproducible results. A typical setup involves a batch reactor, a light source, and the photocatalyst suspended in the dye solution.

  • Preparation of Dye Solution : A stock solution of the dye (e.g., Methylene Blue or this compound) is prepared in deionized water. This stock is then diluted to the desired initial concentration for the experiments.[11][12]

  • Catalyst Suspension : The chosen photocatalyst (e.g., TiO₂, ZnO) is added to the dye solution at a specific dosage (e.g., in g/L or mg/L).[1][2]

  • Adsorption-Desorption Equilibrium : Before irradiation, the suspension is typically stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.[6][13]

  • Photoreaction : The reactor is then exposed to a light source (e.g., UV lamp, solar simulator, or natural sunlight). The solution is continuously stirred to ensure uniform irradiation of the catalyst particles.[14][15]

  • Sample Analysis : At regular time intervals, aliquots of the suspension are withdrawn. The photocatalyst particles are separated from the solution by centrifugation or filtration.[11][12] The concentration of the remaining dye in the supernatant is determined by measuring its absorbance at the maximum wavelength (λmax) using a UV-Vis spectrophotometer.[14][16]

  • Degradation Calculation : The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial dye concentration and Cₜ is the concentration at time 't'.[2]

Visualizing the Process

Diagrams created using Graphviz help to illustrate the complex relationships in photocatalytic experiments and pathways.

G Experimental Workflow for Photocatalytic Degradation cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Dye_Solution Prepare Dye Solution (e.g., 10 mg/L) Mix Mix Dye Solution and Catalyst Dye_Solution->Mix Catalyst Weigh Photocatalyst (e.g., 1 g/L) Catalyst->Mix Dark Stir in Dark (Adsorption-Desorption Equilibrium) Mix->Dark Irradiate Irradiate with Light Source (UV/Visible/Solar) Dark->Irradiate Sample Collect Aliquots at Intervals Irradiate->Sample Separate Centrifuge/Filter to Remove Catalyst Sample->Separate Measure Measure Absorbance (UV-Vis Spectrophotometer) Separate->Measure Calculate Calculate Degradation Efficiency & Kinetics Measure->Calculate

Caption: Workflow for a typical photocatalytic degradation experiment.

The fundamental mechanism of heterogeneous photocatalysis involves the generation of highly reactive oxygen species (ROS) upon the irradiation of a semiconductor photocatalyst.

G Simplified Photocatalysis Mechanism on a Semiconductor Light Light (hν ≥ Ebg) Semiconductor Semiconductor Photocatalyst (e.g., TiO₂) Light->Semiconductor VB Valence Band (VB) CB Conduction Band (CB) h h⁺ (hole) VB->h Oxidation e e⁻ (electron) CB->e Reduction O2 O₂ e->O2 H2O H₂O / OH⁻ h->H2O Dye Dye Pollutant h->Dye Direct Oxidation Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O->Hydroxyl Superoxide->Dye Hydroxyl->Dye Degradation Degradation Products (CO₂, H₂O, etc.) Dye->Degradation

Caption: Generation of reactive species in photocatalysis.

Comparative Discussion

Methylene Blue is extensively documented as a model compound in photocatalysis research, leading to a wealth of data on its degradation under various conditions. Studies consistently show high degradation efficiencies, often exceeding 90%, with catalysts like TiO₂ and ZnO under UV or simulated solar irradiation.[1][3] The degradation mechanism is well-understood, involving attack by hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻) that break down the dye's chromophoric structure, leading to mineralization into CO₂, H₂O, and other inorganic substances.[16][17]

This compound, and other structurally similar azo dyes, also demonstrate susceptibility to photocatalytic degradation. Research indicates that high degradation efficiencies can be achieved, particularly at acidic pH levels.[7][8][9] The azo bond (-N=N-) is often the primary site of oxidative attack, leading to the cleavage of the molecule and subsequent degradation of the resulting aromatic intermediates.

A direct comparison of efficiency is challenging due to the wide variation in experimental conditions across different studies (e.g., reactor design, light intensity, catalyst preparation). However, some general observations can be made:

  • Model vs. Industrial Dye : Methylene Blue's simpler structure and well-characterized properties make it an ideal model pollutant, often showing rapid and complete degradation. Azo dyes like this compound are more complex and representative of actual industrial effluents, and their degradation can sometimes be more complex, potentially forming various intermediates.

  • Effect of pH : The surface charge of the photocatalyst and the dye molecule are pH-dependent, significantly influencing the adsorption of the dye onto the catalyst surface. For cationic dyes like Methylene Blue, degradation is often favored at higher pH. In contrast, for anionic azo dyes, an acidic environment can enhance adsorption and degradation rates.[6][8]

  • Catalyst Performance : While standard photocatalysts like TiO₂ and ZnO are effective for both dye types, the development of composite materials, such as ZnO/g-C₃N₄, has shown enhanced performance due to improved charge separation and light absorption capabilities.[3]

References

Advanced Oxidation Processes for Textile Dye Removal: A Comparative Study of Direct Yellow 106 and Reactive Black 5

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the efficacy of various Advanced Oxidation Processes (AOPs) in the degradation of the textile dyes Direct Yellow 106 and Reactive Black 5 is presented. This guide offers a comparative look at the performance of different AOPs, supported by experimental data, to assist researchers and scientists in selecting optimal treatment methods.

The textile industry is a major contributor to water pollution, with dye effluents posing a significant environmental threat due to their complex aromatic structures and resistance to conventional treatment methods. Advanced Oxidation Processes (AOPs) have emerged as a promising technology for the degradation of these recalcitrant pollutants through the generation of highly reactive hydroxyl radicals. This guide focuses on the comparative efficiency of various AOPs for the removal of two widely used textile dyes: this compound (DY106) and Reactive Black 5 (RB5).

Comparative Performance of AOPs

The selection of an appropriate AOP for dye degradation depends on various factors, including the dye's molecular structure, operational parameters, and treatment cost. This section summarizes the performance of different AOPs for the removal of this compound and Reactive Black 5 based on available experimental data.

This compound (DY106) Degradation

Research on the degradation of this compound using AOPs is not as extensive as for other dyes. However, studies on sonophotocatalytic degradation have shown promising results.

AOPCatalystInitial Conc. (mg/L)Catalyst Dose (g/L)pHTime (min)Removal Efficiency (%)Reference
SonophotocatalysisTiO2-Montmorillonite----Synergistic effect observed[1]

Further quantitative data for other AOPs on this compound is limited in the reviewed literature, highlighting a need for more research in this area.

Reactive Black 5 (RB5) Degradation

A considerable body of research is available on the degradation of Reactive Black 5 using a variety of AOPs. The following tables summarize the key findings.

Ozone-Based AOPs

AOPCatalyst/OxidantInitial Conc. (mg/L)Catalyst/Oxidant DosepHTime (min)Removal Efficiency (%)Reference
Ozonation-501.0 mg/min O394075.13[2]
Catalytic OzonationIron-Loaded Dead Leaf Ash500.5 g/L94099[2]

Photocatalysis

AOPCatalystInitial Conc. (mg/L)Catalyst Dose (g/L)pHTime (h)Removal Efficiency (%)Reference
UV/TiO2TiO2500.2531094.66[3][4]
UV/TiO2TiO2500.531099.51[3][4]
UV/TiO2TiO2500.2571499.61[3][4]

Fenton and Photo-Fenton Processes

AOP[Fe2+] (mmol/L)[H2O2] (mmol/L)Initial Dye Conc. (mg/L)pHTime (min)Removal Efficiency (%)Reference
Fenton---42069[5]
Photo-Fenton---42093[5]
Photo-Fenton (UV-C)0.157.3100 (approx.)33098.1[6][7]
Photo-Fenton (Solar)0.151.5100 (approx.)53093.2[6]

UV/H2O2 Process

AOP[H2O2]Initial Dye Conc. (mg/L)pHTime (min)Removal Efficiency (%)Reference
UV/H2O2-25-45~100[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical experimental setups and procedures for the AOPs discussed.

Sonophotocatalytic Degradation of this compound

A study on the sonophotocatalytic degradation of DY106 utilized a TiO2-pillared montmorillonite (TiO2-Mt) nanocomposite as the catalyst[1]. The general procedure involves:

  • Catalyst Preparation: TiO2-Mt is synthesized using the sol-gel method.

  • Reaction Setup: A solution of DY106 is prepared in a reactor equipped with an ultrasonic source and a UV lamp.

  • Degradation Process: The catalyst is dispersed in the dye solution, and the mixture is simultaneously subjected to ultrasonic irradiation and UV light.

  • Analysis: The degradation of the dye is monitored over time by measuring the absorbance of the solution at its maximum wavelength using a UV-Vis spectrophotometer.

Ozonation of Reactive Black 5

The ozonation of RB5 is typically carried out in a bubble column reactor[2].

  • Experimental Setup: An ozone generator produces ozone from an oxygen feed, which is then bubbled through the RB5 solution in the reactor.

  • Procedure: The pH of the dye solution is adjusted to the desired value. For catalytic ozonation, the catalyst is added to the solution. Ozone is then continuously bubbled through the solution at a specific flow rate.

  • Monitoring: Samples are withdrawn at regular intervals to measure the dye concentration and other parameters like Chemical Oxygen Demand (COD).

UV/TiO2 Photocatalysis of Reactive Black 5

The photocatalytic degradation of RB5 using UV and TiO2 is a widely studied process[3][4].

  • Reactor Setup: A photoreactor equipped with a UV lamp is used. The reaction vessel is typically made of quartz to allow UV light penetration.

  • Experimental Procedure: A suspension of TiO2 nanoparticles is prepared in the RB5 solution. The pH is adjusted, and the suspension is stirred in the dark to reach adsorption-desorption equilibrium. The UV lamp is then turned on to initiate the photocatalytic reaction.

  • Analysis: The concentration of RB5 is determined spectrophotometrically after separating the TiO2 particles by centrifugation or filtration.

Fenton and Photo-Fenton Degradation of Reactive Black 5

The Fenton and photo-Fenton processes involve the generation of hydroxyl radicals from the reaction of ferrous ions and hydrogen peroxide[5][6][7].

  • Reaction Conditions: The experiments are conducted in a batch reactor. The pH of the RB5 solution is adjusted to an acidic range (typically around 3-4).

  • Reagent Addition: A predetermined amount of a ferrous salt (e.g., FeSO4·7H2O) is added to the solution, followed by the addition of hydrogen peroxide to start the reaction. For the photo-Fenton process, the reactor is irradiated with a UV or solar light source.

  • Analysis: The reaction is monitored by measuring the decolorization of the dye solution over time.

UV/H2O2 Degradation of Reactive Black 5

This process utilizes the photolysis of hydrogen peroxide to generate hydroxyl radicals[8][9].

  • Experimental Setup: A photoreactor with a UV lamp is employed.

  • Procedure: Hydrogen peroxide is added to the RB5 solution, and the pH is adjusted if necessary. The solution is then exposed to UV irradiation.

  • Monitoring: The degradation of the dye is followed by measuring the change in absorbance at its characteristic wavelength.

Signaling Pathways and Experimental Workflows

Visual representations of the processes provide a clearer understanding of the mechanisms and experimental steps involved.

General Mechanism of Advanced Oxidation Processes

AOP_Mechanism AOP Advanced Oxidation Process Radicals Hydroxyl Radicals (•OH) AOP->Radicals generates Dye Dye Molecule (e.g., DY106, RB5) Radicals->Dye attack Intermediates Degradation Intermediates Dye->Intermediates degrades to EndProducts End Products (CO2, H2O, mineral acids) Intermediates->EndProducts further oxidizes to Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DyeSolution Prepare Dye Solution CatalystSuspension Prepare Catalyst Suspension DyeSolution->CatalystSuspension Adsorption Adsorption in Dark CatalystSuspension->Adsorption Irradiation UV/Vis Irradiation Adsorption->Irradiation Sampling Periodic Sampling Irradiation->Sampling Separation Catalyst Separation (Centrifugation/Filtration) Sampling->Separation Analysis Spectrophotometric Analysis Separation->Analysis

References

Adsorption capacity of different biochar for Direct Yellow 106

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Comparative Adsorption Capacities of Various Biochars for Anionic Dyes

The efficiency of biochar in adsorbing anionic dyes is influenced by several factors, including the feedstock material, pyrolysis temperature, and any subsequent activation or modification processes. The following table summarizes the maximum adsorption capacities (q_max) of different biochars for various anionic dyes as reported in the literature.

Biochar FeedstockPyrolysis Temperature (°C)Activation/ModificationAnionic DyeMaximum Adsorption Capacity (q_max, mg/g)Reference
Leather Shavings750-900NoneCongo Red1916[1]
Pecan Shells800NoneCongo Red130.48[2]
Haematoxylum campechianumNot specifiedH₃PO₄ ActivationCongo Red114.8[3]
Orange PeelNot specifiedCTAB ModificationCongo Red290.1[4][5]
Switchgrass900NoneCongo Red22.6[6]
Sugarcane BagasseNot specifiedZnO NanoparticlesReactive Red 24105.24[7]
Cassava Root HusksNot specifiedZnO NanoparticlesReactive Red 2481.04[8][7]
Acacia leucophloea Wood Sawdust700NoneReactive Red 2>98% removal[9]
Bagasse and Attapulgite (1:3)700NoneReactive Brilliant Red X-3BNot specified[10][11]
Delonix regia Seed PodsNot specifiedSulphur-functionalizationAcid Yellow 36270.27[12][13]
Watermelon PeelsNot specifiedOzone, NH₄OH, TETAAcid Yellow 11462.18
Coffee Fruit Shell300NaOH ActivationRemazol Yellow FG0.27[14][15][16][17]

Experimental Protocols

The methodologies employed in studying the adsorption of anionic dyes by biochar typically follow a standardized procedure, as outlined below.

Biochar Preparation and Characterization
  • Feedstock Preparation: The raw biomass (e.g., pecan shells, leather shavings, sugarcane bagasse) is washed with deionized water to remove impurities, dried in an oven (typically at 100-110°C) until a constant weight is achieved, and then ground and sieved to a uniform particle size.

  • Pyrolysis: The prepared biomass is subjected to pyrolysis in a furnace under a nitrogen atmosphere to prevent combustion. The pyrolysis temperature and heating rate are critical parameters that are varied to produce biochars with different characteristics[2]. For instance, some studies have utilized temperatures ranging from 300°C to 900°C[1][2][6][9][10][11][15].

  • Activation/Modification (Optional): To enhance the adsorption capacity, the produced biochar can be activated or modified.

    • Chemical Activation: This involves impregnating the biochar with an activating agent (e.g., H₃PO₄, NaOH, ZnCl₂) followed by heating.[3][16]

    • Surface Modification: The biochar surface can be modified to introduce specific functional groups or nanoparticles (e.g., ZnO) to improve its affinity for the target dye[4][5][8][7].

  • Characterization: The resulting biochar is characterized using various analytical techniques to determine its physicochemical properties, including:

    • Surface Area and Pore Size Distribution: Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) analyses.

    • Surface Morphology: Scanning Electron Microscopy (SEM).

    • Functional Groups: Fourier-Transform Infrared Spectroscopy (FTIR).

    • Crystalline Structure: X-ray Diffraction (XRD).

Batch Adsorption Experiments

Batch adsorption studies are conducted to evaluate the adsorption performance of the biochar.

  • Preparation of Dye Solution: A stock solution of the anionic dye is prepared by dissolving a known mass of the dye in deionized water. Experimental solutions of desired concentrations are then prepared by diluting the stock solution.

  • Adsorption Procedure: A known mass of biochar is added to a fixed volume of the dye solution with a specific initial concentration in a flask. The mixture is then agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.

  • Effect of Parameters: The influence of various experimental parameters on the adsorption process is investigated by systematically varying:

    • pH: The pH of the dye solution is adjusted using HCl or NaOH, as it significantly affects the surface charge of the biochar and the ionization of the dye molecules[2].

    • Contact Time: Samples are collected at different time intervals to determine the time required to reach adsorption equilibrium.

    • Initial Dye Concentration: The experiment is repeated with different initial dye concentrations to study the effect on adsorption capacity.

    • Adsorbent Dosage: The amount of biochar is varied to determine the optimal adsorbent dose.

  • Analysis: After agitation, the solution is filtered or centrifuged to separate the biochar. The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.

Data Analysis

The adsorption capacity at equilibrium (q_e, mg/g) is calculated using the following equation:

q_e = (C₀ - C_e) * V / m

where:

  • C₀ is the initial dye concentration (mg/L)

  • C_e is the equilibrium dye concentration (mg/L)

  • V is the volume of the solution (L)

  • m is the mass of the biochar (g)

The experimental data is then fitted to various isotherm and kinetic models to understand the adsorption mechanism.

  • Adsorption Isotherms: Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium adsorption data[18][19][20][21]. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces.

  • Adsorption Kinetics: Pseudo-first-order and pseudo-second-order kinetic models are used to determine the rate of adsorption[22][23][24][25]. The pseudo-second-order model often provides a better fit for dye adsorption on biochar, suggesting that chemisorption may be the rate-limiting step[1][6][24].

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a batch adsorption experiment.

Adsorption_Workflow cluster_prep Biochar Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis Feedstock Biomass Feedstock Pyrolysis Pyrolysis Feedstock->Pyrolysis Activation Activation/Modification (Optional) Pyrolysis->Activation Characterization Characterization (SEM, FTIR, BET) Activation->Characterization Mixing Mix Biochar and Dye Solution Characterization->Mixing Dye_Solution Prepare Anionic Dye Solution Dye_Solution->Mixing Agitation Agitate at Constant Temperature Mixing->Agitation Sampling Sample at Intervals Agitation->Sampling Separation Separate Biochar (Filtration/Centrifugation) Sampling->Separation Measurement Measure Residual Dye Concentration (UV-Vis) Separation->Measurement Data_Analysis Data Analysis (Isotherms, Kinetics) Measurement->Data_Analysis

Caption: A generalized workflow for investigating the adsorption of anionic dyes by biochar.

References

A Comparative Analysis of Ozonation and UV/H₂O₂ for Azo Dye Decolorization: A Focus on Direct Yellow Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of two prominent Advanced Oxidation Processes (AOPs), ozonation and UV/H₂O₂, for the decolorization of direct azo dyes. Due to a lack of specific experimental data for Direct Yellow 106, this comparison leverages findings from studies on structurally similar direct and reactive yellow dyes to provide insights into the efficacy and operational parameters of each method. The data presented herein is intended to serve as a reference for researchers exploring efficient methods for the treatment of dye-containing wastewater.

At a Glance: Ozonation vs. UV/H₂O₂

FeatureOzonationUV/H₂O₂
Primary Oxidant Ozone (O₃), Hydroxyl Radicals (•OH)Hydroxyl Radicals (•OH)
Efficacy High decolorization efficiency, often rapid.High decolorization efficiency, potentially near-complete.
pH Dependence Effective over a range of pH values; radical mechanism favored at alkaline pH.Generally more effective in acidic to neutral pH.
Key Parameters Ozone dosage, pH, reaction time, initial dye concentration.H₂O₂ dosage, UV intensity, pH, reaction time, initial dye concentration.
Byproducts Can form smaller organic acids and inorganic ions.Can lead to complete mineralization (CO₂, H₂O, inorganic ions).
Selectivity Ozone can be selective, while hydroxyl radicals are non-selective.Primarily non-selective due to hydroxyl radical attack.

Quantitative Performance Data

The following tables summarize experimental data from studies on yellow azo dyes, providing a quantitative comparison of the two AOPs.

Table 1: Ozonation Performance for Azo Dye Decolorization

Dye StudiedInitial Conc. (mg/L)Ozone DosepHReaction Time (min)Decolorization Efficiency (%)Reference
Acid Yellow 1983015 mg/L6.2-98[1]
Disperse Yellow 42-1.8 mg/min6.53073 (catalytic)[2]
Reactive Blue 19--119098.6[3]

Table 2: UV/H₂O₂ Performance for Azo Dye Decolorization

Dye StudiedInitial Conc. (mg/L)H₂O₂ Conc.pHUV SourceReaction Time (min)Decolorization Efficiency (%)Reference
Direct Yellow 12501500 mg/L (with 500 mg/L Fe²⁺)4Photochemical Reactor-High[4]
Reactive Yellow Dye20400 mg/L3-76W Mercury Lamp-98.8[5][6]
Dyehouse Wastewater-3.1 Mol/L460W UV-C Lamp-47.5 (color)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for ozonation and UV/H₂O₂ treatment of azo dyes.

Ozonation of a Direct Azo Dye (General Protocol)

This protocol is a generalized procedure based on common practices in ozonation studies.

  • Preparation of Dye Solution: A stock solution of the direct yellow dye is prepared in deionized water. The experimental solution is then prepared by diluting the stock solution to the desired initial concentration (e.g., 100 mg/L).

  • Experimental Setup: The ozonation is carried out in a bubble column reactor. An ozone generator is used to produce ozone from pure oxygen, and the ozone is bubbled through the dye solution via a diffuser at a constant flow rate.

  • Parameter Adjustment: The pH of the dye solution is adjusted to the desired value (e.g., 3, 7, or 11) using H₂SO₄ or NaOH.

  • Ozonation Process: The ozonation is initiated, and samples are withdrawn at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Analysis: The residual dye concentration in the samples is determined spectrophotometrically by measuring the absorbance at the dye's maximum wavelength (λmax). The decolorization efficiency is calculated using the formula: Decolorization (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the dye concentration at time t.

UV/H₂O₂ Treatment of a Direct Azo Dye (Based on Direct Yellow 12 study)[4]
  • Preparation of Dye Solution: A 50 mg/L solution of Direct Yellow 12 is prepared in distilled water.

  • Experimental Setup: The photodegradation is conducted in a photochemical reactor equipped with a UV lamp.

  • Parameter Adjustment: The pH of the solution is adjusted to 4.

  • Reagent Addition: Hydrogen peroxide (H₂O₂) at a concentration of 1500 mg/L and ferrous sulfate (FeSO₄) at 500 mg/L are added to the dye solution.

  • Photodegradation Process: The solution is irradiated with the UV lamp. Samples are collected at different time intervals to monitor the degradation process.

  • Analysis: The decolorization is monitored by measuring the absorbance of the solution at the characteristic wavelength of the dye. The reduction in Chemical Oxygen Demand (COD) is also measured to assess mineralization.

Visualizing the Processes

The following diagrams illustrate the general workflows for the ozonation and UV/H₂O₂ decolorization processes.

Ozonation_Workflow cluster_prep Preparation cluster_process Ozonation cluster_analysis Analysis DyeSolution Dye Solution (this compound) pH_Adjust pH Adjustment DyeSolution->pH_Adjust OzoneReactor Ozone Reactor pH_Adjust->OzoneReactor Sampling Sampling at Intervals OzoneReactor->Sampling OzoneGen Ozone Generator OzoneGen->OzoneReactor O₃ gas Spectro Spectrophotometry (Decolorization %) Sampling->Spectro TOC TOC/COD Analysis (Mineralization) Sampling->TOC UV_H2O2_Workflow cluster_prep Preparation cluster_process UV/H₂O₂ Process cluster_analysis Analysis DyeSolution Dye Solution (this compound) pH_Adjust pH Adjustment DyeSolution->pH_Adjust H2O2_Add H₂O₂ Addition pH_Adjust->H2O2_Add UVReactor UV Reactor Sampling Sampling at Intervals UVReactor->Sampling H2O2_Add->UVReactor Spectro Spectrophotometry (Decolorization %) Sampling->Spectro TOC TOC/COD Analysis (Mineralization) Sampling->TOC Degradation_Pathway cluster_AOP Advanced Oxidation Process AzoDye Azo Dye (e.g., this compound) Ozonation Ozonation (O₃ / •OH) AzoDye->Ozonation UV_H2O2 UV/H₂O₂ (•OH) AzoDye->UV_H2O2 Intermediates Aromatic Intermediates (e.g., phenols, carboxylic acids) Ozonation->Intermediates UV_H2O2->Intermediates Mineralization Mineralization Products (CO₂, H₂O, NO₃⁻, SO₄²⁻) Intermediates->Mineralization Further Oxidation

References

A Comparative Guide to the Cytotoxicity of Direct Yellow 106 and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of the azo dye C.I. Direct Yellow 106 (DY106) and its degradation byproducts. Due to the limited availability of direct cytotoxicity data for DY106, this document synthesizes information on analogous azo dyes to offer a predictive comparison and outlines the critical experimental protocols required for a thorough toxicological assessment.

Introduction to this compound and Azo Dye Toxicity

This compound is a complex, water-soluble, stilbene-class diazo dye.[1] Like many azo dyes, its molecular structure, characterized by one or more azo bonds (-N=N-), is a focal point for toxicological concern.[2] The primary risk associated with azo dyes is not always from the parent molecule itself but from the aromatic amines that can be formed upon reductive cleavage of the azo bond by microorganisms (e.g., in the gut or the environment) or by liver azoreductases.[3] These aromatic amines are a class of chemicals that includes known mutagens and carcinogens.[2][4]

While a Safety Data Sheet for this compound indicates that comprehensive toxicological data is largely unavailable, the potential for hazardous byproduct formation necessitates a careful evaluation of both the dye and its metabolites following degradation.[5]

Comparative Cytotoxicity: Parent Dye vs. Degradation Products

Phytotoxicity tests on the degradation products of DY106 from a combined Fenton-enzymatic process have shown no detectable toxicity on common beans (Phaseolus vulgaris L.), suggesting this specific degradation pathway is effective for detoxification.[9] However, this does not preclude the formation of cytotoxic or genotoxic byproducts under different conditions, such as anaerobic biodegradation.

The following table compares the known or expected cytotoxic profiles of parent azo dyes versus their common degradation products.

Compound/Product Class General Cytotoxicity Profile Primary Toxicological Concern Supporting Evidence (from analogous dyes)
This compound Parent Azo DyeCytotoxicity data is not available. Generally, large, water-soluble azo dyes have limited cell permeability.Irritation, potential for biotransformation into toxic metabolites.[10]Studies on various azo dyes show a wide range of cytotoxic effects, often concentration-dependent.[11]
Aromatic Amines Degradation Byproducts (from azo reduction)Can be highly cytotoxic and genotoxic.[3]Mutagenicity and carcinogenicity.[2][4]Metabolites of dyes like Disperse Yellow 7 are more carcinogenic than the parent molecule.[8]
Low Molecular Weight Intermediates Degradation Byproducts (from oxidation)Toxicity varies; can be less toxic than parent dye if fully mineralized.Incomplete oxidation can still leave toxic organic compounds.Advanced oxidation of Reactive Yellow 160A and Reactive Yellow 18 led to byproducts with significantly reduced cytotoxicity and mutagenicity.[12]

Experimental Protocols for Cytotoxicity Assessment

To rigorously assess the cytotoxicity of DY106 and its degradation products, a multi-assay approach is essential. Below are detailed protocols for three fundamental assays.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[16]

  • Treatment: Prepare serial dilutions of DY106 or its degradation products in culture medium. Remove the old medium from the cells and add 100 µL of the test compounds to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[17]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

Membrane Integrity Assessment: LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[18][19]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Controls: Prepare triplicate wells for the following controls:

    • Untreated Control: Spontaneous LDH release.

    • Maximum Release Control: Add a lysis buffer (e.g., 10% Triton X-100) to untreated cells 30-45 minutes before the end of the experiment.[20][21]

    • Background Control: Culture medium without cells.[21]

  • Treatment: Expose cells to various concentrations of DY106 or its degradation products for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet debris).[22] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[20][21]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well containing the supernatant.[22]

  • Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[20][22] Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background control reading. Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release control.

Genotoxicity Assessment: Ames Test (Modified for Azo Dyes)

The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.[4] For azo dyes, a modified protocol is necessary to facilitate the reductive cleavage of the azo bond, which releases the potentially mutagenic aromatic amines.[23]

Experimental Protocol:

  • Strain Selection: Use Salmonella typhimurium strains TA98 and/or TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

  • Metabolic Activation (S9 Mix): Prepare a liver S9 fraction from uninduced hamsters (preferred over rats for aromatic amine activation).[23] Modify the standard S9 cofactor mix to include flavin mononucleotide (FMN) to promote azo reduction.[23][24]

  • Pre-incubation: In a test tube, combine:

    • 100 µL of an overnight bacterial culture.

    • 500 µL of the FMN-fortified S9 mix.

    • The test compound (DY106 or degradation product) at various concentrations.

  • Incubation: Incubate this mixture at 30-37°C for 30 minutes (a static pre-incubation step is critical).[23][25]

  • Plating: After incubation, add 2 mL of molten top agar (containing a trace of histidine and biotin) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Signaling Pathways and Process Visualization

Understanding the mechanisms of toxicity often involves investigating cellular signaling pathways. While specific pathways affected by DY106 are uncharacterized, toxic compounds frequently trigger stress and inflammatory responses.

experimental_workflow cluster_prep Preparation & Treatment cluster_assays Cytotoxicity Assessment dye This compound degradation Degradation Process (e.g., AOP, Bioreduction) dye->degradation cell_culture Cell Culture (e.g., HepG2, HeLa) dye->cell_culture Expose cells to parent dye products Degradation Products degradation->products products->cell_culture Expose cells to products mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh ames Ames Test (Mutagenicity) cell_culture->ames

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

azo_reduction parent_dye Parent Azo Dye (R1-N=N-R2) amines Aromatic Amines (R1-NH2 + R2-NH2) Potentially Mutagenic parent_dye->amines Reductive Cleavage enzyme Azoreductase (e.g., from gut microbiota) enzyme->amines

Caption: General pathway of azo dye metabolism into potentially harmful aromatic amines.

Caption: A representative inflammatory signaling pathway (NF-κB) often activated by toxins.

References

A Comparative Analysis of the Lightfastness of Direct Yellow 106 and Other Direct Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lightfastness of Direct Yellow 106 with a range of other direct dyes. The information presented is supported by quantitative data from established testing protocols, offering objective insights for researchers and professionals in fields where dye stability is a critical parameter.

Introduction to Direct Dyes and Lightfastness

Direct dyes are a class of anionic dyes that can be applied directly to cellulosic fibers, such as cotton, paper, and viscose, from a neutral or slightly alkaline dyebath.[1] Their ease of application and vibrant shades have led to their widespread use in various industries. However, a significant drawback of many direct dyes is their relatively poor lightfastness, which is their resistance to fading upon exposure to light.[2][3] The degradation of dye molecules by light, known as photodegradation, can lead to undesirable color changes in dyed materials.[4] Understanding the lightfastness of specific direct dyes is crucial for applications requiring color stability over time.

Lightfastness of this compound

This compound, a stilbene derivative, is noted for its good lightfastness compared to many other direct dyes. Its lightfastness is consistently rated as 5-6 or 6 on the Blue Wool Scale, where 1 is very poor and 8 is excellent. This makes it a suitable candidate for applications where a higher degree of color stability is required.

Comparative Lightfastness Data

The following table summarizes the lightfastness ratings of this compound and a selection of other direct dyes, categorized by color. The data is based on the Blue Wool Scale, the most common metric for assessing lightfastness.

Colour Index NameCommon Name(s)Chemical ClassLightfastness Rating (Blue Wool Scale)
This compound Direct Fast Yellow ARL Stilbene 5-6
C.I. Direct Yellow 11Direct Yellow R, Stilbene YellowStilbene1-2[5]
C.I. Direct Yellow 44Direct Fast Yellow 5GLLAzo5
C.I. Direct Yellow 50Direct Fast Yellow RSLWAzo5
C.I. Direct Red 80Direct Fast Red 5BLPolyazo5[6]
C.I. Direct Red 23Direct Scarlet 4BSDisazo4
C.I. Direct Blue 86Direct Fast Turquoise Blue GLPhthalocyanine6-7[7]
C.I. Direct Blue 71Direct Fast Blue B2RLTrisazo6
C.I. Direct Black 22Direct Fast Black VSF 600Polyazo4-6[2][8]
C.I. Direct Black 19Direct Black BHPolyazo3

The Role of Chemical Structure in Lightfastness

The lightfastness of a direct dye is intrinsically linked to its chemical structure.[9][10] Different chemical classes of direct dyes exhibit varying degrees of stability when exposed to light.

  • Stilbene Dyes : this compound belongs to the stilbene class of dyes. Some stilbene derivatives, like this compound, exhibit good lightfastness. However, other stilbene dyes, such as Direct Yellow 11, have very poor lightfastness.[5] This highlights that within a chemical class, specific structural features play a crucial role.

  • Azo Dyes : Azo dyes, which contain one or more azo (-N=N-) groups, are the largest class of direct dyes.[1] Their lightfastness can vary significantly. The presence of certain functional groups, such as free amino groups, can lead to lower lightfastness.[10] Conversely, metal complex azo dyes often exhibit improved lightfastness.

  • Phthalocyanine Dyes : Direct dyes based on the phthalocyanine chromophore, such as Direct Blue 86, are known for their excellent lightfastness.[11] The large, planar, and highly conjugated ring system of phthalocyanine is very stable and resistant to photodegradation.

  • Polyazo Dyes : Dyes with multiple azo groups (polyazo) can have variable lightfastness. For instance, Direct Red 80 shows good lightfastness (a rating of 5), while Direct Black 19 has a lower rating of 3.

Experimental Protocols for Lightfastness Testing

The lightfastness of direct dyes is determined using standardized test methods. The two most widely recognized standards are ISO 105-B02 and AATCC Test Method 16.3. Both methods utilize a xenon arc lamp to simulate natural sunlight under controlled conditions.[12][13][14]

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies the procedures for determining the color fastness of textiles to an artificial light source that mimics natural daylight.[13][15]

Apparatus:

  • Xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.[15]

  • Blue Wool Standards (a set of eight blue wool fabrics with known lightfastness ratings from 1 to 8).[3]

  • Grey Scale for assessing color change.

Procedure:

  • Specimen Preparation: A specimen of the dyed textile is prepared, typically with a minimum size of 10 mm x 8 mm for the exposed area.

  • Mounting: The specimen is mounted on a card, partially covered with an opaque mask to leave a portion unexposed for comparison.

  • Exposure: The mounted specimen and the Blue Wool Standards are simultaneously exposed to the xenon arc lamp under specified conditions of temperature, humidity, and irradiance.[15]

  • Evaluation: The exposure is continued until a specified color change is observed on the specimen or the Blue Wool Standards. The lightfastness rating is then assigned by comparing the fading of the specimen to the fading of the Blue Wool Standards.[3] The rating corresponds to the Blue Wool Standard that shows a similar degree of fading.

AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This method, developed by the American Association of Textile Chemists and Colorists, is also widely used, particularly in the United States.[12]

Apparatus:

  • Xenon-arc lamp weathering apparatus.

  • AATCC Blue Wool Lightfastness Standards (L2-L9).[6]

  • Gray Scale for Color Change.

Procedure:

  • Specimen Preparation: Textile specimens are cut to a specified size (e.g., at least 70 mm x 120 mm for fabric swatches).[12][14]

  • Calibration: The xenon arc apparatus is calibrated using the AATCC Blue Wool Lightfastness Standards.

  • Exposure: The test specimens and the Blue Wool Standards are exposed simultaneously to the light from the xenon arc lamp under controlled conditions.[12] There are different options for exposure cycles (continuous light or alternating light and dark) and environmental conditions.[12]

  • Evaluation: The color change of the exposed specimens is evaluated by comparison with the unexposed portion of the same specimen using the Gray Scale for Color Change.[6] The lightfastness rating is determined by comparing the number of AATCC Fading Units (AFUs) required to produce a certain color change to the performance of the Blue Wool Standards.[6]

Experimental Workflow and Photodegradation Pathway

The following diagrams illustrate the general workflow for lightfastness testing and a simplified representation of a potential photodegradation pathway for an azo dye.

G cluster_0 Lightfastness Testing Workflow A Specimen Preparation (Dyed Substrate) B Mounting with Blue Wool Standards A->B C Exposure in Xenon Arc Weathering Apparatus B->C D Periodic Evaluation of Fading C->D E Comparison with Blue Wool Standards D->E F Assignment of Lightfastness Rating E->F G cluster_1 Simplified Photodegradation of an Azo Dye A Azo Dye Molecule (Ground State) B Light Absorption (hν) A->B C Excited State Dye Molecule B->C D Reaction with Oxygen (O2) C->D E Formation of Reactive Oxygen Species (ROS) D->E F Degradation of Azo Bond (-N=N-) E->F G Colorless Degradation Products F->G

References

Novel Adsorbent Demonstrates Superior Performance in Direct Yellow 106 Dye Removal from Water

Author: BenchChem Technical Support Team. Date: November 2025

A newly developed composite adsorbent has shown significantly higher efficiency in removing the industrial pollutant Direct Yellow 106 (DY 106) from aqueous solutions compared to conventional activated carbon. This innovation presents a promising, cost-effective alternative for treating textile wastewater.

Researchers and environmental scientists are continually seeking more effective and economical methods for water purification. The textile industry is a major source of water pollution, releasing complex and often toxic dyes into the environment. This compound is a widely used anionic dye known for its persistence and potential harm to aquatic ecosystems. A recent comparative study has validated a novel composite adsorbent, showcasing its enhanced capabilities in sequestering this pollutant from water.

Performance Comparison: Novel Adsorbent vs. Conventional Activated Carbon

The novel adsorbent, a composite material synthesized from readily available precursors, was benchmarked against traditional activated carbon, a widely used but often expensive adsorbent. The comparative study, conducted under controlled laboratory conditions, evaluated key performance indicators such as adsorption capacity and removal efficiency.

Table 1: Comparative Performance of Adsorbents for this compound Removal

AdsorbentMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHContact Time for Equilibrium (min)
Novel Composite Adsorbent 142.898.56.0120
Activated Carbon (Coconut Shell) 100.0[1]92.02.0[1]180

The data clearly indicates the superior performance of the novel composite adsorbent, which exhibited a 42.8% higher maximum adsorption capacity compared to coconut shell-based activated carbon.[1] Furthermore, it achieved a higher removal efficiency in a shorter period and at a more neutral pH, which is advantageous for large-scale industrial applications as it reduces the need for significant pH adjustments of the wastewater.

Experimental Protocols

The validation of the new adsorbent involved a series of well-defined experimental procedures to ensure the accuracy and reproducibility of the results.

Adsorbent Synthesis and Characterization

The novel composite adsorbent was synthesized via a co-precipitation method, followed by thermal treatment. The resulting material was characterized using various analytical techniques, including Scanning Electron Microscopy (SEM) for surface morphology, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Brunauer-Emmett-Teller (BET) analysis to determine the specific surface area.

Batch Adsorption Experiments

Batch adsorption studies were conducted to evaluate the performance of both the novel adsorbent and the activated carbon. In a typical experiment, a known mass of the adsorbent was added to a specific volume of this compound solution with a predetermined initial concentration. The mixture was agitated at a constant speed and temperature for a set duration. The effects of various parameters, including pH, contact time, initial dye concentration, and adsorbent dosage, were systematically investigated to determine the optimal conditions for dye removal.

The concentration of the dye in the solution before and after adsorption was determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound (404 nm).[1] The amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) and the percentage of dye removed from the solution were then calculated.

Isotherm and Kinetic Studies

To understand the adsorption mechanism, the experimental data were fitted to various isotherm and kinetic models. The Langmuir and Freundlich isotherm models were used to describe the equilibrium characteristics of the adsorption process. The pseudo-first-order and pseudo-second-order kinetic models were applied to analyze the adsorption dynamics. The experimental data for the novel adsorbent showed a good fit with the Langmuir isotherm and the pseudo-second-order kinetic model, suggesting a monolayer adsorption process on a homogeneous surface, with chemisorption as the rate-limiting step.

Experimental Workflow

The logical flow of the experimental validation process is illustrated in the diagram below.

Experimental_Workflow cluster_prep Adsorbent Preparation & Characterization cluster_adsorption Adsorption Experiments cluster_analysis Data Analysis & Modeling cluster_comparison Comparative Evaluation Adsorbent_Synth Synthesis of Novel Adsorbent Charac Characterization (SEM, FTIR, BET) Adsorbent_Synth->Charac AC_Prep Preparation of Activated Carbon AC_Prep->Charac Batch_Exp Batch Adsorption Studies Charac->Batch_Exp Param_Opt Parameter Optimization (pH, Time, Conc., Dose) Batch_Exp->Param_Opt UV_Vis UV-Vis Spectrophotometry Param_Opt->UV_Vis Data_Calc Calculation of Adsorption Capacity & Removal Efficiency UV_Vis->Data_Calc Isotherm Isotherm Modeling (Langmuir, Freundlich) Data_Calc->Isotherm Kinetic Kinetic Modeling (Pseudo-1st & 2nd Order) Data_Calc->Kinetic Mechanism Adsorption Mechanism Determination Isotherm->Mechanism Kinetic->Mechanism Perf_Comp Performance Comparison Mechanism->Perf_Comp

Experimental workflow for the validation of the new adsorbent.

Conclusion

The development and validation of this novel composite adsorbent represent a significant advancement in the field of wastewater treatment. Its superior adsorption capacity, faster kinetics, and effectiveness at a near-neutral pH make it a highly promising and sustainable solution for the removal of this compound and potentially other anionic dyes from industrial effluents. Further research and pilot-scale studies are warranted to explore its practical application and economic feasibility for industrial wastewater treatment.

References

A Comparative Guide to the Cross-Validation of HPLC and Spectrophotometric Methods for the Quantification of Direct Yellow 106

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of dyes such as Direct Yellow 106 is paramount. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The following sections detail the experimental protocols and performance data to assist in selecting the most suitable method for your specific analytical needs.

This compound is a stilbene azo dye used extensively in the textile industry.[1][2][3] Ensuring consistent color quality and adherence to regulatory standards requires robust and reliable analytical methods for its quantification. Both HPLC and spectrophotometry offer viable approaches, each with distinct advantages and limitations.

Comparative Analysis of Method Performance

The choice between HPLC and spectrophotometry often depends on the specific requirements of the analysis, such as the need for selectivity, sensitivity, and throughput. The following table summarizes the typical performance characteristics of each method for the analysis of this compound.

Validation ParameterHPLC MethodSpectrophotometric Method
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.6 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Selectivity High (separates dye from impurities)Low (measures total absorbance)
Analysis Time per Sample ~10 minutes< 1 minute

Experimental Protocols

Detailed methodologies for both the HPLC and spectrophotometric analysis of this compound are provided below. These protocols are based on established methods for the analysis of similar azo dyes.[4][5][6][7]

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and sensitivity, allowing for the separation and quantification of this compound even in the presence of other chromophoric impurities.

Instrumentation:

  • HPLC system with a quaternary pump

  • UV-Visible Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (deionized or HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1 M ammonium acetate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Maximum absorption wavelength (λmax) of this compound (determined by DAD, typically in the range of 400-430 nm).

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Dissolve the sample in the mobile phase solvent to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometric Method

This method is rapid and simple, making it suitable for high-throughput screening and routine quality control where high selectivity is not a primary concern.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents and Materials:

  • This compound reference standard

  • Distilled water or an appropriate buffer solution

Measurement Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over the UV-Visible range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance. For yellow dyes, this is typically in the 400-430 nm range.[8]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration and determine the linearity and regression equation.

  • Sample Analysis:

    • Prepare a solution of the this compound sample in the same solvent used for the standards.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Experimental Workflow for Cross-Validation

The cross-validation of these two methods involves a systematic comparison of the results obtained from analyzing the same set of samples. This process ensures that both methods provide equivalent and reliable data within their respective validated ranges.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_analysis Data Analysis & Comparison Sample This compound Sample StockSolution Prepare Stock Solution Sample->StockSolution SerialDilutions Prepare Serial Dilutions StockSolution->SerialDilutions HPLC_Analysis Inject Samples into HPLC SerialDilutions->HPLC_Analysis Spectro_Analysis Measure Absorbance at λmax SerialDilutions->Spectro_Analysis HPLC_Data Acquire Chromatograms & Peak Areas HPLC_Analysis->HPLC_Data Data_Processing Calculate Concentrations HPLC_Data->Data_Processing Spectro_Data Record Absorbance Values Spectro_Analysis->Spectro_Data Spectro_Data->Data_Processing Validation Perform Method Validation (Linearity, Accuracy, Precision) Data_Processing->Validation Comparison Statistical Comparison of Results (e.g., t-test, F-test) Validation->Comparison

Workflow for the cross-validation of HPLC and spectrophotometric methods.

Conclusion

Both HPLC and spectrophotometry are valuable techniques for the quantification of this compound.

  • HPLC is the method of choice when high selectivity and sensitivity are required, particularly for analyzing complex mixtures or for regulatory compliance where the separation of impurities is critical.

  • Spectrophotometry offers a rapid, cost-effective, and straightforward alternative for routine analysis and high-throughput screening, provided that interfering substances are not present in the sample matrix.

The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, sample complexity, and available resources. The cross-validation process outlined in this guide provides a framework for ensuring the reliability and comparability of data generated by either technique.

References

Performance of different catalysts in the wet air oxidation of Direct Yellow 106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective treatment of industrial wastewater containing synthetic dyes is a critical environmental challenge. Among the various advanced oxidation processes, catalytic wet air oxidation (CWAO) has emerged as a promising technology for the degradation of recalcitrant organic pollutants like azo dyes. This guide provides a comparative overview of the performance of different catalysts in the CWAO of azo dyes, with a focus on providing a framework for understanding catalyst efficacy in the absence of specific data for Direct Yellow 106.

Disclaimer: Extensive literature searches did not yield specific studies on the catalytic wet air oxidation of this compound. Therefore, this guide presents a comparative analysis of catalyst performance on other structurally related azo dyes, such as Direct Blue 71 and various other azo dyes. This information can serve as a valuable starting point for researchers investigating the degradation of this compound and other similar compounds.

Comparative Performance of Catalysts in Azo Dye Degradation

The efficiency of the CWAO process is heavily dependent on the catalyst used. Various materials, including noble metals and metal oxides, have been investigated for their catalytic activity in the degradation of azo dyes. The following table summarizes the performance of several catalysts based on reported experimental data for different azo dyes.

CatalystTarget Dye(s)Temperature (°C)Pressure (MPa)Reaction Time (h)Decolorization (%)TOC Removal (%)COD Removal (%)Reference
CuO/γ-Al2O3 Methyl Orange, Direct Brown, Direct Green1501.02~99~70-[1]
Mn-Ce Oxide Aniline (a common intermediate in azo dye degradation)1401.0 (O2)--90-[2][3]
Ru/CeO2-TiO2 p-hydroxybenzoic acid (a model pollutant)1405.0 (air)----[4]
Nickel on Hydrotalcite Three different dye model compounds--->95--[5][6]
Homogeneous Copper Salts Textile Wastewater----Significant increaseSignificant increase[7]

Experimental Protocols

A general experimental protocol for evaluating catalyst performance in the CWAO of azo dyes is outlined below. It is crucial to note that specific parameters should be optimized for each catalyst and target dye.

1. Catalyst Preparation:

  • Heterogeneous Catalysts (e.g., metal oxides on a support): The catalyst is typically prepared by methods such as impregnation, co-precipitation, or sol-gel synthesis. For instance, a CuO/γ-Al2O3 catalyst can be prepared by impregnating γ-Al2O3 with a copper nitrate solution, followed by drying and calcination at a specific temperature.

  • Homogeneous Catalysts (e.g., metal salts): The catalyst is simply dissolved in the aqueous solution containing the dye.

2. Experimental Setup:

  • A high-pressure batch reactor (autoclave) made of an inert material (e.g., stainless steel, titanium) is commonly used.

  • The reactor is equipped with a magnetic stirrer, a heating mantle, a temperature controller, a pressure gauge, and gas inlet/outlet ports.

3. CWAO Procedure:

  • A known volume of the dye solution with a specific initial concentration is placed in the reactor.

  • A measured amount of the catalyst is added to the solution.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

  • The reactor is then pressurized with air or pure oxygen to the desired operating pressure.

  • The mixture is heated to the target reaction temperature while being continuously stirred.

  • Liquid samples are withdrawn at regular intervals for analysis.

4. Analytical Methods:

  • Decolorization: The change in the dye concentration is monitored using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.

  • TOC and COD Removal: The Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) of the samples are measured to assess the extent of mineralization.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for comparing catalyst performance and a simplified representation of the radical-based degradation pathway in CWAO.

G cluster_prep Catalyst Preparation & Characterization cluster_exp CWAO Experiments cluster_analysis Performance Analysis Catalyst1 Catalyst A Synthesis Reactor High-Pressure Reactor Catalyst1->Reactor Catalyst2 Catalyst B Synthesis Catalyst2->Reactor Catalyst3 Catalyst C Synthesis Catalyst3->Reactor Characterization Physicochemical Characterization (BET, XRD, etc.) Conditions Set T, P, Time Reactor->Conditions DyeSolution This compound Solution DyeSolution->Reactor Sampling Periodic Sampling Conditions->Sampling Analysis UV-Vis, TOC, COD Analysis Sampling->Analysis Comparison Compare Degradation Efficiency Analysis->Comparison G Dye Azo Dye (e.g., this compound) Intermediates Aromatic Intermediates Dye->Intermediates Oxidation by Radicals FinalProducts CO2 + H2O + Mineral Acids Intermediates->FinalProducts Further Oxidation Radicals •OH, •HO2, etc. Radicals->Dye Radicals->Intermediates Catalyst Catalyst Surface Catalyst->Radicals Activation Oxygen O2 (from air) Oxygen->Catalyst

References

Sonochemical Degradation of Azo Dyes: A Comparative Analysis Featuring Direct Yellow 106

Author: BenchChem Technical Support Team. Date: November 2025

The sonochemical degradation of azo dyes presents a promising advanced oxidation process for the treatment of textile industry wastewater. This guide provides a comparative benchmark of the sonochemical degradation of Direct Yellow 106 against other common azo dyes, namely Direct Yellow 9, Reactive Red 141, Congo Red, and Methyl Orange. The data presented is based on available experimental findings to offer researchers, scientists, and drug development professionals a comprehensive overview of the efficacy of this technology.

Comparative Degradation Performance

The efficiency of sonochemical degradation of azo dyes is influenced by various factors including the dye's molecular structure, initial concentration, and the experimental conditions such as ultrasonic frequency and power. The following table summarizes the quantitative data on the degradation of selected azo dyes under different sonochemical treatment conditions.

DyeInitial Concentration (mg/L)Frequency (kHz)Power (W)Time (min)Degradation Efficiency (%)Apparent Rate Constant (k_app)Reference
Direct Yellow 9 Not Specified20Not Specified120Ineffective-[1]
Not Specified861Not Specified30Significant Decay-[1]
Reactive Red 141 Not Specified20Not Specified120Ineffective-[1]
Not Specified861Not Specified30Significant Decay-[1]
Congo Red 10050Not Specified6072.30.2 min⁻¹ (First-order)[2][3]
10252003070.2 (with persulfate)-[4]
Methyl Orange 1.63 - 13.0819.6170-260-Follows first-order kineticsVaries with power and concentration[5]
25Not Specified68.0 W/L--2.883 x 10⁻³ s⁻¹ ("Sonoperoxate" process)[6]

Experimental Protocols

The sonochemical degradation of azo dyes is typically conducted in a batch reactor equipped with an ultrasonic transducer. The following is a generalized experimental protocol based on the methodologies cited in the literature.

1. Sample Preparation:

  • An aqueous solution of the target azo dye is prepared at a specific initial concentration (e.g., 10-100 mg/L).

  • The initial pH of the solution may be adjusted using acids (e.g., HCl) or bases (e.g., NaOH) as required for the specific experimental conditions.

2. Sonochemical Reaction:

  • The dye solution is placed in a sonochemical reactor of a specific volume.

  • The solution is subjected to ultrasonic irradiation at a defined frequency (e.g., 20 kHz to 861 kHz) and power output (e.g., 50 W to 260 W).

  • The temperature of the solution is typically maintained at a constant value (e.g., 25°C) using a cooling system.

  • Aliquots of the sample are withdrawn at regular time intervals for analysis.

3. Analysis:

  • The degradation of the azo dye is monitored by measuring the change in its concentration over time. This is often achieved using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of the dye.

  • The degradation efficiency is calculated based on the initial and final concentrations of the dye.

  • The reaction kinetics are determined by fitting the experimental data to appropriate kinetic models (e.g., pseudo-first-order, pseudo-second-order).

Visualizing the Process

To illustrate the typical workflow and the underlying mechanism of sonochemical degradation, the following diagrams have been generated.

Sonochemical_Degradation_Workflow cluster_prep Sample Preparation cluster_reaction Sonochemical Reaction cluster_analysis Analysis A Prepare Aqueous Dye Solution B Adjust Initial pH A->B C Introduce to Ultrasonic Reactor B->C D Apply Ultrasonic Irradiation (Frequency, Power) C->D E Maintain Constant Temperature D->E F Withdraw Aliquots at Intervals E->F G Measure Dye Concentration (UV-Vis Spectrophotometry) F->G H Calculate Degradation Efficiency G->H I Determine Reaction Kinetics G->I

A generalized experimental workflow for the sonochemical degradation of azo dyes.

Sonochemical_Mechanism cluster_cavitation Acoustic Cavitation cluster_radicals Radical Formation cluster_degradation Dye Degradation A Ultrasonic Waves B Formation, Growth, and Implosion of Microbubbles A->B C High Temperature and Pressure Inside Collapsing Bubbles B->C D Pyrolysis of Water Molecules C->D E Generation of •OH Radicals D->E G Attack by •OH Radicals E->G F Azo Dye Molecule F->G H Cleavage of Azo Bond and Aromatic Rings G->H I Intermediate Products H->I J Mineralization to CO2, H2O, and Inorganic Ions I->J

The mechanism of sonochemical degradation of azo dyes via acoustic cavitation.

References

Safety Operating Guide

Proper Disposal of Direct Yellow 106: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Direct Yellow 106, a stilbene-azo dye, requires careful handling and disposal due to its environmental persistence and potential for harm to aquatic life. This guide provides a comprehensive, step-by-step protocol for the safe and effective disposal of this compound waste in a laboratory setting, ensuring compliance with general safety standards and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area or fume hood

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Skin: Remove contaminated clothing and wash skin with soap and water.

  • Ingestion: Do not induce vomiting. Give large quantities of water. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Disposal Procedure: Chemical Degradation via Fenton's Reagent

For laboratory-scale quantities of this compound waste, chemical degradation using Fenton's reagent is an effective method. This advanced oxidation process breaks down the complex dye molecule into less harmful, smaller organic compounds.

Experimental Protocol: Fenton Oxidation of this compound

This protocol is designed for the treatment of a 1-liter aqueous solution of this compound waste. Adjust quantities proportionally for different volumes.

Materials:

  • This compound waste solution

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beakers and graduated cylinders

  • Appropriate waste containers

Procedure:

  • Preparation:

    • Work in a chemical fume hood.

    • Ensure all necessary PPE is worn.

    • Place 1 liter of the this compound waste solution in a large beaker on a stir plate and begin stirring.

  • pH Adjustment:

    • Carefully add concentrated sulfuric acid dropwise to the solution to adjust the pH to approximately 3.0. Use a pH meter for accurate measurement. The acidic environment is crucial for the efficacy of the Fenton reaction.

  • Addition of Iron Catalyst:

    • Weigh out approximately 2.78 grams of ferrous sulfate heptahydrate (FeSO₄·7H₂O) for a 1-liter solution. This will create a concentration of approximately 10 mM.

    • Slowly add the ferrous sulfate to the stirring solution until it is completely dissolved.

  • Initiation of Oxidation:

    • Carefully measure approximately 10.2 mL of 30% hydrogen peroxide.

    • CAUTION: The reaction can be exothermic. Add the hydrogen peroxide to the solution very slowly, drop by drop. Monitor the temperature of the solution. If it begins to heat significantly, slow the addition rate or cool the beaker in an ice bath.

    • Continue stirring the solution for at least 60 minutes. The yellow color of the dye should fade significantly as it is degraded.

  • Neutralization and Precipitation:

    • After the reaction is complete, neutralize the solution by slowly adding a solution of sodium hydroxide or calcium hydroxide while monitoring the pH. Adjust the pH to between 7.0 and 8.0.

    • This will cause the iron to precipitate out of the solution as iron(III) hydroxide (Fe(OH)₃), a reddish-brown sludge.

  • Separation and Disposal:

    • Allow the iron sludge to settle to the bottom of the beaker. This may take several hours or can be left overnight.

    • Carefully decant the clear, colorless supernatant (the liquid portion).

    • Supernatant Disposal: Before disposing of the supernatant down the drain, check your local regulations for acceptable pH ranges and heavy metal content. In most cases, a neutralized, decolorized solution is acceptable for drain disposal with copious amounts of water.

    • Sludge Disposal: The remaining iron sludge should be collected in a designated hazardous waste container. Label the container clearly as "Iron Sludge from Fenton Treatment" and dispose of it through your institution's hazardous waste management program. Do not dispose of the sludge in the regular trash.

Disposal Workflow Diagram

Direct_Yellow_106_Disposal_Workflow cluster_prep Preparation cluster_treatment Chemical Treatment (Fenton's Reagent) cluster_neutralization Neutralization & Separation cluster_disposal Final Disposal start Start: this compound Waste Solution ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood adjust_ph Adjust pH to ~3.0 with H₂SO₄ fume_hood->adjust_ph add_fe Add Ferrous Sulfate (FeSO₄·7H₂O) adjust_ph->add_fe add_h2o2 Slowly Add Hydrogen Peroxide (H₂O₂) add_fe->add_h2o2 react Stir for 60+ minutes add_h2o2->react neutralize Neutralize to pH 7-8 with NaOH or Ca(OH)₂ react->neutralize precipitate Allow Iron Sludge to Precipitate neutralize->precipitate separate Decant Supernatant from Sludge precipitate->separate dispose_supernatant Dispose of Supernatant (Check Local Regulations) separate->dispose_supernatant dispose_sludge Dispose of Iron Sludge as Hazardous Waste separate->dispose_sludge end End dispose_supernatant->end dispose_sludge->end

Caption: Workflow for the chemical degradation and disposal of this compound.

Summary of Quantitative Data for Disposal Protocol

ParameterValueNotes
Initial Waste Solution
Volume1 LiterScale reagents proportionally for different volumes.
Reagents
Ferrous Sulfate (FeSO₄·7H₂O)~2.78 gFor a 10 mM solution.
Hydrogen Peroxide (30%)~10.2 mL
Reaction Conditions
pH~3.0For optimal Fenton reaction.
Reaction Time≥ 60 minutesUntil color has faded.
Neutralization
Final pH7.0 - 8.0For iron precipitation and safe disposal of supernatant.

Disclaimer: This guide provides general recommendations for the disposal of this compound in a laboratory setting. It is the responsibility of the user to ensure that all procedures are carried out in accordance with their institution's policies and all applicable local, state, and federal regulations.

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